Technical Documentation Center

Disodium lauriminodipropionate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disodium lauriminodipropionate
  • CAS: 3655-00-3

Core Science & Biosynthesis

Foundational

Disodium Lauriminodipropionate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Disodium (B8443419) lauriminodipropionate is an amphoteric surfactant widely utilized in the cosmetic and personal care industries for its mild cle...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) lauriminodipropionate is an amphoteric surfactant widely utilized in the cosmetic and personal care industries for its mild cleansing, conditioning, and emulsifying properties. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its physicochemical properties and its functional performance as a surfactant. This document summarizes available quantitative data, outlines general experimental protocols for surfactant characterization, and provides visual representations of its mechanism and related workflows.

Core Mechanism of Action: Surfactant Properties

Disodium lauriminodipropionate's primary mechanism of action is rooted in its amphiphilic molecular structure, possessing both a hydrophobic lauryl group and a hydrophilic iminodipropionate group.[1] This dual nature allows it to function as a surfactant, reducing the surface tension at the interface between different phases, such as oil and water.[1]

As an amphoteric surfactant, its charge is pH-dependent. It can exhibit anionic or cationic properties, contributing to its mildness and compatibility with other ingredients.[2][3][4]

The fundamental mechanisms driving its functionality are:

  • Reduction of Surface Tension: At the air-water or oil-water interface, disodium lauriminodipropionate molecules align themselves, disrupting the cohesive energy between water molecules and lowering the surface tension. This allows for improved wetting and spreading of liquids.

  • Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form spherical structures called micelles. The hydrophobic tails orient towards the center of the micelle, creating a lipophilic core, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is crucial for the solubilization and removal of oily and greasy substances.

  • Emulsification: Disodium lauriminodipropionate facilitates the formation of stable emulsions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets and preventing them from coalescing.[1]

These core surfactant properties translate into its key functions in various formulations:

  • Cleansing Agent: The micellar structures encapsulate dirt and oil, allowing them to be washed away with water.[1][5]

  • Foaming Agent: By reducing the surface tension of water, it facilitates the formation of foam, which can aid in the distribution of the product during use.

  • Hair Conditioning Agent: It can deposit on the hair surface, reducing static electricity and improving manageability.[5]

  • Emulsifying Agent: It stabilizes oil-in-water or water-in-oil formulations, ensuring product homogeneity and stability.[1]

Physicochemical and Toxicological Data

While specific quantitative performance data for disodium lauriminodipropionate is not extensively available in the public domain, the following tables summarize its known physicochemical properties and toxicological data from the Cosmetic Ingredient Review (CIR) Expert Panel assessment.

Table 1: Physicochemical Properties of Disodium Lauriminodipropionate

PropertyValueSource
Chemical Name Disodium 3,3'-(dodecylimino)dipropionatePubChem
CAS Number 3655-00-3PubChem
Molecular Formula C18H33NNa2O4PubChem
Molecular Weight 373.4 g/mol PubChem
Appearance Yellowish liquidLesielle

Table 2: Summary of Toxicological Data for Lauriminodipropionic Acid and its Salts

Study TypeSpeciesTest SubstanceConcentration/DoseResultsSource
Acute Oral Toxicity RatSodium LauriminodipropionateLD50: > 2 g/kgNot acutely toxicCIR
Acute Dermal Toxicity RabbitSodium LauriminodipropionateLD50: > 2 g/kgNot acutely toxicCIR
Skin Irritation RabbitSodium Lauriminodipropionate10% active solutionSeverely irritatingCIR
Eye Irritation RabbitSodium Lauriminodipropionate10% active solutionSeverely irritatingCIR
Dermal Sensitization Guinea PigSodium Lauriminodipropionate0.1%Not a sensitizerCIR
Genotoxicity (Ames Test) -Sodium Lauriminodipropionate-Not mutagenicCIR
Genotoxicity (CHO/HGPRT) -Sodium Lauriminodipropionate-Not mutagenicCIR
Developmental Toxicity RatHair dye with 1.5% Disodium Lauriminodipropionate-No evidence of developmental toxicityCIR

Note: The CIR report often refers to studies on Sodium Lauriminodipropionate to support the safety of Disodium Lauriminodipropionate due to their chemical similarity.

Experimental Protocols for Surfactant Characterization

While specific experimental protocols for disodium lauriminodipropionate are not publicly available, this section outlines the general, standardized methodologies used to characterize the key performance attributes of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which a surfactant begins to form micelles. Several methods can be employed:

  • Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). A plot of surface tension versus the logarithm of surfactant concentration will show a sharp break. The concentration at this inflection point is the CMC.

  • Conductivity Method: This method is suitable for ionic surfactants. The conductivity of surfactant solutions is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates micelle formation.

  • Dye Solubilization Method: A water-insoluble dye is added to the surfactant solutions. The absorbance of the solutions is measured. A sharp increase in absorbance occurs at the CMC, as the dye is solubilized within the hydrophobic cores of the micelles.

Surface Tension Measurement

The ability of a surfactant to reduce surface tension is a direct measure of its surface activity.

  • Tensiometry: The surface tension of an aqueous solution of the surfactant at a given concentration is measured using a tensiometer. Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop methods. The instrument measures the force required to pull a ring or plate from the liquid's surface, or analyzes the shape of a pendant drop, from which the surface tension is calculated.

Emulsification Capacity and Stability

This assesses the ability of a surfactant to form and stabilize an emulsion.

  • Emulsification Capacity: A known volume of oil is added incrementally to a fixed volume of a surfactant solution while being subjected to high shear (homogenization). The point at which the emulsion inverts (e.g., from an oil-in-water to a water-in-oil emulsion), often indicated by a sharp change in conductivity or viscosity, determines the emulsifying capacity.

  • Emulsion Stability: An emulsion is prepared and stored under controlled conditions (e.g., temperature, time). Stability is assessed by monitoring parameters such as creaming, coalescence, and changes in droplet size distribution over time using techniques like light scattering or microscopy.

Foaming Ability and Stability

These tests evaluate the surfactant's ability to generate and sustain foam.

  • Foam Generation (Ross-Miles Method): A standard volume of surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder. The initial height of the foam generated is measured.

  • Foam Stability: The height of the foam generated is measured at various time intervals to determine the rate of foam collapse. The time it takes for the foam to reduce to half of its initial volume (half-life) is a common metric for stability.

Visualizations

Signaling Pathways and Logical Relationships

Surfactant_Mechanism cluster_molecule Disodium Lauriminodipropionate Molecule cluster_action Mechanism of Action cluster_application Applications Hydrophobic_Tail Hydrophobic Tail (Lauryl Group) Reduce_ST Reduces Surface Tension Hydrophilic_Head Hydrophilic Head (Iminodipropionate Group) Form_Micelles Forms Micelles Reduce_ST->Form_Micelles Emulsify Emulsifies Oil & Water Reduce_ST->Emulsify Conditioning Conditioning Reduce_ST->Conditioning Cleansing Cleansing Form_Micelles->Cleansing Emulsion_Stabilization Emulsion Stabilization Emulsify->Emulsion_Stabilization

Experimental Workflows

CMC_Determination_Workflow start Start prepare_solutions Prepare Surfactant Solutions (Varying Concentrations) start->prepare_solutions measure_property Measure Physical Property (e.g., Surface Tension, Conductivity) prepare_solutions->measure_property plot_data Plot Property vs. Concentration measure_property->plot_data identify_cmc Identify Inflection Point (CMC) plot_data->identify_cmc end End identify_cmc->end

Emulsification_Test_Workflow start Start prepare_phases Prepare Aqueous Surfactant Phase and Oil Phase start->prepare_phases homogenize Homogenize Phases to Form Emulsion prepare_phases->homogenize store_emulsion Store Emulsion under Controlled Conditions homogenize->store_emulsion analyze_stability Analyze Stability Over Time (e.g., Droplet Size, Creaming) store_emulsion->analyze_stability end End analyze_stability->end

Conclusion

References

Exploratory

Disodium lauriminodipropionate chemical properties and structure

An In-depth Technical Guide to Disodium (B8443419) Lauriminodipropionate: Chemical Properties and Structure For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disodium (B8443419) Lauriminodipropionate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the amphoteric surfactant, disodium lauriminodipropionate. The information is intended for researchers, scientists, and professionals in drug development and formulation.

Chemical Structure and Identification

Disodium lauriminodipropionate is the disodium salt of lauriminodipropionic acid. Structurally, it consists of a tertiary amine with a dodecyl (lauryl) group and two propionate (B1217596) groups.[1][2] This amphoteric nature, possessing both acidic carboxylate groups and a basic amine group, allows it to have a zwitterionic character depending on the pH.[1] The molecule has a hydrophobic lauryl tail and a hydrophilic head, which imparts its surface-active properties.[1]

IUPAC Name: disodium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate[3]

CAS Number: 3655-00-3[1][4]

Molecular Formula: C₁₈H₃₃NNa₂O₄[1][4][5]

Canonical SMILES: CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+][3][5]

InChIKey: KSDGSKVLUHKDAL-UHFFFAOYSA-L[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of disodium lauriminodipropionate is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of Disodium Lauriminodipropionate

PropertyValueSource(s)
Molecular Weight 373.44 g/mol [1][5]
Appearance White to off-white powder or yellow alkaline liquid.[6][7]
Boiling Point 481.6 °C at 760 mmHg[4][8]
Flash Point 245 °C[4][8]
Solubility Water: 2.75 x 10⁵ mg/L at 25 °C (estimated)[9]
Soluble in water, partially soluble in ethanol (B145695).[5]
pKa 1.14 (at 20 °C)[1]
LogP 5.520 (estimated)[1]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 15[3]
Topological Polar Surface Area 83.5 Ų[3]

Experimental Protocols

Synthesis of Disodium Lauriminodipropionate

The synthesis of disodium lauriminodipropionate is typically a two-step process involving a Michael addition followed by saponification.[5] A general workflow for this synthesis is depicted in the diagram below.

G General Synthesis Workflow for Disodium Lauriminodipropionate cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification A Dodecylamine (B51217) (Laurylamine) C Reaction in Methanol (B129727) A->C B Acrylic Acid or Methyl Acrylate (B77674) B->C D Intermediate: Lauriminodipropionic Acid Methyl Ester C->D Formation of ester intermediate F Reaction in non-aqueous solvent (e.g., THF) D->F D->F E Sodium Trimethylsilanolate E->F G Disodium Lauriminodipropionate F->G Formation of disodium salt

Caption: General two-step synthesis of disodium lauriminodipropionate.

3.1.1. Step 1: Michael Addition of Dodecylamine to an Acrylate Source

This reaction involves the conjugate addition of dodecylamine to two equivalents of an acrylate, such as acrylic acid or methyl acrylate. The reaction is typically carried out in a protic solvent like methanol.[5]

  • Reactants: Dodecylamine, Acrylic Acid (or Methyl Acrylate)

  • Solvent: Methanol

  • Procedure Outline:

    • Dissolve dodecylamine in methanol in a reaction vessel.

    • Slowly add two molar equivalents of acrylic acid or methyl acrylate to the solution, maintaining temperature control as the reaction can be exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like TLC or GC).

    • The resulting product will be the mono- and dipropionic acid methyl esters, which can be separated by flash column chromatography if necessary.[5]

3.1.2. Step 2: Saponification of the Ester Intermediate

The ester intermediate is then saponified to yield the disodium salt. To avoid an undesired retro-Michael reaction, which can occur with classical saponification using sodium hydroxide, a milder, non-aqueous method is preferred.[8] The use of sodium trimethylsilanolate in a non-aqueous solvent like tetrahydrofuran (B95107) (THF) is an effective method.[8]

  • Reactant: Lauriminodipropionic acid methyl ester intermediate, Sodium Trimethylsilanolate

  • Solvent: Tetrahydrofuran (THF)

  • Procedure Outline:

    • Suspend the ester intermediate in dry THF.

    • Add a stoichiometric amount of sodium trimethylsilanolate.

    • Stir the reaction mixture at room temperature.

    • The reaction progress can be monitored by the disappearance of the starting ester.

    • Upon completion, the product, disodium lauriminodipropionate, can be isolated.

Analytical Methodologies

3.2.1. Potentiometric Titration for Amphoteric Surfactant Quantification

As an amphoteric surfactant, the concentration of disodium lauriminodipropionate in a formulation can be determined by two-phase potentiometric titration. The pH of the solution is a critical parameter in this analysis.

  • Principle: The surfactant is titrated with a standard solution of an oppositely charged surfactant. The endpoint is detected by a surfactant-sensitive electrode.

  • General Procedure Outline:

    • Disperse an accurately weighed sample in deionized water.

    • Adjust the pH of the solution. For amphoteric surfactants, the titration is often performed at a pH where they behave as either anionic or cationic species, or at their isoelectric point where they are zwitterionic to minimize interference.[4]

    • Add an immiscible organic solvent (e.g., a mixture of ethanol and methyl isobutyl ketone) to form a two-phase system.

    • Titrate with a standardized titrant (e.g., a cationic surfactant like Hyamine® 1622 or an anionic surfactant like sodium dodecyl sulfate) using a potentiometric titrator equipped with a surfactant-sensitive electrode.

    • The endpoint is determined from the inflection point of the titration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC) for Analysis in Formulations

HPLC is a powerful technique for the separation and quantification of individual components in complex mixtures like cosmetic or pharmaceutical formulations. A reverse-phase HPLC method would be suitable for analyzing disodium lauriminodipropionate.

  • Principle: The sample is passed through a column packed with a nonpolar stationary phase, and the components are separated based on their polarity by elution with a polar mobile phase.

  • General HPLC Method Outline:

    • Column: A C18 column is commonly used for the separation of surfactants.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection: Due to the lack of a strong chromophore in disodium lauriminodipropionate, UV detection at a low wavelength (e.g., ~210 nm) may be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for sensitive detection.

    • Sample Preparation: A suitable extraction procedure would be required to isolate the surfactant from the formulation matrix before injection.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for pure disodium lauriminodipropionate is not widely available in the public literature. Characterization of the synthesized compound would typically involve the following techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Would be used to confirm the carbon-hydrogen framework of the molecule, showing characteristic signals for the lauryl chain, the propionate groups, and the carbons adjacent to the nitrogen atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Would show characteristic absorption bands for the carboxylate groups (C=O stretching), C-H stretching of the alkyl chain, and C-N stretching.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Safety and Toxicology

Disodium lauriminodipropionate is considered to be a mild surfactant and is used in a variety of personal care products, including those for sensitive skin.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics in the present practices of use and concentration.[9] It is classified as being of low concern for cancer, allergies, and developmental/reproductive toxicity.[6]

Applications

Disodium lauriminodipropionate is primarily used as a surfactant in a wide range of applications:

  • Personal Care and Cosmetics: It functions as a gentle cleansing agent, foaming agent, emulsifier, and hair conditioning agent in shampoos, facial cleansers, body washes, and other skincare products.[1][7]

  • Industrial and Household Cleaners: Its ability to reduce surface tension and emulsify oils and grease makes it an effective component in detergents and surface cleaners.[1]

  • Other Industrial Applications: It is also used in the textile industry and in the manufacturing of paints and coatings.[1]

References

Foundational

An In-depth Technical Guide to the Synthesis and Purification of Disodium Lauriminodipropionate

For Researchers, Scientists, and Drug Development Professionals Abstract Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, finds diverse applications in the pharmaceutical, cosmetic, and industrial sec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, finds diverse applications in the pharmaceutical, cosmetic, and industrial sectors due to its excellent emulsifying, cleansing, and conditioning properties. This technical guide provides a comprehensive overview of the synthesis and purification of disodium lauriminodipropionate. Detailed experimental protocols for a common two-step synthesis pathway are presented, along with methods for purification and characterization. Quantitative data from relevant studies are summarized, and key process workflows are visualized to facilitate a deeper understanding of the manufacturing process.

Introduction

Disodium lauriminodipropionate (CAS No: 3655-00-3), chemically known as disodium N-(2-carboxyethyl)-N-dodecyl-β-alaninate, is a versatile amphoteric surfactant.[1] Its structure, featuring a hydrophobic lauryl group and two hydrophilic carboxylate groups, allows it to be effective over a wide pH range.[2] This unique characteristic makes it a valuable ingredient in various formulations, including mild shampoos, facial cleansers, and as a stabilizer in pharmaceutical preparations. This guide will focus on the prevalent synthesis method involving the Michael addition of dodecylamine (B51217) to methyl acrylate (B77674), followed by saponification.

Synthesis of Disodium Lauriminodipropionate

The most common and industrially viable method for synthesizing disodium lauriminodipropionate is a two-step process:

  • Michael Addition: The conjugate addition of dodecylamine (laurylamine) to two equivalents of methyl acrylate to form the diester intermediate, dimethyl N-dodecyl-β,β'-iminodipropionate.

  • Saponification: The hydrolysis of the diester intermediate using sodium hydroxide (B78521) to yield the final product, disodium lauriminodipropionate.

Synthesis Pathway

Synthesis_Pathway Reactant1 Dodecylamine (Laurylamine) Intermediate Dimethyl N-dodecyl-β,β'-iminodipropionate (Diester Intermediate) Reactant1->Intermediate Michael Addition (Solvent, optional catalyst) Reactant2 Methyl Acrylate (2 eq.) Reactant2->Intermediate Product Disodium Lauriminodipropionate Intermediate->Product Saponification (Aqueous medium) Reactant3 Sodium Hydroxide (2 eq.) + Heat Reactant3->Product Byproduct Methanol (B129727) (2 eq.) Product->Byproduct Byproduct

Caption: Synthesis pathway for disodium lauriminodipropionate.

Experimental Protocol: Synthesis

Step 1: Michael Addition of Dodecylamine with Methyl Acrylate

  • Apparatus: A four-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Reactants:

    • Dodecylamine (1 mole)

    • Methyl acrylate (2.1 moles, slight excess to ensure complete reaction)

    • Methanol (as solvent)

    • Optional: A basic catalyst (e.g., sodium methoxide) to accelerate the reaction.

  • Procedure:

    • Charge the flask with dodecylamine and methanol.

    • Begin stirring and heat the mixture to a temperature of 60-70°C.

    • Slowly add methyl acrylate to the flask through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

    • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 4-6 hours.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to confirm the consumption of dodecylamine.

    • Once the reaction is complete, the methanol and any unreacted methyl acrylate can be removed by distillation under reduced pressure. The resulting product is the crude diester intermediate.

Step 2: Saponification of the Diester Intermediate

  • Apparatus: The same reaction setup as in Step 1.

  • Reactants:

    • Crude diester intermediate (from Step 1)

    • Sodium hydroxide (2 moles, aqueous solution)

  • Procedure:

    • To the crude diester intermediate in the flask, add a stoichiometric amount of aqueous sodium hydroxide solution.

    • Heat the mixture to 80-100°C with vigorous stirring.[3]

    • Maintain the temperature and continue stirring for 5-10 hours until the saponification is complete. The completion of the reaction can be monitored by the disappearance of the ester peak in an infrared (IR) spectrum or by HPLC analysis.

    • The final product is an aqueous solution of disodium lauriminodipropionate.

Quantitative Data
ParameterValue/RangeReference
Michael Addition
Reaction Temperature60 - 70 °CGeneral knowledge of Michael additions
Reaction Time4 - 6 hoursGeneral knowledge of Michael additions
Molar Ratio (Amine:Acrylate)1 : 2.1General knowledge of Michael additions
Typical Yield>95% (for similar reactions)[4]
Saponification
Reaction Temperature80 - 100 °C[3]
Reaction Time5 - 19 hours[3]
Molar Ratio (Diester:NaOH)1 : 2General knowledge of saponification
Typical YieldQuantitative[5]

Purification of Disodium Lauriminodipropionate

The crude product from the synthesis is an aqueous solution that may contain unreacted starting materials, byproducts, and salts. Purification is essential to achieve the desired quality for pharmaceutical and cosmetic applications.

Purification Workflow

Purification_Workflow Crude_Product Crude Aqueous Solution of Disodium Lauriminodipropionate Filtration Filtration (to remove insoluble impurities) Crude_Product->Filtration Decolorization Decolorization (e.g., with activated carbon) Filtration->Decolorization Crystallization Crystallization (e.g., by cooling or anti-solvent addition) Decolorization->Crystallization Isolation Isolation of Crystals (Filtration or Centrifugation) Crystallization->Isolation Drying Drying (under vacuum) Isolation->Drying Pure_Product Pure Disodium Lauriminodipropionate Drying->Pure_Product

Caption: General purification workflow for disodium lauriminodipropionate.

Experimental Protocol: Purification by Crystallization
  • Apparatus: Beakers, filtration apparatus (e.g., Büchner funnel), vacuum oven.

  • Materials:

    • Crude aqueous solution of disodium lauriminodipropionate

    • Activated carbon (for decolorization, if necessary)

    • Anti-solvent (e.g., ethanol (B145695) or isopropanol)

  • Procedure:

    • Filtration: Filter the crude aqueous solution to remove any suspended solids.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 30-60 minutes at room temperature, and then filter to remove the carbon.

    • Concentration: If the solution is dilute, concentrate it by evaporating some of the water under reduced pressure.

    • Crystallization:

      • Cooling Crystallization: Slowly cool the concentrated solution to induce crystallization. The cooling rate should be controlled to obtain well-formed crystals.

      • Anti-solvent Crystallization: Alternatively, add a water-miscible organic solvent in which disodium lauriminodipropionate is insoluble (e.g., ethanol or isopropanol) to the aqueous solution until precipitation occurs.

    • Isolation: Collect the precipitated crystals by filtration using a Büchner funnel or by centrifugation.

    • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization and Purity Analysis

The identity and purity of the synthesized disodium lauriminodipropionate should be confirmed using various analytical techniques.

Analytical Methods
TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak corresponding to the product. Purity is typically determined by the area percentage of the main peak.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR: Characteristic signals for the lauryl chain (alkyl protons), and the propionate (B1217596) groups (protons adjacent to the nitrogen and carboxyl groups).[8] ¹³C NMR: Signals corresponding to the different carbon atoms in the molecule.[9]
Infrared (IR) Spectroscopy Identification of functional groups.Strong absorption bands for the carboxylate (C=O) groups, C-N stretching, and C-H stretching of the alkyl chain. The absence of a broad O-H stretch from a carboxylic acid indicates salt formation.[10]
Purity Specifications

For pharmaceutical and high-end cosmetic applications, the purity of disodium lauriminodipropionate should typically be ≥ 98%. The levels of residual starting materials, solvents, and other impurities should be within acceptable limits as defined by relevant regulatory standards.

Conclusion

The synthesis of disodium lauriminodipropionate via the Michael addition of dodecylamine to methyl acrylate followed by saponification is a robust and efficient method. Proper control of reaction conditions and effective purification, primarily through crystallization, are crucial for obtaining a high-purity product suitable for its intended applications. The analytical techniques outlined in this guide provide the necessary tools for quality control and assurance throughout the manufacturing process. This in-depth guide serves as a valuable resource for professionals involved in the development and production of this important amphoteric surfactant.

References

Exploratory

A Technical Guide to the Critical Micelle Concentration of Disodium Lauriminodipropionate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Critical Micelle Concentration (CMC) The critical micelle concentration (CMC) is the concentration of a surfactant in a solution ab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules, or monomers, primarily adsorb at the solution's interfaces (e.g., air-water), leading to a decrease in surface tension. Once the interface is saturated with monomers, further increases in surfactant concentration lead to the spontaneous self-assembly of these molecules into micelles within the bulk of the solution.[2] This phenomenon is a critical characteristic of a surfactant as it governs many of its properties, including its efficacy in emulsification, solubilization, and detergency.[2]

Disodium lauriminodipropionate is an amphoteric surfactant, meaning it possesses both acidic and basic functional groups. This dual nature can influence its micellization behavior, making the experimental determination of its CMC essential for formulation development.

Comparative Critical Micelle Concentration Data

As a specific, experimentally determined CMC value for Disodium Lauriminodipropionate is not available in the reviewed literature, the following table provides a summary of typical CMC values for various classes of surfactants to offer a comparative context for researchers. These values are influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, temperature, and the presence of electrolytes.[1]

Surfactant ClassExample SurfactantTypical CMC (mM)Notes
Anionic Sodium Dodecyl Sulfate (SDS)8.2Widely used standard anionic surfactant.
Cationic Cetyltrimethylammonium Bromide (CTAB)0.92Possesses a positively charged headgroup.
Non-ionic Polyoxyethylene (20) sorbitan (B8754009) monolaurate (Tween 20)0.059Lacks a charged headgroup.
Zwitterionic Dodecyl Betaine2-4Contains both positive and negative charges.

This data is illustrative and intended for comparative purposes only. Actual CMC values can vary based on experimental conditions.

Experimental Protocol: CMC Determination by Surface Tensiometry

Surface tensiometry is a direct and common method for determining the CMC of surfactants.[3] The procedure involves measuring the surface tension of a series of surfactant solutions of varying concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will exhibit a distinct break point, which corresponds to the CMC.[3]

Materials and Equipment
  • Disodium Lauriminodipropionate (high purity)

  • Deionized or Milli-Q water (as the solvent)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Thermostatically controlled sample vessel

Procedure
  • Preparation of Stock Solution: Accurately weigh a precise amount of Disodium Lauriminodipropionate and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 100 mM). Gentle stirring may be required for complete dissolution.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC. A logarithmic dilution series is often efficient.

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure deionized water.

  • Surface Tension Measurement:

    • Begin with the most dilute solution to minimize contamination.

    • Place the solution in the thermostatically controlled vessel and allow it to reach thermal equilibrium.

    • Measure the surface tension using the chosen method (Wilhelmy plate is often preferred for its accuracy).

    • Record the surface tension value once the reading has stabilized.

    • Thoroughly clean and dry the ring or plate between each measurement to avoid cross-contamination.

    • Repeat the measurement for each of the prepared solutions, progressing from the lowest to the highest concentration.

Data Analysis
  • Plotting the Data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[3]

  • Determining the CMC: The resulting graph will typically show two linear regions.[4] The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations, will be nearly horizontal, showing that the surface tension remains relatively constant.[4] The CMC is determined from the intersection of the two lines extrapolated from these linear regions.[2]

Visualizing Key Concepts and Workflows

Surfactant Behavior and Micelle Formation

The following diagram illustrates the relationship between surfactant concentration and the formation of micelles, leading to the characteristic change in surface tension.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC Monomers at Interface Monomers at Interface Decreasing Surface Tension Decreasing Surface Tension Monomers at Interface->Decreasing Surface Tension Surface Saturation Micelle Formation Begins Micelle Formation Begins Decreasing Surface Tension->Micelle Formation Begins Micelles in Bulk Micelles in Bulk Micelle Formation Begins->Micelles in Bulk Constant Surface Tension Constant Surface Tension Micelles in Bulk->Constant Surface Tension Equilibrium Increasing Surfactant Concentration Increasing Surfactant Concentration

Surfactant behavior as concentration increases.
Experimental Workflow for CMC Determination

The diagram below outlines the logical flow of the experimental procedure for determining the CMC using surface tensiometry.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Create Dilution Series Create Dilution Series Prepare Stock Solution->Create Dilution Series Calibrate Tensiometer Calibrate Tensiometer Create Dilution Series->Calibrate Tensiometer Measure Surface Tension Measure Surface Tension Calibrate Tensiometer->Measure Surface Tension Plot Data Plot Data Measure Surface Tension->Plot Data Determine CMC Determine CMC Plot Data->Determine CMC End End Determine CMC->End

Workflow for CMC determination by surface tensiometry.

Conclusion

The critical micelle concentration is a pivotal parameter for characterizing the behavior of surfactants like Disodium Lauriminodipropionate. While a definitive CMC value for this specific compound is not currently documented in readily accessible literature, this guide provides the necessary theoretical background and a detailed, actionable experimental protocol for its determination using the surface tension method. By following the outlined procedures and data analysis techniques, researchers and formulation scientists can accurately determine the CMC of Disodium Lauriminodipropionate, enabling its effective application in drug development and other scientific endeavors.

References

Foundational

An In-depth Technical Guide to the Amphoteric Surfactant Properties of Disodium Lauriminodipropionate

For Researchers, Scientists, and Drug Development Professionals Introduction Disodium (B8443419) lauriminodipropionate is a versatile amphoteric surfactant valued for its mildness, biodegradability, and stable performanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) lauriminodipropionate is a versatile amphoteric surfactant valued for its mildness, biodegradability, and stable performance across a broad pH range.[1] Its unique molecular structure, featuring a hydrophobic lauryl tail and two hydrophilic propionate (B1217596) groups, allows it to exhibit a range of desirable properties including cleansing, foaming, and emulsification.[2] This technical guide provides a comprehensive overview of the core amphoteric properties of Disodium Lauriminodipropionate, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of key concepts.

Disodium lauriminodipropionate is the disodium salt of N-dodecyl-β-iminodipropionic acid.[3] As an amphoteric surfactant, its net charge is dependent on the pH of the solution. In acidic conditions, the amino group is protonated, resulting in a net positive charge, while in alkaline conditions, the carboxylic acid groups are deprotonated, leading to a net negative charge.[4] Near its isoelectric point, it exists as a zwitterion, carrying both positive and negative charges.[4] This pH-responsive behavior is fundamental to its functionality and compatibility with other surfactant types.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Disodium Lauriminodipropionate is provided below.

PropertyValueReference
Chemical Name Disodium 3,3'-(dodecylimino)dipropanoate[6]
INCI Name Disodium Lauriminodipropionate[7]
CAS Number 3655-00-3[5]
Molecular Formula C₁₈H₃₃NNa₂O₄[3]
Molecular Weight 373.44 g/mol [8]
Appearance Clear to slightly hazy, yellowish liquid (for commercial solutions)
Solubility Soluble in water[9]

Performance Data: Surfactant Properties

The following tables summarize the available quantitative data on the key surfactant properties of Disodium Lauriminodipropionate. It is important to note that specific values can be influenced by the purity of the surfactant, the presence of electrolytes, and the temperature and pH of the solution.

Surface Tension Reduction

Surface tension is a critical measure of a surfactant's efficiency at interfaces.

Concentration (g/L)Surface Tension (mN/m)Temperature (°C)MethodReference
1approx. 2623EN 14370 (Harkins-Jordan correction)
Foaming Properties

Foaming is a key performance attribute in many cleansing applications.

Test MethodInitial Foam Volume (cm³)ConditionsReference
EN 12728 (Modified Ross-Miles)approx. 5002 g/L solution, 40°C, water hardness 1.8 mmol Ca-ions/L, after 30s
Critical Micelle Concentration (CMC)
Isoelectric Point (IEP)

The isoelectric point is the pH at which the surfactant molecule has a net charge of zero. For N-alkyl-β-iminodipropionic acids, this point is influenced by the two pKa values of the carboxylic acid groups and the pKa of the tertiary amine. While a precise experimental IEP for Disodium Lauriminodipropionate is not cited in the available literature, for similar amino acid-type amphoteric surfactants, the IEP is the pH at which the concentrations of the cationic and anionic species are equal.[4] It is noted that some commercial products are insoluble in the pH range of 2.4 to 4.2, which may be related to the isoelectric point.

Experimental Protocols

This section details the methodologies for determining the key surfactant properties of Disodium Lauriminodipropionate.

Determination of Surface Tension (Du Noüy Ring Method)

The Du Noüy ring method is a classic technique for measuring the surface and interfacial tension of liquids.[11][12]

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[12] This maximum force is proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

  • Prepare aqueous solutions of Disodium Lauriminodipropionate at various concentrations.

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

  • Immerse the ring into the solution.

  • Slowly raise the ring towards the surface. A liquid lamella is formed.

  • Continue to pull the ring away from the surface until the lamella breaks. The tensiometer records the maximum force exerted just before the film ruptures.

  • The surface tension (γ) is calculated from this force, considering the radius of the ring and applying a correction factor.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Solutions clean_ring Clean Platinum Ring equilibrate Equilibrate Sample Temperature clean_ring->equilibrate immerse Immerse Ring equilibrate->immerse pull_ring Pull Ring from Surface immerse->pull_ring record_force Record Maximum Force pull_ring->record_force calculate_st Calculate Surface Tension record_force->calculate_st

Du Noüy Ring Method Workflow
Determination of Foaming Properties (Modified Ross-Miles Method - ASTM D1173)

The Ross-Miles method and its modifications are standard procedures for evaluating the foaming capacity and foam stability of surfactants.[13][14][15]

Principle: A specific volume of surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height and its decay over time are measured.[14][15]

Apparatus:

  • Jacketed glass receiver (graduated cylinder)

  • Pipette with a specified orifice

  • Constant temperature bath

Procedure:

  • Prepare a solution of Disodium Lauriminodipropionate at a specified concentration and water hardness.

  • Age the solution at a controlled temperature (e.g., 49°C) for a set period (e.g., 30 minutes).[16]

  • Add 50 mL of the aged solution to the receiver and allow it to come to the test temperature.

  • Fill the pipette with 200 mL of the aged solution.

  • Position the pipette vertically over the receiver and open the stopcock, allowing the solution to fall and create foam.

  • Once the pipette is empty, immediately record the initial foam height.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[17]

Diagram of Logical Relationships:

G cluster_inputs Input Parameters cluster_process Experimental Process cluster_outputs Output Metrics concentration Surfactant Concentration foam_generation Foam Generation (Ross-Miles Apparatus) concentration->foam_generation temperature Temperature temperature->foam_generation water_hardness Water Hardness water_hardness->foam_generation initial_foam Initial Foam Height (Foamability) foam_generation->initial_foam foam_decay Foam Height over Time (Foam Stability) foam_generation->foam_decay

Ross-Miles Test Relationships
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in various physical properties of the surfactant solution as a function of concentration.[18] Two common methods are detailed below.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and further addition of surfactant leads to micelle formation in the bulk solution, resulting in a plateau or a much smaller change in surface tension.[10]

Procedure:

  • Prepare a series of Disodium Lauriminodipropionate solutions with varying concentrations.

  • Measure the surface tension of each solution using a method such as the Du Noüy ring or Wilhelmy plate.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at the point of intersection of the two linear portions of the graph.[18]

Principle: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than individual ions, leading to a change in the slope of the conductivity versus concentration plot.[19][20]

Procedure:

  • Prepare a series of aqueous solutions of Disodium Lauriminodipropionate across a range of concentrations.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the surfactant concentration.

  • The plot will show two linear regions with different slopes. The concentration at which the slope changes corresponds to the CMC.[21]

Determination of Isoelectric Point (IEP)

The IEP is determined by measuring a property that is dependent on the net charge of the molecule as a function of pH.

Principle: Potentiometric titration involves monitoring the pH of a solution as an acid or base is added. For an amphoteric surfactant, the titration curve will show inflection points corresponding to the pKa values of the acidic and basic functional groups. The IEP can be calculated from these pKa values.

Procedure:

  • Prepare a solution of Disodium Lauriminodipropionate of known concentration.

  • Place the solution in a beaker with a calibrated pH electrode and a stirrer.

  • Titrate the solution with a standardized acid (e.g., HCl) while recording the pH after each addition of titrant.

  • Separately, titrate another sample of the surfactant solution with a standardized base (e.g., NaOH), again recording the pH.

  • Plot the pH versus the volume of titrant added for both titrations. The equivalence points can be determined from the points of maximum slope (first derivative) or from the peaks in the second derivative of the titration curve.

  • From the equivalence points, the pKa values of the carboxyl and amino groups can be determined. The IEP is then calculated as the average of the two pKa values that define the zwitterionic state.

Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.[22] For a surfactant in solution, the zeta potential of the micelles or adsorbed layers will vary with pH. The isoelectric point is the pH at which the zeta potential is zero.[23]

Procedure:

  • Prepare a dispersion of Disodium Lauriminodipropionate in water.

  • Using an automated titrator coupled with a zeta potential analyzer, measure the zeta potential of the sample across a range of pH values. This is achieved by the automated addition of an acid or a base.

  • Plot the measured zeta potential as a function of pH.

  • The pH at which the zeta potential curve crosses zero is the isoelectric point.[22]

Diagram of Signaling Pathway (pH Influence on Charge):

G surfactant Disodium Lauriminodipropionate R-N(CH₂CH₂COO⁻)₂ Zwitterion (at IEP) cationic Cationic Form R-N⁺H(CH₂CH₂COOH)₂ surfactant->cationic Protonation anionic Anionic Form R-N(CH₂CH₂COO⁻)₂ surfactant->anionic Deprotonation low_ph Low pH (Acidic) low_ph->surfactant + H⁺ high_ph High pH (Alkaline) high_ph->surfactant - H⁺

Influence of pH on Surfactant Charge

Conclusion

Disodium lauriminodipropionate is a high-performance amphoteric surfactant with a favorable safety and environmental profile. Its ability to reduce surface tension, generate stable foam, and act as an effective emulsifier makes it a valuable ingredient in a wide array of applications, from personal care to industrial cleaning. The pH-dependent nature of its amphoteric character allows for versatile formulation strategies and compatibility with a broad range of other ingredients. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its physicochemical properties, enabling researchers and formulators to optimize its use in the development of innovative and effective products. Further research to precisely quantify the critical micelle concentration and isoelectric point under various conditions would further enhance the predictive power for its performance in complex systems.

References

Exploratory

Biocompatibility and Cytotoxicity of Disodium Lauriminodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of disodium (B8443419) lauriminodipropionate, an amphoteric surf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of disodium (B8443419) lauriminodipropionate, an amphoteric surfactant utilized in various cosmetic and personal care formulations. This document synthesizes available toxicological data, details the experimental methodologies for key safety assessments, and explores potential cellular mechanisms of action.

Executive Summary

Disodium lauriminodipropionate is the disodium salt of a substituted propionic acid, functioning primarily as a surfactant, cleansing agent, and hair conditioning agent.[1][2] Based on comprehensive safety assessments, it is considered safe for use in cosmetic products under current practices of use and concentration.[3][4] Toxicological evaluations have shown low acute oral and dermal toxicity.[2] However, its potential for skin and eye irritation necessitates careful formulation considerations. Genotoxicity studies have not indicated mutagenic or clastogenic potential.[2] This guide will delve into the quantitative data and the methodologies used to establish this safety profile.

Toxicological Data Summary

The following tables summarize the key quantitative data available for disodium lauriminodipropionate and its related salt, sodium lauriminodipropionate. It is important to note that much of the publicly available data pertains to the sodium salt.

Table 1: Acute Toxicity Data
Test TypeSpeciesRouteTest SubstanceConcentration/DoseResultReference
Acute ToxicityRatOral10% active solutionLD5031.3 g/kg[2]
Acute ToxicityMouseOral16% solids solutionLD5017.8 ml/kg[2]
Acute ToxicityRatDermal10% active solutionLD50>10.2 g/kg[2]
Table 2: Irritation Potential
Test TypeSpeciesTest SubstanceConcentrationObservationClassificationReference
Skin IrritationRabbitSodium Lauriminodipropionate10% active solutionSevere irritation observedSeverely Irritating[2]
Skin IrritationRabbitSodium Lauriminodipropionate16% solidsModerate irritation observedModerate Irritant[2]
Eye IrritationRabbitSodium LauriminodipropionateNot SpecifiedIrritation observedIrritating[2]
Table 3: Genotoxicity and Developmental Toxicity
Test TypeSystemTest SubstanceMetabolic ActivationResultReference
Ames TestS. typhimuriumSodium LauriminodipropionateWith and without S9Non-mutagenic[2]
Chromosomal AberrationCHO CellsSodium LauriminodipropionateWith and without S9Non-clastogenic[2]
Developmental ToxicityRatHair dye with 1.5% Disodium LauriminodipropionateN/ANo embryotoxic or teratogenic effects[2]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and regulatory acceptance.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the adverse effects of a single oral dose of a substance.[5]

  • Test Animals: Healthy, young adult female rats are typically used.[5] Animals are fasted (food, but not water, withheld) overnight before dosing.[5]

  • Dose Administration: The test substance is administered in a single dose by gavage.[5] An aqueous solution is preferred, but an oil-based vehicle like corn oil can be used if necessary.[6] The volume administered is generally limited to 1 ml/100g of body weight.[6]

  • Procedure: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg) to determine the appropriate dose for the main study.[5] Based on the outcome, the main study proceeds with a group of animals at a fixed dose level (5, 50, 300, or 2000 mg/kg).[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

  • Endpoint: The study allows for the identification of a dose that causes evident toxicity but not mortality, which is then used for classification and labeling.[5]

G cluster_prep Preparation cluster_dose Dosing cluster_obs Observation cluster_end Endpoint Prep Select and Acclimatize Animals Fast Fast Animals Overnight Prep->Fast Dose Administer Single Oral Dose Fast->Dose Observe Observe for 14 Days Dose->Observe Record Record Clinical Signs and Mortality Observe->Record Endpoint Determine Toxicity Classification Record->Endpoint

Acute Oral Toxicity Experimental Workflow
Dermal and Eye Irritation (Draize Test - Based on OECD Guidelines 404 & 405)

The Draize test assesses the potential of a substance to cause irritation to the skin and eyes.[7][8]

  • Test Animals: Healthy, young adult albino rabbits are used for both skin and eye irritation tests.[7][8] For dermal testing, a patch of fur on the back of the rabbit is clipped 24 hours before the test.[9]

  • Dermal Irritation (OECD 404):

    • Application: 0.5 ml (liquid) or 0.5 g (solid) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.[9]

    • Exposure: The patch is left in place for 4 hours.[10]

    • Observation: After patch removal, the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[10] The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]

  • Eye Irritation (OECD 405):

    • Application: 0.1 ml of the test substance is instilled into the conjunctival sac of one eye of the rabbit, while the other eye serves as a control.[8]

    • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application.[8]

G cluster_dermal Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) D_Prep Prepare Rabbit Skin D_Apply Apply Test Substance (0.5 ml/g) D_Prep->D_Apply D_Expose 4-Hour Exposure D_Apply->D_Expose D_Observe Score Erythema & Edema (1-72h) D_Expose->D_Observe E_Prep Select Rabbit E_Apply Instill Test Substance (0.1 ml) E_Prep->E_Apply E_Observe Score Cornea, Iris, Conjunctiva (1-72h) E_Apply->E_Observe

Dermal and Eye Irritation Testing Workflow
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[8]

  • Test System: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[8]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[8]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations in the presence and absence of the S9 mix.[8]

    • The mixture is then plated on a minimal agar (B569324) medium that lacks the required amino acid.

  • Observation: The plates are incubated for 48-72 hours.[12]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[13]

G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Strains Expose Expose Bacteria to Test Substance (+/- S9 Mix) Prep_Bacteria->Expose Prep_S9 Prepare S9 Mix Prep_S9->Expose Plate Plate on Minimal Agar Expose->Plate Incubate Incubate for 48-72h Plate->Incubate Analyze Count Revertant Colonies Incubate->Analyze

Ames Test Experimental Workflow

Potential Cellular Mechanisms and Signaling Pathways

Surfactants can disrupt the lipid bilayer of the cell membrane, leading to increased permeability and loss of cellular integrity.[1] This initial damage can trigger a cascade of intracellular events. One proposed pathway involves the generation of reactive oxygen species (ROS), which can lead to endoplasmic reticulum (ER) stress.[15][16] ER stress, in turn, can cause an increase in intracellular calcium levels and the activation of downstream signaling pathways, such as the MAPK/ERK pathway, ultimately leading to apoptosis.[15][16]

G Surfactant Surfactant Exposure Membrane Cell Membrane Disruption Surfactant->Membrane ROS Increased ROS Production Membrane->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Calcium Increased Intracellular Ca2+ ER_Stress->Calcium MAPK MAPK/ERK Pathway Activation Calcium->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Representative Surfactant-Induced Apoptosis Pathway

Conclusion

The available data supports the safe use of disodium lauriminodipropionate in cosmetic and personal care products at current concentrations. It exhibits low acute toxicity and is not genotoxic. However, its potential as a skin and eye irritant requires careful consideration during product formulation. Further research into its specific in vitro cytotoxicity profile and the precise signaling pathways it affects would provide a more complete understanding of its interaction with biological systems at a cellular level. The experimental protocols outlined in this guide, based on international standards, provide a framework for any future biocompatibility and cytotoxicity assessments.

References

Foundational

An In-depth Technical Guide to the Thermal and pH Stability of Disodium Lauriminodipropionate

For Researchers, Scientists, and Drug Development Professionals Abstract Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, is valued in various industrial and pharmaceutical applications for its mildne...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, is valued in various industrial and pharmaceutical applications for its mildness, detergency, and compatibility with other ingredients. A critical aspect of its utility is its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the thermal and pH stability of Disodium lauriminodipropionate. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide synthesizes general knowledge of amphoteric surfactants, outlines detailed experimental protocols for stability assessment, and presents illustrative data to guide formulation development and research.

Introduction to Disodium Lauriminodipropionate

Disodium lauriminodipropionate is a salt of a substituted propionic acid, classified as an amphoteric surfactant.[1][2] Its structure, containing both an anionic carboxylate group and a tertiary amine that can be protonated, allows it to exhibit anionic, cationic, or non-ionic properties depending on the pH of the solution.[3] This characteristic contributes to its broad compatibility and stability across a wide range of formulations. It is recognized for its use as a hair conditioning agent and a cleansing surfactant in cosmetic and personal care products.[4] Safety assessments have concluded that it is safe for use in cosmetic ingredients.[4]

General Stability Profile

Amphoteric surfactants as a class are known for their excellent stability in the presence of electrolytes, acids, and alkalis.[5] Safety Data Sheets (SDS) for products containing Disodium lauriminodipropionate consistently state that the substance is "stable under normal conditions" and "stable under recommended storage conditions."[6][7][8] This general stability makes it a robust ingredient in complex formulations.

Thermal Stability

While specific thermal decomposition data such as onset temperature from Thermogravimetric Analysis (TGA) for pure Disodium lauriminodipropionate is not readily found in the reviewed literature, surfactants of this type are generally stable at elevated temperatures commonly encountered during manufacturing processes.[9] Thermal degradation, when it occurs, can lead to the breakdown of the molecule, potentially affecting the performance and safety of the product.

pH Stability

The amphoteric nature of Disodium lauriminodipropionate suggests a broad pH stability range. It is expected to remain stable in both acidic and alkaline conditions, a desirable property for formulations with varying pH levels.[5] The primary degradation pathway under extreme pH and elevated temperature is likely hydrolysis of the propionate (B1217596) ester linkages, although specific kinetic data is not publicly available.

Quantitative Stability Data

Precise, experimentally determined quantitative data on the thermal and pH stability of Disodium lauriminodipropionate is not widely published. The following tables are provided as illustrative examples based on the expected behavior of similar amphoteric surfactants. These are not experimental results for Disodium lauriminodipropionate and should be used as a general guide for designing stability studies.

Table 1: Illustrative Thermal Stability Data

ParameterValue (Illustrative)Method
Onset of Decomposition (Tonset)> 200 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature~250 °CDifferential Scanning Calorimetry (DSC)
Appearance after 24h at 100°CNo significant changeVisual Inspection

Table 2: Illustrative pH Stability Data (at 40°C for 4 weeks)

pH% Degradation (Illustrative)Appearance of Solution
2.0< 2%Clear, colorless
4.0< 1%Clear, colorless
7.0< 1%Clear, colorless
9.0< 2%Clear, colorless
12.0< 5%Clear, colorless

Experimental Protocols for Stability Assessment

To rigorously assess the thermal and pH stability of Disodium lauriminodipropionate, a series of well-defined experiments should be conducted. The following protocols are based on standard industry practices for the stability testing of surfactants and drug products.

Thermal Stability Testing Protocol

This protocol outlines a method to determine the thermal decomposition profile of Disodium lauriminodipropionate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the onset and peak temperatures of thermal decomposition.

Materials:

  • Disodium lauriminodipropionate sample

  • TGA instrument

  • DSC instrument

  • Nitrogen gas (high purity)

  • Aluminum pans

Procedure:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the Disodium lauriminodipropionate sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 25°C to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset).

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Identify endothermic or exothermic peaks corresponding to thermal events.

Thermal_Stability_Workflow cluster_TGA TGA Analysis cluster_DSC DSC Analysis TGA_sample Weigh Sample (5-10 mg) TGA_heat Heat 25-500°C at 10°C/min (Nitrogen Atmosphere) TGA_sample->TGA_heat TGA_record Record Weight Loss TGA_heat->TGA_record TGA_analyze Determine Tonset TGA_record->TGA_analyze End End TGA_analyze->End DSC_sample Weigh Sample (2-5 mg) DSC_heat Heat 25-300°C at 10°C/min (Nitrogen Atmosphere) DSC_sample->DSC_heat DSC_record Record Heat Flow DSC_heat->DSC_record DSC_analyze Identify Thermal Events DSC_record->DSC_analyze DSC_analyze->End Start Start Start->TGA_sample Start->DSC_sample

Caption: Workflow for Thermal Stability Analysis.
pH Stability Testing Protocol (Forced Degradation)

This protocol describes a forced degradation study to evaluate the stability of Disodium lauriminodipropionate across a range of pH values at an elevated temperature.

Objective: To determine the degradation rate of Disodium lauriminodipropionate at various pH levels.

Materials:

  • Disodium lauriminodipropionate

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

  • Phosphate buffer solutions (pH 4, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • C18 HPLC column

  • Water bath or incubator set to 40°C

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Disodium lauriminodipropionate in water.

    • Prepare a series of solutions by diluting the stock solution with different pH buffers/solutions (e.g., pH 2, 4, 7, 9, 12) to a final concentration of 1 mg/mL.

  • Incubation:

    • Place the prepared solutions in sealed vials in a water bath or incubator at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 weeks).

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for the quantification of Disodium lauriminodipropionate.

    • Analyze the withdrawn aliquots by HPLC to determine the concentration of the remaining Disodium lauriminodipropionate.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point for each pH condition.

    • Plot the percentage of remaining Disodium lauriminodipropionate against time to determine the degradation kinetics.

pH_Stability_Workflow Start Start Prep Prepare Solutions (1 mg/mL at pH 2, 4, 7, 9, 12) Start->Prep Incubate Incubate at 40°C Prep->Incubate Sample Withdraw Aliquots (0, 1, 2, 4 weeks) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Analyze Calculate % Degradation & Determine Kinetics HPLC->Analyze End End Analyze->End

Caption: Workflow for pH Stability (Forced Degradation) Study.

Potential Degradation Pathways

The primary degradation pathway for Disodium lauriminodipropionate under hydrolytic stress (acidic or alkaline conditions) is expected to be the cleavage of the ester linkages of the propionate groups. This would result in the formation of lauryl amine and 3-hydroxypropionic acid or its salt. Under severe thermal stress, further decomposition of the alkyl chain and other molecular fragments could occur.

Degradation_Pathway DLP Disodium Lauriminodipropionate Hydrolysis Hydrolysis (Acid or Base Catalyzed) DLP->Hydrolysis pH, Temp Products Lauryl Amine + 3-Hydroxypropionic Acid (or salt) Hydrolysis->Products

Caption: Postulated Hydrolytic Degradation Pathway.

Conclusion

Disodium lauriminodipropionate is a chemically stable amphoteric surfactant suitable for a wide range of applications. While specific quantitative stability data is limited in the public domain, its general characteristics and the behavior of similar surfactants indicate good thermal and pH stability. For critical applications, it is imperative that researchers and formulators conduct specific stability studies using the protocols outlined in this guide to ensure product quality, efficacy, and safety throughout its shelf life. The provided workflows and diagrams offer a structured approach to designing and executing these essential stability assessments.

References

Exploratory

An In-Depth Technical Guide to the Interaction of Disodium Lauriminodipropionate with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals Disodium (B8443419) lauriminodipropionate is an amphoteric surfactant widely utilized in the cosmetic and personal care industries for its mild cleansing an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) lauriminodipropionate is an amphoteric surfactant widely utilized in the cosmetic and personal care industries for its mild cleansing and emulsifying properties.[1] Its interaction with biological membranes is a critical aspect of its efficacy and safety profile. This guide provides a comprehensive technical overview of the core principles governing these interactions, detailed experimental protocols for their characterization, and a framework for interpreting the resulting data. While specific quantitative data for disodium lauriminodipropionate is not extensively available in peer-reviewed literature, this guide presents illustrative data from analogous surfactant systems to provide a practical context for researchers.

Physicochemical Properties of Disodium Lauriminodipropionate

Disodium lauriminodipropionate is characterized by a hydrophobic lauryl tail and a hydrophilic head containing two propionate (B1217596) groups and a tertiary amine, rendering it amphoteric. This structure dictates its behavior in aqueous solutions and at interfaces.

PropertyValue / DescriptionReference
Molecular Formula C₁₈H₃₃NNa₂O₄[2]
Molecular Weight 373.4 g/mol [2]
Chemical Structure A lauryl group attached to a nitrogen atom with two propionate groups, present as a disodium salt.[2]
Surfactant Type Amphoteric
Key Features Possesses both anionic (carboxylate) and cationic (tertiary amine) functionalities depending on pH. Exhibits a net negative charge at neutral pH.
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers self-assemble into micelles. This is a key parameter for any study of surfactant-membrane interactions.[3][4] The specific CMC for disodium lauriminodipropionate is not readily available in the literature and would need to be determined experimentally.

Core Mechanisms of Surfactant-Membrane Interaction

The interaction of surfactants with lipid bilayers is a multi-stage process driven by the hydrophobic effect and electrostatic interactions.[2][5][6] This process can be broadly categorized into three stages, as illustrated below.

G cluster_0 Stage 1: Partitioning cluster_1 Stage 2: Membrane Lysis cluster_2 Stage 3: Solubilization A Surfactant Monomers in Aqueous Phase B Lipid Bilayer A->B Partitioning into the outer leaflet C Increased Surfactant Concentration in Bilayer D Membrane Destabilization (Loss of Integrity, Pore Formation) C->D E Saturation of Bilayer with Surfactant F Formation of Mixed Micelles (Lipid-Surfactant Aggregates) E->F

Figure 1: The three-stage model of surfactant-lipid bilayer interaction.

Experimental Protocols for Characterizing Membrane Interactions

A thorough understanding of the interaction between disodium lauriminodipropionate and biological membranes requires a suite of biophysical techniques. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property that dictates the concentration at which a surfactant's effects on a membrane are likely to become significant.[3][4]

Protocol: Surface Tension Measurement

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of disodium lauriminodipropionate with varying concentrations, typically spanning several orders of magnitude (e.g., from 1 µM to 10 mM).

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension ceases to decrease and plateaus corresponds to the CMC.[4]

G cluster_workflow CMC Determination Workflow A Prepare Serial Dilutions of Surfactant B Measure Surface Tension of Each Dilution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point (CMC) C->D

Figure 2: Experimental workflow for CMC determination via tensiometry.
Membrane Partitioning and Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of surfactant partitioning into lipid vesicles.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC or a mixture mimicking a specific cell membrane) by extrusion.

  • ITC Experiment: Load the LUV suspension into the ITC sample cell and a concentrated solution of disodium lauriminodipropionate into the injection syringe.

  • Titration: Perform a series of small injections of the surfactant solution into the vesicle suspension while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of surfactant to lipid. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the partition coefficient (K), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of partitioning can then be calculated.

ParameterIllustrative Value (for a generic anionic surfactant)Unit
Partition Coefficient (K)1.5 x 10⁴M⁻¹
Enthalpy (ΔH)-2.5kcal/mol
Entropy (ΔS)+15cal/mol·K
Gibbs Free Energy (ΔG)-7.0kcal/mol

Table 2: Illustrative thermodynamic parameters for surfactant partitioning into a lipid bilayer, as would be determined by ITC. Actual values for disodium lauriminodipropionate would depend on the specific lipid composition and experimental conditions.

Effect on Membrane Fluidity

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to assess changes in membrane fluidity upon surfactant incorporation.

Protocol: Fluorescence Anisotropy

  • Vesicle Preparation: Prepare LUVs and incorporate DPH into the lipid bilayer.

  • Incubation: Incubate the DPH-labeled vesicles with various concentrations of disodium lauriminodipropionate.

  • Anisotropy Measurement: Measure the fluorescence anisotropy of DPH using a fluorometer with polarizing filters.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity (disordering of lipid acyl chains), while an increase suggests a decrease in fluidity (ordering of acyl chains).

Membrane Integrity and Permeability

The ability of a surfactant to disrupt the barrier function of a membrane can be quantified using a dye leakage assay.

Protocol: Calcein Leakage Assay

  • Vesicle Preparation: Prepare LUVs encapsulating a self-quenching concentration of a fluorescent dye, such as calcein. Remove non-encapsulated dye by size-exclusion chromatography.

  • Leakage Measurement: Add varying concentrations of disodium lauriminodipropionate to the vesicle suspension. Monitor the increase in fluorescence over time as the dye is released from the vesicles and its self-quenching is relieved upon dilution in the external buffer.

  • Data Analysis: The rate and extent of fluorescence increase are proportional to the degree of membrane permeabilization. The results can be expressed as a percentage of total leakage, which is determined by adding a strong detergent like Triton X-100 to lyse all vesicles.[7]

G cluster_workflow Membrane Leakage Assay Workflow A Prepare LUVs with Encapsulated Calcein B Remove External Dye A->B C Incubate Vesicles with Disodium Lauriminodipropionate B->C D Monitor Fluorescence Increase Over Time C->D E Normalize to 100% Leakage (Triton X-100) D->E F Determine Concentration- Dependent Permeabilization E->F

Figure 3: Experimental workflow for assessing membrane permeability via a dye leakage assay.

Interaction with Cellular Systems and Signaling Pathways

Surfactants like disodium lauriminodipropionate primarily exert their effects through direct physicochemical interactions with the cell membrane rather than through specific receptor-mediated signaling pathways. At low concentrations, they may alter membrane fluidity and permeability, which could indirectly influence the function of membrane-embedded proteins. At higher concentrations, their primary effect is the loss of membrane integrity, leading to cytotoxicity.[8] This is a crucial consideration in formulation science, where concentrations are optimized to achieve desired effects without causing significant cell damage.

Conclusion

The interaction of disodium lauriminodipropionate with biological membranes is governed by its amphoteric surfactant properties. A comprehensive biophysical characterization, employing techniques such as tensiometry, isothermal titration calorimetry, fluorescence spectroscopy, and leakage assays, is essential for a complete understanding of its mechanism of action. While specific data for this molecule is sparse, the experimental frameworks provided in this guide offer a robust approach for researchers to generate the necessary quantitative data to inform its application in research, drug development, and formulation science. The primary mode of interaction is the physical perturbation of the lipid bilayer, which underscores the importance of concentration-dependent studies to balance efficacy with cellular compatibility.

References

Foundational

Spectral analysis of Disodium lauriminodipropionate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectral analysis of Disodium Lauriminodipropionate, an amphoteric surfactant widely...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Disodium Lauriminodipropionate, an amphoteric surfactant widely used in various industrial and pharmaceutical applications. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers and professionals involved in the characterization and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted and expected quantitative data from the spectral analysis of Disodium lauriminodipropionate. These values are derived from the analysis of its constituent functional groups and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.88Triplet3H-CH₃ (Terminal methyl of dodecyl chain)
~ 1.25Multiplet18H-(CH₂)₉- (Methylene groups of dodecyl chain)
~ 1.55Multiplet2H-N-CH₂-CH₂ -(CH₂)₉-CH₃
~ 2.50Triplet4H-N-CH₂-CH₂ -COO⁻
~ 2.80Triplet4H-N-CH₂ -CH₂-COO⁻
~ 2.95Triplet2H-N-CH₂ -CH₂-(CH₂)₉-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 14.1-C H₃ (Terminal methyl of dodecyl chain)
~ 22.7-C H₂-CH₃
~ 26.0 - 32.0-(C H₂)₉- (Methylene groups of dodecyl chain)
~ 49.5-N-C H₂-CH₂-COO⁻
~ 52.0-N-C H₂-CH₂-(CH₂)₉-CH₃
~ 54.5-N-CH₂-C H₂-COO⁻
~ 178.0-C OO⁻
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretch (Aliphatic)
~ 1630StrongC=O stretch (Asymmetric, Carboxylate)
~ 1470MediumC-H bend (Methylene)
~ 1400MediumC=O stretch (Symmetric, Carboxylate)
1250 - 1020Medium-WeakC-N stretch (Tertiary amine)[1][2]
Mass Spectrometry (MS)
m/zIon TypeNotes
374.23[M+H]⁺Protonated molecule (in positive ion mode)
396.21[M+Na]⁺Sodiated adduct (in positive ion mode)
350.22[M-Na+2H]⁺Ion corresponding to the free acid form
VariesVarious fragmentsFragmentation of the dodecyl chain (successive loss of CH₂ units) and cleavage at the C-N bonds are expected.

Experimental Protocols

The following are generalized protocols for the spectral analysis of Disodium Lauriminodipropionate, based on standard methods for similar amphoteric surfactants.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 10-20 mg of Disodium Lauriminodipropionate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid Disodium Lauriminodipropionate sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

  • Instrument Parameters (FTIR):

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of Disodium Lauriminodipropionate (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to enhance ionization, although the amphoteric nature of the analyte may allow for analysis in both modes without additives.[3][4][5][6][7]

  • Instrument Parameters (LC-ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be explored.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions (e.g., 250-350 °C).

    • Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-1000).

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 374.23 in positive mode) and applying collision-induced dissociation (CID).

    • Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and data interpretation of Disodium Lauriminodipropionate.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation cluster_result Final Result Sample Disodium Lauriminodipropionate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-ESI-MS) Sample->MS NMR_Data FID Signal NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Mass Spectrum MS->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc MS_Proc Peak Detection, Mass Calibration MS_Data->MS_Proc NMR_Interp Chemical Shifts, Integration, Multiplicity NMR_Proc->NMR_Interp IR_Interp Characteristic Bands IR_Proc->IR_Interp MS_Interp Molecular Ion, Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Confirmation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Experimental workflow for the spectral analysis of Disodium lauriminodipropionate.

data_interpretation_logic cluster_nmr NMR Data Interpretation cluster_ir IR Data Interpretation cluster_ms Mass Spec Data Interpretation cluster_conclusion Structural Conclusion H_NMR ¹H NMR: - Alkyl chain signals (0.8-1.6 ppm) - Propionate signals (2.5-3.0 ppm) Structure Confirmation of Disodium Lauriminodipropionate Structure H_NMR->Structure C_NMR ¹³C NMR: - Alkyl carbons (14-32 ppm) - N-substituted carbons (49-55 ppm) - Carboxylate carbon (~178 ppm) C_NMR->Structure IR_Spec IR Spectrum: - Strong C-H stretch (2850-2955 cm⁻¹) - Strong, broad C=O stretch (~1630 cm⁻¹) - C-N stretch (1020-1250 cm⁻¹) IR_Spec->Structure MS_Spec Mass Spectrum: - Molecular Ion Peak ([M+H]⁺ at m/z 374) - Fragmentation of dodecyl chain - Cleavage at C-N bonds MS_Spec->Structure

Caption: Logical flow for the interpretation of spectral data.

References

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Membrane Protein Solubilization Using Disodium Lauriminodipropionate

For Researchers, Scientists, and Drug Development Professionals Introduction to Disodium Lauriminodipropionate Disodium Lauriminodipropionate is an amphoteric/zwitterionic surfactant.[1] Chemically, it possesses a hydrop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disodium Lauriminodipropionate

Disodium Lauriminodipropionate is an amphoteric/zwitterionic surfactant.[1] Chemically, it possesses a hydrophobic dodecyl (lauryl) tail and a hydrophilic head group containing two carboxylate groups and a tertiary amine, which imparts a net neutral charge over a wide pH range.[2] While extensively used in the cosmetics industry as a gentle cleansing and foaming agent, its application in the solubilization of membrane proteins for research and drug development is not yet widely documented.[1][3]

Based on its zwitterionic nature, Disodium Lauriminodipropionate presents a promising, albeit untested, candidate for membrane protein extraction. Zwitterionic detergents are known for their ability to disrupt protein-protein interactions effectively, a characteristic of ionic detergents, while being gentler and less denaturing, similar to non-ionic detergents.[4] This unique combination can potentially preserve the native structure and function of the solubilized membrane protein, which is crucial for downstream applications such as structural biology and functional assays.

Potential Advantages:

  • Mild Solubilization: Its zwitterionic character may help in maintaining the native conformation and activity of the target protein.

  • Reduced Denaturation: Likely to be less harsh than ionic detergents like Sodium Dodecyl Sulfate (SDS).

  • Neutral Net Charge: The zwitterionic head group does not alter the native charge of the protein, making it suitable for techniques like isoelectric focusing.

Considerations:

  • Limited Data: There is a lack of published data on its use for membrane protein solubilization, including its Critical Micelle Concentration (CMC), which is a critical parameter.

  • Experimental Optimization Required: As a novel detergent in this application, extensive screening and optimization will be necessary to determine its efficacy for a specific membrane protein.

Physicochemical Properties and Comparison with Other Detergents

The effectiveness of a detergent in solubilizing membrane proteins is highly dependent on its physicochemical properties. A crucial parameter is the Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to form micelles.[5] Solubilization of membrane proteins typically occurs at detergent concentrations significantly above the CMC.[]

PropertyDisodium LauriminodipropionateCHAPSFos-Choline-12LDAO
Chemical Class Zwitterionic (Amphoteric)Zwitterionic (Bile salt derivative)Zwitterionic (Phosphocholine-based)Zwitterionic (Amine oxide)
Molecular Weight 373.44 g/mol [7]614.88 g/mol 351.49 g/mol 229.42 g/mol
CMC (in water) To be determined 6 - 10 mM1.2 mM1 - 2 mM
Aggregation Number To be determined ~10~55~75
General Characteristics Mild, used in cosmetics[3]Non-denaturing, can break protein-protein interactionsHighly effective, can be stabilizing for some proteinsStrong solubilizer, can be denaturing for some proteins

Note: The properties of CHAPS, Fos-Choline-12, and LDAO are well-documented and serve as a reference for comparison.

Experimental Protocols

Given that Disodium Lauriminodipropionate is not a standard detergent for this application, the following protocols are designed as a starting point for screening and optimization.

Determination of the Critical Micelle Concentration (CMC)

It is imperative to determine the CMC of Disodium Lauriminodipropionate in the desired buffer system before proceeding with solubilization experiments. Common methods include:

  • Fluorescence Spectroscopy: Using a fluorescent probe like diphenylhexatriene (DPH) or pyrene, which exhibits a change in fluorescence upon partitioning into micelles.

  • Surface Tensiometry: Measuring the surface tension of solutions with increasing detergent concentrations. The surface tension will decrease until the CMC is reached, after which it will plateau.[5]

  • Dynamic Light Scattering (DLS): Detecting the formation of micelles by measuring the increase in scattering intensity and the appearance of particles of a certain hydrodynamic radius as the detergent concentration surpasses the CMC.

Protocol for Screening and Optimization of Membrane Protein Solubilization

This protocol outlines a general procedure to test the efficacy of Disodium Lauriminodipropionate for solubilizing a target membrane protein from a membrane preparation.

Materials:

  • Membrane fraction containing the target protein

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (adjust as needed for protein stability)

  • Disodium Lauriminodipropionate Stock Solution: A concentrated stock solution (e.g., 10% w/v) in water or a suitable buffer.

  • Protease inhibitor cocktail

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation: Isolate the membrane fraction containing the protein of interest using standard cell lysis and centrifugation techniques.

  • Solubilization Screening: a. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. b. Aliquot the membrane suspension into several microcentrifuge tubes. c. Add varying concentrations of Disodium Lauriminodipropionate to each tube. A good starting range is to test concentrations from 0.5x CMC to 10x CMC (once the CMC is determined). If the CMC is unknown, a broad range of concentrations (e.g., 0.1% to 2% w/v) should be screened. d. Incubate the samples with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency: a. Determine the protein concentration of the supernatant. b. Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the target protein. c. The optimal concentration of Disodium Lauriminodipropionate is the one that yields the highest amount of the target protein in the supernatant without compromising its integrity.

  • Assessment of Protein Functionality (Optional but Recommended): a. If a functional assay for the target protein is available (e.g., enzyme activity, ligand binding), perform the assay on the solubilized fraction to determine if the protein has retained its native conformation and activity.

Visualizations

General Workflow for Membrane Protein Solubilization

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Analysis Cell Culture / Tissue Homogenization Cell Culture / Tissue Homogenization Cell Lysis Cell Lysis Cell Culture / Tissue Homogenization->Cell Lysis Membrane Isolation (Centrifugation) Membrane Isolation (Centrifugation) Cell Lysis->Membrane Isolation (Centrifugation) Resuspend in Buffer Resuspend in Buffer Membrane Isolation (Centrifugation)->Resuspend in Buffer Add Disodium Lauriminodipropionate Add Disodium Lauriminodipropionate Resuspend in Buffer->Add Disodium Lauriminodipropionate Incubate (e.g., 4°C) Incubate (e.g., 4°C) Add Disodium Lauriminodipropionate->Incubate (e.g., 4°C) Ultracentrifugation Ultracentrifugation Incubate (e.g., 4°C)->Ultracentrifugation Collect Supernatant (Solubilized Proteins) Collect Supernatant (Solubilized Proteins) Ultracentrifugation->Collect Supernatant (Solubilized Proteins) Analyze (SDS-PAGE, Western Blot, Functional Assay) Analyze (SDS-PAGE, Western Blot, Functional Assay) Collect Supernatant (Solubilized Proteins)->Analyze (SDS-PAGE, Western Blot, Functional Assay)

Caption: General experimental workflow for membrane protein solubilization.

Mechanism of Zwitterionic Detergent Action

G cluster_0 Below CMC cluster_1 Above CMC cluster_2 Protein Solubilization d1 m1 Micelle d2 d3 d4 l1 Monomers mp Membrane Protein p1 p2 p3 p4 p5 p6 p7 p8 s1 s2 s3 s4 s5 s6 s7 s8 l2 Protein-Detergent Complex

Caption: Micelle formation and protein solubilization by a zwitterionic detergent.

References

Application

Application Notes and Protocols for the Use of Disodium Lauriminodipropionate in Cell Lysis of Sensitive Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction The successful isolation of functionally active and structurally intact proteins is paramount for a wide range of downstream applications, from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful isolation of functionally active and structurally intact proteins is paramount for a wide range of downstream applications, from enzymatic assays to structural biology and therapeutic drug development. The initial step of cell lysis is critical and can significantly impact the quality of the final protein preparation. Harsh lysis conditions can lead to denaturation, aggregation, and loss of function of sensitive proteins. Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, presents a promising alternative for gentle cell lysis, aiming to preserve the native state of delicate proteins.

Disodium lauriminodipropionate possesses both anionic and cationic characteristics, allowing it to interact with the cell membrane in a mild yet effective manner. Its unique properties suggest its utility in protocols where maintaining protein integrity is crucial. These application notes provide a detailed overview and protocols for employing disodium lauriminodipropionate in cell lysis for the extraction of sensitive proteins.

Principle of Action

Detergents are essential for solubilizing cell membranes to release intracellular contents.[1][2] They are amphipathic molecules with both a hydrophobic tail and a hydrophilic head.[1] This structure allows them to integrate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis.[1] The choice of detergent is critical, as harsh detergents like sodium dodecyl sulfate (B86663) (SDS) can denature proteins by disrupting their native structure.[3] In contrast, milder, non-ionic detergents like Triton X-100 are often used to preserve protein function.[4]

Disodium lauriminodipropionate is an amphoteric surfactant, meaning its charge is pH-dependent. This property allows for a more controlled and gentle interaction with the cell membrane compared to purely ionic detergents. It is hypothesized that at a physiological pH, its zwitterionic nature minimizes harsh electrostatic interactions that can lead to protein denaturation, while its hydrophobic tail effectively disrupts the lipid bilayer.

Advantages of Disodium Lauriminodipropionate for Sensitive Protein Lysis

  • Gentle Lysis: Its amphoteric nature is expected to be less denaturing to proteins compared to harsh ionic detergents.

  • Preservation of Protein Activity: By maintaining the native conformation of proteins, their biological activity is more likely to be preserved.

  • Compatibility with Downstream Assays: The mild nature of this detergent may reduce interference in subsequent applications like immunoprecipitation and enzyme assays.

  • Effectiveness across a Range of pH: Its properties can be modulated by pH, offering flexibility in buffer formulation.

Data Presentation: Comparative Analysis of Lysis Buffers

The following table provides a comparative summary of the expected performance of a Disodium Lauriminodipropionate-based lysis buffer against commonly used lysis buffers. This data is based on the known properties of the detergents and general principles of protein biochemistry.

FeatureRIPA Buffer (Harsh)Triton X-100 Buffer (Gentle)Disodium Lauriminodipropionate Buffer (Hypothesized)
Lysis Strength HighModerateModerate to Gentle
Protein Denaturation HighLowVery Low
Preservation of Protein-Protein Interactions LowHighHigh
Preservation of Enzymatic Activity Very LowHighVery High
Solubilization of Membrane Proteins HighModerateModerate
Ideal For Western Blotting, Total Protein ExtractionCo-IP, Enzyme Assays, Soluble ProteinsSensitive Enzymes, Unstable Protein Complexes, Native Protein Purification

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell type and target protein.

Protocol 1: Basic Cell Lysis of Adherent Mammalian Cells

This protocol is designed for the gentle lysis of adherent mammalian cells to extract cytoplasmic and membrane-associated proteins.

Materials:

  • Disodium Lauriminodipropionate Lysis Buffer (DL-LB):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) Disodium Lauriminodipropionate

    • Protease Inhibitor Cocktail (add fresh before use)

    • Phosphatase Inhibitor Cocktail (optional, add fresh before use)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Microcentrifuge

Procedure:

  • Grow cells to the desired confluency in a culture dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold DL-LB to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a pre-chilled cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

  • Store the protein lysate at -80°C for long-term storage or use immediately for downstream applications.

Protocol 2: Lysis of Suspension Cells

This protocol is adapted for the lysis of cells grown in suspension.

Materials:

  • Disodium Lauriminodipropionate Lysis Buffer (DL-LB) (as described in Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Microcentrifuge

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again to pellet the cells and aspirate the PBS completely.

  • Resuspend the cell pellet in an appropriate volume of ice-cold DL-LB (e.g., 1 mL per 10^7 cells).

  • Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.

  • Proceed with steps 8-10 from Protocol 1.

Visualizations

Experimental Workflow for Cell Lysis

CellLysisWorkflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_buffer Add Disodium Lauriminodipropionate Lysis Buffer wash->add_buffer incubate Incubate on ice add_buffer->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (Protein Lysate) centrifuge->collect end Downstream Applications collect->end

Caption: Workflow for cell lysis using Disodium Lauriminodipropionate.

Theoretical Mechanism of Action

DetergentAction cluster_membrane Cell Membrane p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid protein Membrane Protein micelle Micelle with Solubilized Protein protein->micelle Solubilization detergent Disodium Lauriminodipropionate detergent->protein Interaction & Disruption

Caption: Theoretical interaction of Disodium Lauriminodipropionate with a cell membrane.

Conclusion

Disodium lauriminodipropionate holds potential as a gentle and effective detergent for the lysis of cells containing sensitive proteins. Its amphoteric nature suggests that it can provide a balance between efficient membrane disruption and the preservation of delicate protein structures and functions. The provided protocols offer a starting point for researchers to explore the benefits of this surfactant in their specific applications. As with any lysis procedure, optimization of buffer components and incubation times is recommended to achieve the best results for the protein of interest.

References

Method

Application of Disodium Lauriminodipropionate in Enzymatic Assays: A General Guide

For Researchers, Scientists, and Drug Development Professionals Application Note Disodium lauriminodipropionate is an amphoteric surfactant, meaning it possesses both anionic and cationic characteristics depending on the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Disodium lauriminodipropionate is an amphoteric surfactant, meaning it possesses both anionic and cationic characteristics depending on the pH of the solution.[1][2] While specific applications of Disodium lauriminodipropionate in enzymatic assays are not extensively documented in scientific literature, its properties as a surfactant suggest several potential uses and important considerations for researchers. Surfactants are widely utilized in biochemical assays to solubilize substrates, stabilize enzymes, or, in some cases, to study the inhibition or activation of enzymes.[3][4]

The primary role of a surfactant in an enzymatic assay is often to increase the solubility of hydrophobic substrates in aqueous buffer systems. By forming micelles, surfactants can create a microenvironment that facilitates the interaction between a water-soluble enzyme and a lipid-soluble substrate. Disodium lauriminodipropionate, with its hydrophobic lauryl group and hydrophilic propionate (B1217596) groups, is well-suited for this purpose.[1]

However, the interaction between a surfactant and an enzyme can be complex. Surfactants can influence enzyme activity and stability in several ways:

  • Enzyme Denaturation: Some surfactants, particularly ionic ones, can cause unfolding and deactivation of enzymes.[5][6] The effect is dependent on the concentration and the specific enzyme.

  • Enzyme Activation: In some instances, surfactants can induce a conformational change in an enzyme that leads to increased activity.

  • Competitive Inhibition: Surfactant micelles might sequester the substrate, making it less available to the enzyme, which can appear as competitive inhibition.

  • Non-competitive Inhibition: The surfactant could bind to a site on the enzyme other than the active site, altering its conformation and reducing its catalytic efficiency.[7]

Given that Disodium lauriminodipropionate is an amphoteric surfactant, its charge and, consequently, its interaction with enzymes and substrates will be pH-dependent. At its isoelectric point, it will have a net neutral charge, which may minimize electrostatic interactions with proteins. Below the isoelectric point, it will be cationic, and above, it will be anionic. These properties make it a versatile but complex agent to work with in enzymatic assays. Researchers should carefully characterize the effect of Disodium lauriminodipropionate on their specific enzyme of interest across a range of concentrations and pH values.

Physicochemical Properties of Disodium Lauriminodipropionate

A summary of the key properties of Disodium lauriminodipropionate is provided in the table below. This information is crucial for preparing stock solutions and for understanding its behavior in an assay buffer.

PropertyValueReference
CAS Number 3655-00-3[1][8]
Molecular Formula C18H33NNa2O4[1][9]
Molecular Weight 373.44 g/mol [1][9]
Appearance White to off-white powder or liquid[8][9]
Solubility Soluble in water[8]
Type Amphoteric Surfactant[1]

General Protocol for an Enzymatic Assay Incorporating a Surfactant

The following is a generalized protocol for a typical enzymatic assay. The steps where Disodium lauriminodipropionate could be incorporated are highlighted. This protocol should be adapted and optimized for the specific enzyme and substrate being investigated.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate

  • Disodium lauriminodipropionate

  • Assay buffer (e.g., Tris-HCl, Phosphate buffer, with pH optimized for the enzyme)

  • Inhibitor/activator (if applicable)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer. Store at the recommended temperature.

  • Substrate Stock Solution: If the substrate is hydrophobic, dissolve it in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock.

  • Disodium Lauriminodipropionate Stock Solution: Prepare a stock solution of Disodium lauriminodipropionate in deionized water or the assay buffer. The concentration should be significantly higher than the final desired assay concentrations.

  • Assay Buffer: Prepare the assay buffer at the desired pH and ionic strength. (Optional Surfactant Addition) Disodium lauriminodipropionate can be added directly to the assay buffer at a concentration determined during assay development to be optimal for substrate solubilization and enzyme stability.

3. Assay Procedure:

  • Assay Plate Preparation:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the desired volume of the Disodium lauriminodipropionate stock solution to the appropriate wells to achieve the final test concentrations.

    • Add the test compound (inhibitor/activator) or vehicle control.

  • Enzyme Addition:

    • Add the enzyme solution to each well to a final concentration that yields a linear reaction rate over the desired time course.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 5-15 minutes) to allow the enzyme to equilibrate with the buffer and any test compounds.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to each well. (Substrate Solubilization) If the substrate is poorly soluble, it can be pre-mixed with a solution of Disodium lauriminodipropionate before being added to the wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

  • If testing for inhibition, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • If investigating the effect of Disodium lauriminodipropionate on enzyme kinetics, perform substrate titrations at different fixed concentrations of the surfactant to determine its effect on Km and Vmax.

Visualizing Potential Interactions

The following diagrams illustrate the potential roles and interactions of a surfactant like Disodium lauriminodipropionate in an enzymatic assay.

G Figure 1: Enzyme and insoluble substrate. cluster_0 Aqueous Environment Enzyme Enzyme Substrate Hydrophobic Substrate

Enzyme and insoluble substrate in an aqueous buffer.

G Figure 2: Surfactant-mediated substrate solubilization. cluster_0 Aqueous Environment with Surfactant Enzyme Enzyme Substrate Solubilized Substrate Enzyme->Substrate accesses Micelle Surfactant Micelle Micelle->Substrate encapsulates

Disodium lauriminodipropionate forms micelles to solubilize the substrate.

G Figure 3: Potential direct interaction of surfactant with the enzyme. cluster_0 Potential Surfactant-Enzyme Interaction Enzyme Enzyme AlteredEnzyme Altered Enzyme (Inhibited/Activated) Enzyme->AlteredEnzyme conformational change Surfactant Surfactant Monomer Surfactant->Enzyme binds to

Direct binding of surfactant monomers to the enzyme may alter its activity.

Experimental Workflow for Characterizing Surfactant Effects

G Figure 4: Workflow for characterizing surfactant effects. A Assay Development: Optimize buffer, pH, enzyme and substrate concentrations B Determine Critical Micelle Concentration (CMC) of Disodium lauriminodipropionate in assay buffer A->B C Test Enzyme Activity at various surfactant concentrations (below and above CMC) B->C D Perform Substrate Titration at fixed surfactant concentrations C->D E Analyze data to determine effects on Km and Vmax D->E F Conclusion on the role of the surfactant (solubilizer, inhibitor, activator) E->F

A logical workflow for investigating the effects of a surfactant in an enzymatic assay.

References

Application

Application Notes and Protocols for Disodium Lauriminodipropionate as a Stabilizing Agent for Protein Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction The structural determination of proteins, particularly membrane proteins, is fundamental to understanding their function and to the advancement...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural determination of proteins, particularly membrane proteins, is fundamental to understanding their function and to the advancement of structure-based drug design. A significant challenge in this field is maintaining the native conformation and stability of proteins once they are removed from their natural lipid environment. This often requires the use of detergents to solubilize and stabilize the protein of interest. Disodium (B8443419) lauriminodipropionate, an amphoteric surfactant, presents itself as a valuable tool for these applications due to its mild nature and stabilizing properties.

This document provides detailed application notes and protocols for the use of disodium lauriminodipropionate as a stabilizing agent in protein structural analysis, including X-ray crystallography and cryo-electron microscopy (cryo-EM).

Physicochemical Properties of Disodium Lauriminodipropionate

Disodium lauriminodipropionate, also known by the trade name Deriphat® 160 C, is a versatile amphoteric surfactant.[1][2][3] Its structure comprises a hydrophobic lauryl tail and a hydrophilic headgroup containing two carboxylate moieties, giving it zwitterionic characteristics over a wide pH range.[3][4] This dual nature allows it to effectively shield the hydrophobic transmembrane domains of membrane proteins while maintaining the solubility of the protein-detergent complex.[5]

Table 1: Physicochemical Properties of Disodium Lauriminodipropionate (Deriphat® 160 C)

PropertyValueReference
Chemical Name Disodium N-lauryl-beta-iminodipropionate[6]
CAS Number 3655-00-3[7]
Molecular Formula C18H33NNa2O4[7]
Molecular Weight 373.44 g/mol [7]
Appearance Clear yellowish liquid (at room temperature)[6]
Active Matter ~30% in aqueous solution[6]
pH (as supplied) ~8.0[6]
Surface Tension (1 g/L) ~26 mN/m[6]
Isoelectric Point 2.4 - 4.2[4]
Critical Micelle Conc. (CMC) ~0.06% (for the monosodium salt)[8]

Mechanism of Protein Stabilization

Amphoteric surfactants like disodium lauriminodipropionate stabilize membrane proteins by forming a micellar structure around their hydrophobic transmembrane domains, mimicking the native lipid bilayer.[5] Its zwitterionic headgroup can interact favorably with both charged and polar residues on the protein surface, while the hydrophobic tail sequesters the non-polar regions from the aqueous solvent. This helps to prevent aggregation and maintain the protein in a soluble, monodisperse state, which is crucial for structural studies. The mild nature of this detergent helps in preserving the native structure and function of the protein.[9]

G p_hydrophobic Hydrophobic Transmembrane Domain p_hydrophilic Hydrophilic Extracellular Domain d_tail1 p_hydrophobic->d_tail1 d_head4 p_hydrophilic->d_head4 Hydrophilic Interaction d_head1 d_tail1->d_head1 d_tail2 d_head2 d_tail2->d_head2 d_tail3 d_head3 d_tail3->d_head3 d_tail4 d_tail4->d_head4 d_tail5 d_head5 d_tail5->d_head5 d_tail6 d_head6 d_tail6->d_head6

Caption: Hypothesized mechanism of protein stabilization.

Illustrative Performance Data

To evaluate the efficacy of a new detergent, it is common practice to perform stability assays, such as a thermal shift assay (Differential Scanning Fluorimetry), and compare the results to well-established detergents. The following table presents hypothetical data to illustrate how disodium lauriminodipropionate might compare to other commonly used detergents.

Table 2: Illustrative Comparison of Detergent Performance in a Thermal Shift Assay

DetergentConcentration (% w/v)Melting Temperature (Tm) (°C)Onset of Aggregation (Tagg) (°C)Notes
None (Control) -45.248.1Significant aggregation observed.
n-Dodecyl-β-D-maltoside (DDM) 0.0555.860.3Good stability, commonly used.
Lauryl Dimethylamine N-oxide (LDAO) 0.152.155.9Effective, but can be denaturing.
Disodium Lauriminodipropionate 0.1 56.5 62.1 Hypothetical data showing potentially improved thermal stability and aggregation prevention.
Disodium Lauriminodipropionate 0.2 56.8 62.5 Hypothetical data suggesting a concentration-dependent stabilizing effect.

Note: The data in this table is for illustrative purposes only and should be experimentally determined for each specific protein.

Experimental Protocols

The following are generalized protocols for the use of disodium lauriminodipropionate in protein stabilization and structural analysis. Optimization will be required for each specific protein.

Protocol 1: Detergent Screening for Optimal Protein Stability

This protocol outlines a method to determine the optimal concentration of disodium lauriminodipropionate for stabilizing a target membrane protein using a thermal shift assay.

Materials:

  • Purified membrane protein in a suboptimal detergent (e.g., DDM)

  • Disodium lauriminodipropionate (Deriphat® 160 C), 10% (w/v) stock solution

  • SYPRO Orange dye (5000x stock in DMSO)

  • Base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a dilution series of disodium lauriminodipropionate: In the base buffer, prepare a series of concentrations ranging from 0.01% to 1.0% (w/v).

  • Prepare the protein-dye mixture: Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in the base buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Set up the assay plate: In a 96-well qPCR plate, add the protein-dye mixture to each well. Then, add the different concentrations of the disodium lauriminodipropionate dilution series to the wells. Include a no-detergent control and a control with the original purification detergent.

  • Run the thermal shift assay: Place the plate in the real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The optimal detergent concentration will be the one that results in the highest Tm and delays the onset of aggregation.

Protocol 2: Detergent Exchange into Disodium Lauriminodipropionate

This protocol describes how to exchange a protein from a solubilization detergent to disodium lauriminodipropionate for improved stability, often performed during purification.[10][11]

Materials:

  • Membrane protein solubilized in a primary detergent (e.g., Triton X-100 or DDM)

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Base buffer containing the primary detergent at its CMC.

  • Exchange Buffer: Base buffer containing disodium lauriminodipropionate at its optimal concentration (determined from Protocol 1).

  • Elution Buffer: Exchange buffer containing an eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

Procedure:

  • Equilibrate the column: Equilibrate the affinity column with 5-10 column volumes (CV) of Wash Buffer.

  • Bind the protein: Load the solubilized protein sample onto the column.

  • Wash step 1: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.

  • Detergent exchange: Wash the column with 10-20 CV of Exchange Buffer. This step gradually replaces the primary detergent with disodium lauriminodipropionate.

  • Elute the protein: Elute the protein with Elution Buffer. The protein is now in a solution containing disodium lauriminodipropionate.

  • Further purification (optional): The eluted protein can be further purified by size-exclusion chromatography using the Exchange Buffer as the mobile phase to ensure monodispersity.

Protocol 3: Crystallization Screening with Disodium Lauriminodipropionate

This protocol provides a general guideline for setting up crystallization trials for a protein stabilized in disodium lauriminodipropionate using the vapor diffusion method.[12][13]

Materials:

  • Purified, monodisperse protein in Exchange Buffer (from Protocol 2) at a concentration of 5-10 mg/mL.

  • Commercially available crystallization screens (e.g., Hampton Research, Qiagen).

  • Crystallization plates (sitting or hanging drop).

Procedure:

  • Prepare the protein sample: Concentrate the protein to the desired concentration. It is crucial that the sample is monodisperse, which can be confirmed by size-exclusion chromatography.

  • Set up crystallization drops: In each well of the crystallization plate, mix a small volume (e.g., 100-500 nL) of the protein solution with an equal volume of the crystallization screen solution.

  • Seal and incubate: Seal the plate and incubate at a constant temperature (e.g., 4 °C or 20 °C).

  • Monitor for crystal growth: Regularly inspect the drops for crystal formation over several weeks.

  • Optimization: If initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature, and by using additives.

Protocol 4: Cryo-EM Sample Preparation with Disodium Lauriminodipropionate

This protocol outlines the preparation of vitrified grids for single-particle cryo-EM analysis of a protein stabilized in disodium lauriminodipropionate.[14][15]

Materials:

  • Purified, monodisperse protein in Exchange Buffer (from Protocol 2) at a concentration of 0.5-5 mg/mL.

  • Cryo-EM grids (e.g., Quantifoil, C-flat).

  • Glow discharger.

  • Vitrification device (e.g., Vitrobot, Leica EM GP).

  • Liquid ethane (B1197151) and liquid nitrogen.

Procedure:

  • Glow discharge grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Prepare the vitrification device: Set the environmental chamber of the vitrification device to a desired temperature and humidity (e.g., 4 °C and 100% humidity).

  • Apply sample to the grid: Apply 3-4 µL of the protein solution to the glow-discharged grid.

  • Blot the grid: Blot the grid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.

  • Plunge-freeze: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Store the grid: Transfer the vitrified grid to a grid box and store it in liquid nitrogen until imaging.

Visualizations

G cluster_prep Protein Preparation cluster_screen Detergent Screening & Exchange cluster_analysis Structural Analysis expr Protein Expression & Membrane Prep sol Solubilization in Primary Detergent (e.g., DDM) expr->sol pur Affinity Chromatography sol->pur screen Screen Disodium Lauriminodipropionate (Thermal Shift Assay) pur->screen exchange Detergent Exchange to Disodium Lauriminodipropionate pur->exchange sec Size-Exclusion Chromatography exchange->sec xtal X-ray Crystallography sec->xtal Concentrate & Set up Trays cryo Cryo-Electron Microscopy sec->cryo Dilute & Prepare Grids G cluster_protein Protein Surface cluster_detergent Detergent Molecule protein Unstable Solubilized Membrane Protein complex Stable Protein-Detergent Complex protein->complex Stabilization detergent Disodium Lauriminodipropionate (Amphoteric) detergent->complex hydrophobic Hydrophobic Regions hydrophilic Hydrophilic Regions d_tail Hydrophobic Tail (Lauryl) d_tail->hydrophobic Interaction d_head Amphoteric Headgroup (Dipropionate) d_head->hydrophilic Interaction

References

Method

Application Notes and Protocols for Formulating Disodium Lauriminodipropionate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Introduction Disodium lauriminodipropionate is an amphoteric surfactant with a unique molecular structure comprising a hydrophobic lauryl group and a hydrop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium lauriminodipropionate is an amphoteric surfactant with a unique molecular structure comprising a hydrophobic lauryl group and a hydrophilic dipropionate group.[1] This dual nature allows it to act as an effective emulsifying and stabilizing agent, making it a promising excipient for the formulation of advanced drug delivery systems.[1][2] Its potential applications in pharmaceuticals include enhancing the solubility of poorly water-soluble drugs, developing sustained-release formulations, and creating stable nano-sized drug carriers like micelles.[2][3] Amphoteric surfactants, in general, are known for their minimal toxicity and good biodegradability, which are advantageous properties for pharmaceutical excipients.[4]

This document provides detailed application notes and protocols for utilizing Disodium lauriminodipropionate in the formulation and characterization of micellar drug delivery systems.

Physicochemical Properties of Disodium Lauriminodipropionate

A thorough understanding of the physicochemical properties of Disodium lauriminodipropionate is essential for formulation development.

PropertyValue/DescriptionReference
Chemical Name Disodium 3,3'-(dodecylimino)bis(propionate)[1]
CAS Number 3655-00-3[1]
Molecular Formula C₁₈H₃₃NNa₂O₄[1]
Molecular Weight 373.44 g/mol [1]
Appearance White to off-white powder[1]
Solubility Soluble in water[1]
Surfactant Type Amphoteric[1]
Critical Micelle Concentration (CMC) Not experimentally determined in available literature. Estimated to be in the range of 1-10 mM. This estimation is based on the CMC values of other anionic and amphoteric surfactants with similar alkyl chain lengths.[5][6][7] It is strongly recommended to experimentally determine the CMC for specific formulation conditions. N/A

Formulation Protocols for Micellar Drug Delivery Systems

Micelles are self-assembling colloidal structures that can encapsulate hydrophobic drugs within their core, thereby increasing their aqueous solubility and stability.[8] Two common methods for preparing drug-loaded micelles using Disodium lauriminodipropionate are the thin-film hydration method and the solvent evaporation method.

Thin-Film Hydration Method

This method is suitable for drugs that are soluble in a volatile organic solvent.

Protocol:

  • Preparation of the Lipid/Surfactant Film:

    • Dissolve a known amount of the hydrophobic drug and Disodium lauriminodipropionate in a suitable volatile organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask. The molar ratio of drug to surfactant will influence drug loading and should be optimized.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[9][10]

  • Hydration of the Film:

    • Hydrate the film by adding a pre-heated aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The concentration of Disodium lauriminodipropionate in the aqueous phase should be well above its estimated CMC (e.g., 2-5 times the estimated CMC).

    • Rotate the flask gently in a water bath set above the phase transition temperature of the surfactant (if applicable) for 1-2 hours to allow for the self-assembly of micelles.[10]

  • Sonication and Filtration:

    • To obtain smaller and more uniform micelles, sonicate the suspension using a probe sonicator or a bath sonicator. Optimization of sonication time and power is crucial to avoid drug degradation.

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the formulation.[9]

Workflow for Thin-Film Hydration Method

ThinFilmHydration cluster_prep Preparation of Lipid/Surfactant Film cluster_hydration Hydration and Micelle Formation cluster_refinement Refinement and Sterilization dissolve Dissolve Drug and Disodium Lauriminodipropionate in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry Under High Vacuum evaporate->vacuum hydrate Hydrate Film with Aqueous Buffer vacuum->hydrate Film Ready rotate Gentle Rotation (Above Transition Temp.) hydrate->rotate sonicate Sonication for Size Reduction rotate->sonicate Crude Micelles filter Sterile Filtration (0.22 µm filter) sonicate->filter final_product final_product filter->final_product Final Micellar Formulation

Caption: Workflow for preparing drug-loaded micelles using the thin-film hydration method.

Solvent Evaporation Method

This method is particularly useful for encapsulating hydrophobic drugs.[11][12]

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve the hydrophobic drug and Disodium lauriminodipropionate in a water-immiscible volatile organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution (the continuous phase) while stirring at high speed using a magnetic stirrer or a homogenizer. The aqueous phase should contain a co-surfactant if necessary to stabilize the emulsion. The concentration of Disodium lauriminodipropionate should be above its estimated CMC.

    • Continue stirring for a predetermined time to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Allow the organic solvent to evaporate from the emulsion by stirring at room temperature or under reduced pressure. As the solvent evaporates, the micelles containing the encapsulated drug are formed.[11][13]

  • Purification:

    • The resulting micellar suspension can be purified by centrifugation or dialysis to remove any un-encapsulated drug.

Workflow for Solvent Evaporation Method

SolventEvaporation cluster_phases Phase Preparation cluster_process Emulsification and Micelle Formation cluster_purification Purification organic_phase Dissolve Drug and Disodium Lauriminodipropionate in Organic Solvent emulsify Add Organic Phase to Aqueous Phase with High-Speed Stirring organic_phase->emulsify aqueous_phase Prepare Aqueous Phase (with optional co-surfactant) aqueous_phase->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate o/w Emulsion purify Purify by Dialysis or Centrifugation evaporate->purify Crude Micelles final_product final_product purify->final_product Final Micellar Formulation

Caption: Workflow for preparing drug-loaded micelles using the solvent evaporation method.

Characterization of Drug-Loaded Micelles

After preparation, the drug-loaded micelles should be thoroughly characterized to ensure quality and predict their in vivo performance.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles. Zeta potential measurement provides information about the surface charge of the micelles, which is crucial for their stability in suspension.

Protocol (using DLS):

  • Sample Preparation: Dilute the micellar formulation with deionized water or the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, at least three measurements are taken and averaged.

  • Data Analysis: The software will provide the average particle size (Z-average), PDI, and zeta potential.

ParameterTypical Expected RangeSignificance
Particle Size (Z-average) 10 - 100 nmInfluences biodistribution, cellular uptake, and circulation time.[14][15]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution.
Zeta Potential -30 mV to +30 mVA value greater than ±20 mV generally indicates good colloidal stability. The amphoteric nature of Disodium lauriminodipropionate may result in pH-dependent zeta potential.
Drug Loading Content and Encapsulation Efficiency

These parameters quantify the amount of drug successfully encapsulated within the micelles.

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the micellar formulation using methods like ultrafiltration, centrifugation, or dialysis.

  • Quantification of Encapsulated Drug:

    • Lyophilize a known volume of the purified micellar formulation.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.

    • Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in micelles / Total mass of micelles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in micelles / Initial mass of drug used) x 100

Drug (Example)Drug:Surfactant Ratio (w/w)DLC (%) (Hypothetical)EE (%) (Hypothetical)
Paclitaxel1:108.590
Curcumin1:156.285
Doxorubicin1:109.192

Note: The above data is hypothetical and for illustrative purposes. Actual values will depend on the specific drug, formulation parameters, and experimental conditions.

In Vitro Drug Release Studies

The dialysis bag method is a common and effective technique to study the in vitro release of a drug from a nano-carrier.

Protocol:

  • Preparation of the Dialysis System:

    • Soak a dialysis membrane with a suitable molecular weight cut-off (MWCO) in the release medium to remove any preservatives. The MWCO should be large enough to allow the free drug to pass through but small enough to retain the micelles.

    • Pipette a known volume of the drug-loaded micellar formulation into the dialysis bag and seal both ends.

  • Release Study:

    • Immerse the dialysis bag in a known volume of release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) in a beaker placed in a shaking water bath maintained at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Time (hours)Cumulative Release (%) - pH 7.4 (Hypothetical)Cumulative Release (%) - pH 5.5 (Hypothetical)
11525
43050
84570
125585
247095

Note: The above data is hypothetical. The release profile can be influenced by the pH of the release medium, especially for pH-sensitive drugs or formulations.

Cytotoxicity and Hemocompatibility Assessment

It is crucial to evaluate the safety of the Disodium lauriminodipropionate-based drug delivery system.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded micelles, empty micelles, and the free drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Hemolysis Assay

This assay assesses the potential of the formulation to damage red blood cells.

Protocol:

  • Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh blood and prepare a 2% (v/v) suspension of RBCs in PBS.

  • Incubation: Incubate different concentrations of the micellar formulation with the RBC suspension at 37°C for a specified time (e.g., 1-2 hours). Use a positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (PBS) for 0% hemolysis.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at a specific wavelength (e.g., 540 nm).

  • Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Logical Relationship for Safety and Efficacy Evaluation

SafetyEfficacy cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Assessment formulation Drug-Loaded Micelle (Disodium Lauriminodipropionate) characterization Physicochemical Characterization (Size, Zeta, DLC, EE) formulation->characterization release In Vitro Drug Release (Dialysis) characterization->release cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity hemolysis Hemocompatibility (Hemolysis Assay) characterization->hemolysis animal_studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) release->animal_studies Promising Release Profile cytotoxicity->animal_studies Acceptable Toxicity hemolysis->animal_studies Good Hemocompatibility clinical_trials Clinical Trials animal_studies->clinical_trials Favorable Preclinical Data

Caption: Logical progression from formulation to preclinical evaluation of a drug delivery system.

Safety Considerations

Disodium lauriminodipropionate is generally considered to have low toxicity, particularly in cosmetic and personal care applications.[14] However, for drug delivery applications, especially for parenteral routes, a thorough toxicological evaluation is mandatory. This includes assessing potential for irritation, sensitization, and systemic toxicity. The provided protocols for cytotoxicity and hemolysis are initial screening steps in a comprehensive safety assessment.

Conclusion

Disodium lauriminodipropionate presents a viable and promising amphoteric surfactant for the development of drug delivery systems. Its emulsifying and stabilizing properties can be harnessed to formulate nano-sized carriers for poorly soluble drugs. The protocols outlined in this document provide a comprehensive guide for researchers to formulate, characterize, and evaluate the performance and safety of Disodium lauriminodipropionate-based micellar drug delivery systems. It is imperative to experimentally determine key parameters such as the CMC and to optimize formulation variables for each specific drug candidate to achieve a safe and effective drug delivery system.

References

Application

Application Notes &amp; Protocols: Utilizing Disodium Lauriminodipropionate in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction Disodium lauriminodipropionate is an amphoteric surfactant, also known as a zwitterionic surfactant, characterized by a dual charge in its hydr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium lauriminodipropionate is an amphoteric surfactant, also known as a zwitterionic surfactant, characterized by a dual charge in its hydrophilic head group, rendering it electrically neutral over a wide pH range. While extensively utilized in the cosmetics and personal care industries for its mild cleansing and foaming properties, its application in bioprocessing, specifically affinity chromatography, is an area of growing interest. Its zwitterionic nature presents a unique potential for gentle and effective protein purification.

This document provides detailed application notes and protocols for the prospective use of Disodium lauriminodipropionate in affinity chromatography, particularly as a component in wash and elution buffers to improve protein recovery and maintain biological activity. Due to the limited direct published data on this specific surfactant in this application, the following protocols are based on established principles of affinity chromatography and data from structurally similar zwitterionic detergents such as CHAPS and sulfobetaines.

Principle of Application

In affinity chromatography, the high specificity of the binding between a target molecule and a ligand immobilized on a stationary phase is exploited for purification. The challenge often lies in the elution step, where harsh conditions (e.g., low pH, high salt concentrations) can denature the target protein, leading to loss of function.

Disodium lauriminodipropionate, as a mild zwitterionic surfactant, can be employed to disrupt non-specific hydrophobic interactions and gently weaken the specific affinity binding, facilitating the elution of the target protein under near-physiological conditions. This approach is particularly advantageous for purifying sensitive proteins, such as antibodies and enzymes, where maintaining the native conformation is paramount. Its properties suggest it can be effective in breaking protein-protein interactions without causing denaturation.

Key Advantages

  • Mild Elution: Facilitates the release of bound proteins under gentle pH and ionic strength conditions, preserving their biological activity.

  • Reduced Non-Specific Binding: When included in wash buffers, it can help minimize the binding of contaminating proteins to the affinity matrix.

  • Enhanced Solubility: Can improve the solubility of hydrophobic proteins during the purification process.

  • Compatibility: As a zwitterionic molecule, it is generally compatible with a wide range of buffer systems and downstream applications.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data to illustrate the potential effectiveness of Disodium lauriminodipropionate in affinity chromatography. This data is intended for comparative purposes and should be optimized for specific applications.

Table 1: Comparison of Elution Buffer Performance for a Model Protein (e.g., Monoclonal Antibody)

Elution Buffer CompositionProtein Recovery (%)Specific Activity (%)Aggregate Formation (%)
0.1 M Glycine-HCl, pH 2.592758
3.5 M MgCl₂, pH 7.085885
50 mM Tris, 150 mM NaCl, 0.1% Disodium Lauriminodipropionate, pH 7.4 88 95 <2
50 mM Tris, 150 mM NaCl, 0.5% Polysorbate 20, pH 7.482903

Table 2: Effect of Disodium Lauriminodipropionate Concentration in Wash Buffer on Purity

Concentration in Wash Buffer (%)Host Cell Protein (HCP) Reduction (fold)Final Purity (%)
0 (Control)5092
0.05 75 95
0.1 80 96
0.58296.5

Experimental Protocols

Protocol 1: General Affinity Chromatography with a Mild Elution Step

This protocol outlines a general workflow for affinity chromatography incorporating Disodium lauriminodipropionate in the elution buffer for a gentle release of the target protein.

Materials:

  • Affinity column with immobilized ligand specific for the target protein

  • Binding/Wash Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Disodium lauriminodipropionate, pH 7.4

  • Neutralization Buffer (if needed): 1 M Tris-HCl, pH 8.0

  • Crude protein sample (e.g., cell lysate, clarified supernatant)

Procedure:

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading: Load the crude protein sample onto the column at a flow rate recommended by the column manufacturer.

  • Washing: Wash the column with 10-15 CV of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the target protein with 5-10 CV of Elution Buffer. Collect fractions of 0.5-1 CV.

  • Fraction Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay, A280) and purity (e.g., SDS-PAGE).

  • Pool and Buffer Exchange: Pool the fractions containing the purified protein. If necessary, remove the Disodium lauriminodipropionate and exchange the buffer using dialysis or a desalting column.

  • Column Regeneration: Regenerate the column according to the manufacturer's instructions.

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Post-Processing Equilibration Column Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution with Disodium Lauriminodipropionate Washing->Elution Fraction_Analysis Fraction Analysis Elution->Fraction_Analysis Pooling Pooling & Buffer Exchange Fraction_Analysis->Pooling

Affinity Chromatography Workflow with Mild Elution.
Protocol 2: Optimization of Disodium Lauriminodipropionate Concentration

To determine the optimal concentration of Disodium lauriminodipropionate for elution, a gradient or step-wise increase in its concentration can be tested.

Materials:

  • Same as Protocol 1, with the following modification:

  • Elution Buffers: A series of elution buffers with varying concentrations of Disodium lauriminodipropionate (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/v).

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Step Elution: Sequentially apply the Elution Buffers with increasing concentrations of Disodium lauriminodipropionate, collecting fractions for each step.

  • Gradient Elution (Optional): Alternatively, use a gradient mixer to create a linear gradient from 0% to 0.5% Disodium lauriminodipropionate over 10-20 CV.

  • Analyze the fractions from each step or across the gradient to determine the concentration that provides the best balance of protein recovery and purity.

Optimization_Logic Start Start Optimization Setup Prepare Elution Buffers (0.01% to 0.5% Surfactant) Start->Setup Run_Chromo Run Affinity Chromatography with Step/Gradient Elution Setup->Run_Chromo Analyze Analyze Fractions (Recovery & Purity) Run_Chromo->Analyze Decision Optimal Concentration Achieved? Analyze->Decision End Protocol Finalized Decision->End Yes Refine Refine Concentration Range Decision->Refine No Refine->Setup

Logical Flow for Optimizing Surfactant Concentration.

Signaling Pathway Considerations

While Disodium lauriminodipropionate does not directly participate in biological signaling pathways, its application in purifying proteins that are components of these pathways is critical. For instance, the gentle elution conditions it affords are crucial for isolating functional kinases, phosphatases, or receptors whose activity is essential for downstream signaling studies. Preserving the native conformation of these proteins ensures that subsequent in vitro assays accurately reflect their in vivo function.

Signaling_Protein_Purification_Impact cluster_purification Purification Strategy cluster_protein_state Protein State cluster_outcome Downstream Assay Outcome Harsh_Elution Harsh Elution (e.g., low pH) Denatured_Protein Denatured/ Inactive Protein Harsh_Elution->Denatured_Protein Mild_Elution Mild Elution with Disodium Lauriminodipropionate Native_Protein Native/ Active Protein Mild_Elution->Native_Protein Inaccurate_Data Inaccurate Signaling Pathway Data Denatured_Protein->Inaccurate_Data Accurate_Data Accurate Signaling Pathway Data Native_Protein->Accurate_Data

Impact of Elution Method on Signaling Protein Integrity.

Conclusion

Disodium lauriminodipropionate holds significant promise as a valuable reagent in affinity chromatography, particularly for applications requiring mild elution conditions to preserve the structure and function of sensitive proteins. The protocols and data presented here provide a foundational framework for researchers to explore its utility in their specific protein purification challenges. Further empirical studies are warranted to fully characterize its performance and expand its application in bioprocessing and drug development.

Method

Application Note &amp; Protocol: Efficient Removal of Disodium Lauriminodipropionate from Protein Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Disodium lauriminodipropionate is a mild, amphoteric surfactant often utilized in the formulation of personal care products and can sometimes b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium lauriminodipropionate is a mild, amphoteric surfactant often utilized in the formulation of personal care products and can sometimes be present in biological samples.[1][2] While beneficial for solubilization and stabilization, its presence can interfere with downstream applications such as mass spectrometry, immunoassays, and protein crystallization. Therefore, its efficient removal from protein samples is a critical step in many research and drug development workflows.[3]

This document provides detailed protocols for the removal of Disodium lauriminodipropionate from protein samples using three common laboratory techniques: dialysis, size exclusion chromatography (SEC), and precipitation. The choice of method will depend on factors such as the properties of the protein of interest, the sample volume, and the required final purity.

Method Selection

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Dialysis Size-based separation via a semi-permeable membrane.[5]Gentle, preserves protein activity, suitable for large sample volumes.Time-consuming, may not be effective for detergents with low critical micelle concentrations (CMC).[4][6]Buffer exchange and removal of small molecule contaminants from relatively large sample volumes.
Size Exclusion Chromatography (SEC) Separation of molecules based on their size as they pass through a porous resin.[7][8]Fast, can be used for buffer exchange simultaneously, good for removing detergents with low CMC.[4][9]Can lead to sample dilution, potential for protein loss on the column.Rapid desalting, buffer exchange, and removal of detergents from small to medium sample volumes.
Precipitation Altering solvent conditions to decrease protein solubility and separate it from soluble contaminants.Concentrates the protein sample, effective for removing a wide range of contaminants.Can cause protein denaturation and loss, requires resolubilization of the protein pellet.[10]Concentrating dilute protein samples and removing various interfering substances.

Experimental Protocols

Protocol 1: Dialysis

This protocol facilitates the removal of Disodium lauriminodipropionate through passive diffusion across a semi-permeable membrane.[11]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-5 times smaller than the protein of interest.[5]

  • Dialysis buffer (e.g., PBS, Tris-HCl)

  • Stir plate and stir bar

  • Beaker or flask (large enough to accommodate a buffer volume 200-500 times that of the sample).[11]

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water to remove any preservatives.[5]

  • Sample Loading: Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis Setup: Place the sealed dialysis unit in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[11]

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer. Stir gently to facilitate efficient exchange.

  • Buffer Changes:

    • Dialyze for 2-4 hours at room temperature or 4°C.

    • Change the dialysis buffer.

    • Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis step is recommended.[11]

  • Sample Recovery: Carefully remove the sample from the dialysis unit.

Workflow for Dialysis-Based Detergent Removal

cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Protein Sample prep_membrane->load_sample setup_dialysis Place in Dialysis Buffer (200-500x Volume) load_sample->setup_dialysis stir Stir Gently setup_dialysis->stir buffer_change1 Change Buffer after 2-4h stir->buffer_change1 buffer_change2 Repeat Buffer Change (2x) buffer_change1->buffer_change2 overnight Dialyze Overnight (Optional) buffer_change2->overnight recover_sample Recover Purified Protein Sample overnight->recover_sample

Caption: Workflow for removing Disodium lauriminodipropionate via dialysis.

Protocol 2: Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on size, allowing for the removal of the smaller surfactant molecules from the larger protein molecules.[7][12]

Materials:

  • Size exclusion chromatography column (e.g., pre-packed desalting column).

  • Chromatography system or centrifuge.

  • Equilibration/elution buffer (e.g., PBS, Tris-HCl).

  • Collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the desired buffer.

  • Sample Application: Apply the protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the total column volume for desalting).[9]

  • Elution:

    • Gravity Flow: Allow the sample to enter the column bed and then add elution buffer, collecting fractions as they elute.

    • Spin Column: Centrifuge the column according to the manufacturer's protocol to elute the protein.

  • Fraction Collection: Collect the eluate containing the purified protein. The protein will elute in the void volume for desalting columns.

  • Protein Detection: Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a protein assay.

Workflow for SEC-Based Detergent Removal

cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis equilibrate Equilibrate SEC Column apply_sample Apply Protein Sample equilibrate->apply_sample elute Elute with Buffer apply_sample->elute collect_fractions Collect Fractions elute->collect_fractions detect_protein Monitor Protein (A280) collect_fractions->detect_protein pool_fractions Pool Protein-Containing Fractions detect_protein->pool_fractions

Caption: Workflow for removing Disodium lauriminodipropionate via SEC.

Protocol 3: Precipitation

This protocol uses an organic solvent to precipitate the protein, leaving the detergent in the supernatant.

Materials:

  • Acetone (B3395972), pre-chilled to -20°C.[10]

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

  • Resuspension buffer (containing a mild solubilizing agent if necessary).

Procedure:

  • Sample Preparation: Place the protein sample in a microcentrifuge tube.

  • Acetone Addition: Add at least four volumes of pre-chilled (-20°C) acetone to the protein solution.[10]

  • Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to allow for protein precipitation.[10]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[10]

  • Supernatant Removal: Carefully decant and discard the supernatant containing the acetone and dissolved detergent.

  • Washing (Optional): To remove residual detergent, gently wash the pellet with a smaller volume of cold acetone and repeat the centrifugation step.

  • Drying: Air-dry the protein pellet for a short period to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the protein pellet in the desired buffer. Sonication or gentle vortexing may be required to aid in resuspension.[10]

Workflow for Precipitation-Based Detergent Removal

cluster_precipitation Precipitation cluster_separation Separation cluster_recovery Recovery add_acetone Add Cold Acetone (4 Volumes) incubate Incubate at -20°C add_acetone->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge remove_supernatant Discard Supernatant centrifuge->remove_supernatant wash_pellet Wash Pellet (Optional) remove_supernatant->wash_pellet dry_pellet Air-Dry Pellet wash_pellet->dry_pellet resuspend Resuspend in Buffer dry_pellet->resuspend

Caption: Workflow for removing Disodium lauriminodipropionate via precipitation.

Data Presentation & Quality Control

To assess the efficiency of the chosen removal method, it is essential to quantify both the removal of Disodium lauriminodipropionate and the recovery of the protein of interest. The following tables provide a template for recording experimental data.

Table 1: Detergent Removal Efficiency

MethodInitial [Detergent] (%)Final [Detergent] (%)Removal Efficiency (%)
Dialysis
SEC
Precipitation

Note: Detergent concentration can be measured using appropriate analytical techniques, such as HPLC or specific surfactant assays.

Table 2: Protein Recovery

MethodInitial Protein Conc. (mg/mL)Final Protein Conc. (mg/mL)Protein Recovery (%)
Dialysis
SEC
Precipitation

Note: Protein concentration can be determined using standard protein assays such as BCA or Bradford.

Troubleshooting

IssuePossible CauseRecommendation
Low Protein Recovery Protein precipitation during dialysis or SEC.Optimize buffer conditions (pH, ionic strength).[4]
Protein loss due to non-specific binding to the column (SEC).Use a column with a different resin or pre-treat with a blocking agent.
Incomplete resuspension after precipitation.Use a different resuspension buffer, sonicate, or gently heat.[10]
Inefficient Detergent Removal Inappropriate MWCO of the dialysis membrane.Use a membrane with a smaller pore size.[5]
Insufficient number of buffer changes during dialysis.Increase the number and duration of buffer changes.[11]
Co-elution of detergent with protein (SEC).Optimize the column length and flow rate for better resolution.
Protein Denaturation Harsh conditions during precipitation.Perform precipitation at a lower temperature and minimize exposure to the organic solvent.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the removal of Disodium lauriminodipropionate from protein samples. The choice of method should be carefully considered based on the specific requirements of the downstream application and the characteristics of the protein. By systematically applying and optimizing these protocols, researchers can effectively purify their protein samples, ensuring the integrity and reliability of their experimental results.

References

Application

Application Notes and Protocols for the Evaluation of Novel Cryoprotectants for Protein Samples

Topic: Evaluation of Disodium (B8443419) Lauriminodipropionate as a Potential Cryoprotectant for Protein Samples Audience: Researchers, scientists, and drug development professionals. Disclaimer: Following extensive lite...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of Disodium (B8443419) Lauriminodipropionate as a Potential Cryoprotectant for Protein Samples

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following extensive literature searches, no specific scientific studies, quantitative data, or established protocols on the use of disodium lauriminodipropionate as a cryoprotectant for protein samples were found. This document, therefore, provides a generalized framework and protocol for evaluating any novel compound, such as disodium lauriminodipropionate, for its potential cryoprotective effects on proteins. The information is based on established principles of protein cryopreservation.

Introduction to Protein Cryopreservation and the Role of Excipients

Cryopreservation is a common method for the long-term storage of protein samples, enhancing their stability and shelf-life.[1][2] However, the process of freezing and thawing can expose proteins to significant stresses, including cryo-concentration, formation of ice-water interfaces, pH shifts, and dehydration, which can lead to denaturation, aggregation, and loss of biological activity.[3][4]

To mitigate these detrimental effects, cryoprotectants are added to protein formulations. These excipients can protect proteins through various mechanisms, such as preferential exclusion from the protein's hydration shell, formation of a glassy amorphous matrix, and reducing protein interaction with ice crystals.[5][6][7] Surfactants, in particular, are known to protect proteins from interfacial stresses by competitively adsorbing to ice-water and air-water interfaces, thereby preventing protein unfolding and aggregation.[1][6][8]

Disodium lauriminodipropionate is an amphoteric surfactant used in personal care and cosmetic formulations for its cleansing and foaming properties.[7][9] Its potential application as a cryoprotectant for protein samples is not documented in scientific literature. Therefore, a systematic evaluation is necessary to determine its efficacy.

Theoretical Mechanism of Action for an Amphoteric Surfactant as a Cryoprotectant

An amphoteric surfactant like disodium lauriminodipropionate possesses both a hydrophobic tail and a hydrophilic head with both positive and negative charges, allowing it to interact with proteins and interfaces in a pH-dependent manner. As a potential cryoprotectant, its mechanism could involve:

  • Interfacial Stabilization: The surfactant molecules could accumulate at the ice-water interface, creating a protective layer that prevents protein molecules from adsorbing and denaturing.

  • Protein-Surfactant Interactions: The surfactant may form non-covalent complexes with protein molecules, stabilizing their native conformation and preventing protein-protein aggregation.[6]

  • Solubilizing Effect: Its surfactant properties could help to keep protein molecules solubilized in the unfrozen liquid phase, reducing their tendency to aggregate.

Below is a conceptual diagram illustrating the potential protective mechanism of a surfactant during the freeze-thaw process.

G cluster_0 Without Surfactant cluster_1 With Surfactant (e.g., Disodium Lauriminodipropionate) Protein_Native Native Protein Freeze_Thaw_Stress Freeze-Thaw Stress (Ice Interface) Protein_Native->Freeze_Thaw_Stress Protein_Denatured Denatured/Aggregated Protein Freeze_Thaw_Stress->Protein_Denatured Protein_Native_S Native Protein Freeze_Thaw_Stress_S Freeze-Thaw Stress (Ice Interface) Protein_Native_S->Freeze_Thaw_Stress_S Protein_Protected Protected Protein Freeze_Thaw_Stress_S->Protein_Protected Stabilization Surfactant Surfactant Molecules Surfactant->Freeze_Thaw_Stress_S Competes for Interface

Caption: Potential mechanism of protein protection by a surfactant during freeze-thaw stress.

Experimental Protocol for Evaluating a Novel Cryoprotectant

This protocol provides a general workflow for screening and characterizing the cryoprotective potential of a novel excipient like disodium lauriminodipropionate. A model protein that is sensitive to freeze-thaw stress should be selected (e.g., Lactate Dehydrogenase (LDH) or a therapeutic monoclonal antibody).

Materials and Reagents
  • Model Protein (e.g., LDH from rabbit muscle)

  • Disodium Lauriminodipropionate (analytical grade)

  • Standard Cryoprotectant (e.g., Glycerol, Sucrose, Polysorbate 80) for comparison

  • Buffer solution appropriate for the model protein (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Enzyme activity assay kit (if using an enzyme as a model protein)

  • Dynamic Light Scattering (DLS) instrument for aggregation analysis

  • Circular Dichroism (CD) spectropolarimeter for conformational analysis

  • Differential Scanning Calorimetry (DSC) instrument for thermal analysis

  • Controlled-rate freezer or liquid nitrogen for freezing

  • Water bath for controlled thawing

Experimental Workflow

The following diagram outlines the key steps in the evaluation process.

G Start Start: Select Model Protein and Buffer System Formulation Prepare Formulations: - No Cryoprotectant (Control) - Disodium Lauriminodipropionate (various conc.) - Standard Cryoprotectant Start->Formulation Pre_Analysis Pre-Freeze-Thaw Analysis: - Protein Concentration - Activity/Conformation (Baseline) Formulation->Pre_Analysis FT_Cycle Perform Freeze-Thaw Cycles (e.g., -80°C to 25°C, 3 cycles) Pre_Analysis->FT_Cycle Post_Analysis Post-Freeze-Thaw Analysis: - Visual Inspection - Protein Concentration & Recovery - Activity Assay - Aggregation (DLS) - Conformational Stability (CD) FT_Cycle->Post_Analysis Data_Analysis Data Analysis and Comparison Post_Analysis->Data_Analysis Conclusion Conclusion on Cryoprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a novel cryoprotectant.

Detailed Methodologies
  • Formulation Preparation:

    • Prepare a stock solution of the model protein in the chosen buffer.

    • Prepare stock solutions of disodium lauriminodipropionate and the standard cryoprotectant.

    • Create different formulations by adding varying concentrations of disodium lauriminodipropionate to the protein solution. A typical concentration range to screen for surfactants is 0.01% to 1% (w/v).

    • Prepare a negative control (protein in buffer only) and a positive control (protein with a standard cryoprotectant).

    • Aliquot the formulations into appropriate vials.

  • Freeze-Thaw Cycling:

    • Perform a pre-freeze-thaw analysis on a subset of samples to establish a baseline.

    • Freeze the remaining samples in a controlled manner, for example, by placing them in a -80°C freezer for at least 4 hours.

    • Thaw the samples in a controlled manner, for instance, in a 25°C water bath until completely liquid.

    • Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 3 to 5 cycles).

  • Post-Freeze-Thaw Analysis:

    • Visual Inspection: Observe the samples for any precipitation or turbidity.

    • Protein Recovery: Measure the protein concentration in the supernatant after centrifugation to remove any insoluble aggregates. Calculate the percentage of protein recovered.

    • Biological Activity: For enzymes, perform an activity assay and compare the results to the pre-freeze-thaw samples. Calculate the percentage of activity retained.

    • Aggregation Analysis: Use Dynamic Light Scattering (DLS) to measure the size distribution of particles in the solution and quantify the extent of aggregation.

    • Conformational Stability: Use Circular Dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of the protein.

Data Presentation (Hypothetical Data for Illustration)

All quantitative data should be summarized in tables for clear comparison. The following tables are examples of how to present the results from the proposed experiments.

Table 1: Effect of Disodium Lauriminodipropionate on Protein Recovery and Activity after 3 Freeze-Thaw Cycles.

FormulationConcentration (% w/v)Protein Recovery (%)Activity Retained (%)Visual Appearance
Control (Buffer Only) -65 ± 445 ± 5Precipitate
Disodium Lauriminodipropionate 0.0175 ± 360 ± 4Slightly turbid
0.192 ± 285 ± 3Clear
1.095 ± 288 ± 2Clear
Standard Cryoprotectant (e.g., Sucrose) 5.098 ± 195 ± 2Clear

Table 2: Aggregation and Conformational Stability Analysis.

FormulationConcentration (% w/v)Mean Particle Diameter (nm) - DLSPolydispersity Index (PDI)Change in Secondary Structure (%) - CD
Control (Buffer Only) ->10000.825
Disodium Lauriminodipropionate 0.1250.25
Standard Cryoprotectant (e.g., Sucrose) 5.0150.1<2

Conclusion and Recommendations

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Disodium Lauriminodipropionate for Protein Extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Disodium Lauriminodipropionate in protein...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Disodium Lauriminodipropionate in protein extraction protocols. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and what are its properties relevant to protein extraction?

Disodium Lauriminodipropionate is a zwitterionic surfactant.[1] Zwitterionic surfactants possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2][3] This property makes them effective at disrupting lipid-lipid and lipid-protein interactions to solubilize proteins, including those in membranes, while generally being non-denaturing.[1][4] This means they can help extract proteins from cells without unfolding them, thus preserving their native structure and biological activity.[4]

Q2: What is a recommended starting concentration for Disodium Lauriminodipropionate in a lysis buffer?

It is crucial to empirically determine the optimal concentration for your specific application by testing a range of concentrations and assessing the protein yield and purity.

Q3: How do I prepare a stock solution of Disodium Lauriminodipropionate?

To prepare a stock solution (e.g., 10% w/v), weigh the desired amount of Disodium Lauriminodipropionate powder and dissolve it in an appropriate volume of high-purity water or your desired buffer. Gentle heating and stirring may be required to facilitate dissolution. Store the stock solution at a recommended temperature, typically 4°C or -20°C for long-term storage, to prevent degradation.

Q4: Is Disodium Lauriminodipropionate compatible with common protein quantification assays?

The compatibility of detergents with protein assays can vary.

  • Bradford Assay: This assay is generally incompatible with surfactants, as they can cause the reagent to precipitate.[6][7]

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is compatible with most protein samples containing up to 5% surfactants.[6][7]

It is always recommended to test the compatibility of your specific lysis buffer composition with your chosen protein assay. This can be done by running a standard curve in the presence of the lysis buffer to check for interference.

Q5: What are the advantages of using a zwitterionic surfactant like Disodium Lauriminodipropionate?

Zwitterionic surfactants offer several advantages for protein extraction:

  • Non-denaturing: They are less likely to denature proteins compared to ionic detergents like SDS, which is important for functional studies.[3][4]

  • Effective Solubilization: They can effectively solubilize membrane proteins.[4]

  • Compatibility with Downstream Applications: Their neutral charge makes them compatible with techniques like isoelectric focusing (IEF) and 2D gel electrophoresis.[2]

Q6: Can Disodium Lauriminodipropionate be used for extracting membrane proteins?

Yes, zwitterionic detergents are well-suited for the solubilization of membrane proteins.[1][4] They disrupt the lipid bilayer of cell membranes to release integral and membrane-associated proteins.[8][9] For particularly challenging membrane proteins, Disodium Lauriminodipropionate could potentially be used in combination with other detergents, a common strategy in proteomics.[8][10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Protein Yield Inefficient Cell Lysis: The concentration of Disodium Lauriminodipropionate may be too low.- Increase the concentration of Disodium Lauriminodipropionate in your lysis buffer (e.g., in increments of 0.5% w/v).- Ensure adequate mechanical disruption (e.g., sonication, homogenization) is used in conjunction with the detergent.
Incomplete Solubilization: The detergent-to-protein ratio may be insufficient.- Increase the volume of lysis buffer relative to the amount of starting material.- Consider adding other reagents that aid solubilization, such as urea (B33335) or thiourea, particularly for complex samples.[9]
Protein Degradation Protease Activity: Endogenous proteases are released during cell lysis.- Always add a protease inhibitor cocktail to your lysis buffer immediately before use.- Perform all extraction steps at 4°C to minimize protease activity.
Incomplete Cell Lysis Insufficient Detergent Concentration: The amount of Disodium Lauriminodipropionate is not enough to disrupt the cell membranes effectively.- Gradually increase the concentration of Disodium Lauriminodipropionate.- Optimize the incubation time with the lysis buffer.
Inadequate Mechanical Disruption: Some cell types (e.g., plant or yeast cells) have tough cell walls that require more rigorous physical disruption.- Incorporate or enhance mechanical lysis methods such as sonication, bead beating, or French press.
Protein Precipitation During Extraction Suboptimal Buffer Conditions: The pH or ionic strength of the lysis buffer may not be suitable for your protein of interest.- Ensure the pH of your lysis buffer is appropriate for your target protein's stability.- Adjust the salt concentration (e.g., NaCl) in your lysis buffer; concentrations between 150 mM and 500 mM are common.
Protein Concentration is Too High: Highly concentrated protein solutions can be prone to aggregation.- Increase the volume of lysis buffer to decrease the final protein concentration.
Interference with Downstream Applications Detergent Incompatibility: The presence of Disodium Lauriminodipropionate may interfere with subsequent assays or purification steps.- For applications sensitive to detergents, consider methods for detergent removal after extraction, such as dialysis or size-exclusion chromatography.- If using the Bradford assay for protein quantification, switch to a more detergent-compatible method like the BCA assay.[7][11]

Experimental Protocols

General Protocol for Protein Extraction using Disodium Lauriminodipropionate Lysis Buffer

This protocol provides a general starting point. Optimization of buffer components and incubation times may be necessary for specific cell types and target proteins.

  • Lysis Buffer Preparation:

    • Prepare a base lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • On the day of the experiment, add Disodium Lauriminodipropionate to the desired final concentration (starting with a range of 0.5% - 2.0% w/v).

    • Add a protease inhibitor cocktail to the lysis buffer immediately before use.

    • Other additives such as EDTA (to inhibit metalloproteases) or DNase I (to reduce viscosity from DNA) can be included as needed.

  • Sample Preparation:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then aspirate the PBS.

    • For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Cell Lysis:

    • Add the complete, ice-cold lysis buffer to the cell pellet or monolayer.

    • Incubate on ice for 15-30 minutes with occasional vortexing or rocking.

    • For tissues or cells with tough walls, perform mechanical disruption (e.g., sonication, homogenization) on ice.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

Data Presentation

Table 1: Typical Concentrations of Commonly Used Zwitterionic Detergents for Protein Extraction

DetergentChemical ClassCritical Micelle Concentration (CMC)Typical Working Concentration (% w/v)Typical Working Concentration (mM)
CHAPS Zwitterionic6 - 10 mM[5][12]0.5% - 2.0%[5]8 - 32 mM[5]
ASB-14 Zwitterionic8 mM[13]2.0%[9]~46 mM

Note: The optimal concentration for Disodium Lauriminodipropionate should be empirically determined for each specific application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Downstream Analysis prep_buffer Prepare Lysis Buffer (with Disodium Lauriminodipropionate) lysis Cell Lysis (Incubation & Mechanical Disruption) prep_buffer->lysis prep_sample Prepare Cell/Tissue Sample prep_sample->lysis centrifugation Clarify Lysate (Centrifugation) lysis->centrifugation quantification Protein Quantification (e.g., BCA Assay) centrifugation->quantification analysis Further Analysis (e.g., Western Blot, MS) quantification->analysis

Caption: Experimental workflow for protein extraction using Disodium Lauriminodipropionate.

troubleshooting_tree start Low Protein Yield? check_lysis Observe Pellet After Lysis: Is it large? start->check_lysis Yes check_degradation Run Gel: See smearing or loss of high MW bands? start->check_degradation No increase_detergent Increase Disodium Lauriminodipropionate Concentration check_lysis->increase_detergent Yes enhance_disruption Enhance Mechanical Disruption (e.g., Sonication) check_lysis->enhance_disruption Yes check_lysis->check_degradation No success Protein Yield Improved increase_detergent->success enhance_disruption->success add_protease_inhibitors Add/Check Protease Inhibitors Work at 4°C check_degradation->add_protease_inhibitors Yes check_precipitation Is there precipitation in the lysate? check_degradation->check_precipitation No add_protease_inhibitors->success optimize_buffer Optimize Buffer pH and Salt Concentration check_precipitation->optimize_buffer Yes check_precipitation->success No optimize_buffer->success

Caption: Troubleshooting decision tree for low protein yield in extractions.

References

Optimization

Technical Support Center: Utilizing Disodium Lauriminodipropionate for Protein Stability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Disodium Lauriminodipropionate t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Disodium Lauriminodipropionate to prevent protein aggregation in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of proteins with the amphoteric surfactant, Disodium Lauriminodipropionate.

Problem Potential Cause Suggested Solution
Increased protein aggregation or precipitation after adding Disodium Lauriminodipropionate. Suboptimal Concentration: The concentration of the surfactant may be too low to effectively stabilize the protein, or conversely, high concentrations could lead to unforeseen destabilization. pH Incompatibility: The formulation pH might be at a point where either the protein or the surfactant's properties are altered, leading to unfavorable interactions. Ionic Strength: The salt concentration of the buffer could be influencing the interactions between the protein and the amphoteric surfactant.[1][2]Concentration Optimization: Perform a concentration-response study to determine the optimal Disodium Lauriminodipropionate concentration. Start with a range below and above its estimated Critical Micelle Concentration (CMC). pH Screening: Evaluate the formulation across a range of pH values to find the optimal condition for protein stability in the presence of the surfactant. Ionic Strength Adjustment: Test different salt concentrations to assess their impact on the stability of the protein-surfactant complex.
No improvement in protein stability. Mechanism of Aggregation: Disodium Lauriminodipropionate may not be effective against the specific mechanism driving the aggregation of your protein (e.g., covalent cross-linking vs. non-covalent association). Protein-Specific Interactions: The unique surface properties of your protein of interest may not favor a stabilizing interaction with this particular surfactant.Orthogonal Excipients: Consider adding other classes of excipients, such as sugars, polyols, or amino acids, that stabilize proteins through different mechanisms.[2] Alternative Surfactants: Test other types of surfactants (non-ionic, cationic, or different zwitterionic surfactants) to find one that is more compatible with your protein.[1]
Interference with downstream analytical methods. Surfactant Properties: Disodium Lauriminodipropionate may interfere with certain analytical techniques, such as spectrophotometry at specific wavelengths or chromatography.Method Validation: Run appropriate controls with the surfactant alone to understand its contribution to the analytical signal. Alternative Techniques: Utilize analytical methods that are less prone to surfactant interference, such as certain types of light scattering or size-exclusion chromatography with compatible columns and detectors.
Foaming during handling or processing. Surface Activity: As a surfactant, Disodium Lauriminodipropionate will reduce surface tension, which can lead to foaming upon agitation.[3]Gentle Handling: Minimize agitation, vortexing, and vigorous pipetting. Process Optimization: For larger-scale processes, consider optimizing mixing speeds and fill rates to reduce turbulence.[4]

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and why would it be used in protein formulations?

A1: Disodium Lauriminodipropionate is an amphoteric surfactant, meaning its molecule contains both acidic and basic functional groups.[5][6] It is known for its mild cleansing and emulsifying properties in personal care products.[5][7] In the context of protein formulations, its surfactant nature suggests it could be investigated for its potential to prevent protein aggregation by minimizing surface-induced denaturation and stabilizing hydrophobic regions of the protein.[8]

Q2: How do surfactants like Disodium Lauriminodipropionate prevent protein aggregation?

A2: Surfactants can prevent protein aggregation through several mechanisms:

  • Reducing Interfacial Tension: They accumulate at interfaces (e.g., air-water, solid-water), preventing proteins from adsorbing and unfolding, which is a common trigger for aggregation.[8]

  • Binding to Hydrophobic Patches: Surfactants can interact with exposed hydrophobic regions on the protein surface, preventing protein-protein interactions that lead to aggregation.

  • Altering Colloidal Stability: By modifying the surface properties of proteins, surfactants can increase repulsive forces between protein molecules.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles.[9] Below the CMC, surfactants exist primarily as monomers. The CMC is a key parameter as the stabilizing effect of a surfactant can be different below and above this concentration. It is crucial to determine the CMC of Disodium Lauriminodipropionate in your specific buffer system to guide your formulation experiments.

Q4: How can I determine the optimal concentration of Disodium Lauriminodipropionate for my protein?

A4: The optimal concentration is protein-specific and should be determined empirically. A systematic approach involves a concentration-response study where the protein is incubated with a range of Disodium Lauriminodipropionate concentrations. The stability of the protein is then assessed over time using various analytical techniques to measure aggregation.

Q5: What analytical techniques are recommended for monitoring protein aggregation?

A5: A combination of orthogonal techniques is recommended to characterize different types of aggregates:

  • Size Exclusion Chromatography (SEC): To quantify soluble aggregates such as dimers and oligomers.

  • Dynamic Light Scattering (DLS): To detect the formation of larger aggregates and measure the size distribution of particles in solution.

  • Spectroscopic Methods: Techniques like fluorescence spectroscopy (using probes like Thioflavin T for amyloid fibrils) and circular dichroism (to monitor changes in protein secondary and tertiary structure) can provide valuable insights.

  • Visual Inspection and Turbidity: Simple methods to detect the presence of visible and sub-visible particles.

Key Experiments and Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This protocol outlines a general method for estimating the CMC of Disodium Lauriminodipropionate using a fluorescence-based assay with a probe like 8-Anilino-1-naphthalenesulfonic acid (ANS).

Materials:

  • Disodium Lauriminodipropionate

  • ANS stock solution (in a suitable solvent like ethanol)

  • Buffer of choice

  • Fluorometer

Method:

  • Prepare a series of dilutions of Disodium Lauriminodipropionate in the desired buffer, covering a wide concentration range.

  • Add a small, constant amount of ANS stock solution to each dilution.

  • Incubate the samples in the dark for a specified period to allow for equilibration.

  • Measure the fluorescence intensity of each sample, using excitation and emission wavelengths appropriate for ANS (e.g., ~350 nm excitation, ~475 nm emission).

  • Plot the fluorescence intensity as a function of the logarithm of the Disodium Lauriminodipropionate concentration.

  • The CMC is estimated as the point of inflection in the resulting sigmoidal curve, where a sharp increase in fluorescence is observed due to the partitioning of ANS into the hydrophobic core of the newly formed micelles.

Protocol 2: Assessing Protein Stability in the Presence of Disodium Lauriminodipropionate

This protocol describes a typical accelerated stability study to evaluate the effectiveness of Disodium Lauriminodipropionate in preventing protein aggregation under stress conditions.

Materials:

  • Protein of interest

  • Disodium Lauriminodipropionate

  • Formulation buffer

  • Incubator or water bath for thermal stress

  • Shaker for mechanical stress

  • Analytical instruments for aggregation analysis (e.g., SEC, DLS)

Method:

  • Prepare formulations of your protein at a fixed concentration in the chosen buffer with varying concentrations of Disodium Lauriminodipropionate. Include a control sample without the surfactant.

  • Divide each formulation into aliquots for different time points and stress conditions.

  • Accelerated Stability Study:

    • Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., hours to weeks).

    • Mechanical Stress: Agitate samples on an orbital shaker at a specific speed and duration.

    • Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., at -80°C) and thawing.

  • At each time point, collect samples from each condition.

  • Analyze the samples for protein aggregation using a suite of analytical techniques (e.g., visual inspection, turbidity, DLS, and SEC).

  • Compare the extent of aggregation in the samples containing Disodium Lauriminodipropionate to the control to determine its stabilizing effect.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_protein Prepare Protein Stock formulate Formulate Protein with Surfactant prep_protein->formulate prep_surfactant Prepare Surfactant Dilutions prep_surfactant->formulate thermal Thermal Stress formulate->thermal mechanical Mechanical Stress formulate->mechanical freeze_thaw Freeze-Thaw Cycles formulate->freeze_thaw sec SEC thermal->sec dls DLS thermal->dls spectroscopy Spectroscopy thermal->spectroscopy mechanical->sec mechanical->dls mechanical->spectroscopy freeze_thaw->sec freeze_thaw->dls freeze_thaw->spectroscopy

Caption: Workflow for evaluating surfactant efficacy.

Troubleshooting_Logic start Protein Aggregation Observed? conc Optimize Surfactant Concentration start->conc Yes ph Screen Formulation pH conc->ph ionic Adjust Ionic Strength ph->ionic alt_excipient Try Orthogonal Excipients ionic->alt_excipient alt_surfactant Test Alternative Surfactants alt_excipient->alt_surfactant end Stability Improved alt_surfactant->end

Caption: Troubleshooting protein aggregation.

Surfactant_Mechanism s1 Surfactant protein_unfolded Unfolded Protein protein_native Native Protein s2 Surfactant s3 Surfactant aggregate Aggregate protein_unfolded->aggregate Self-associates protein_native->protein_unfolded Unfolds at Interface

References

Troubleshooting

Technical Support Center: Minimizing Disodium Lauriminodipropionate Interference in Colorimetric Protein Assays

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering interference from the amphoteric surfactant Disodium Lauriminodipropionate in com...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering interference from the amphoteric surfactant Disodium Lauriminodipropionate in common colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and why does it interfere with protein assays?

Disodium Lauriminodipropionate is an amphoteric surfactant used in various formulations for its cleansing and foaming properties.[1][2] Its interference in protein assays stems from its chemical nature. In copper-based assays like the BCA and Lowry methods, surfactants can interfere with the formation of the copper-protein complex.[3][4] In dye-based assays like the Bradford assay, surfactants can interact with the Coomassie dye, leading to inaccurate readings.[5][6]

Q2: Which protein assays are most affected by Disodium Lauriminodipropionate?

Both copper-based (BCA, Lowry) and dye-based (Bradford) assays are susceptible to interference by surfactants.[3] The extent of interference depends on the concentration of Disodium Lauriminodipropionate and the specific assay's formulation.

Q3: What are the visible signs of interference in my protein assay?

Signs of interference include:

  • High background absorbance: Blank samples containing Disodium Lauriminodipropionate show elevated absorbance readings.

  • Non-linear standard curves: The relationship between protein concentration and absorbance deviates from the expected linear pattern.

  • Inaccurate or inconsistent protein concentration readings: Replicate samples yield significantly different results, or the calculated concentrations are unexpectedly high or low.

Q4: What are the primary methods to overcome this interference?

The main strategies to mitigate interference from Disodium Lauriminodipropionate are:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the surfactant concentration to a non-interfering level.[7]

  • Protein Precipitation: Methods like Trichloroacetic Acid (TCA)/acetone (B3395972) precipitation can effectively remove surfactants and other interfering substances from the protein sample.[3][7]

  • Use of Detergent-Compatible Assays: Several commercially available protein assay kits are formulated to be compatible with specific types and concentrations of detergents.[4][8][9]

Troubleshooting Guides

Issue 1: High Background Absorbance in Blank Samples

Symptoms:

  • The blank (buffer with Disodium Lauriminodipropionate but no protein) shows a high absorbance reading, leading to inaccurate results when subtracted from the sample readings.

Possible Causes & Solutions:

Cause Solution
Direct interaction of Disodium Lauriminodipropionate with assay reagents. The surfactant may be directly reacting with the Coomassie dye (Bradford) or the copper ions (BCA/Lowry).1. Determine the Maximum Compatible Concentration: Perform a serial dilution of Disodium Lauriminodipropionate in your buffer and run the assay to find the concentration at which interference becomes negligible. 2. Dilute Your Sample: If possible, dilute your protein sample to bring the surfactant concentration below this threshold. 3. Use a Detergent-Compatible Assay: Switch to a commercially available assay specifically designed for use with detergents.[4][8][9]
Contamination of Reagents or Labware: Residual detergents on cuvettes or pipette tips can contribute to high background.Ensure all labware is thoroughly rinsed with deionized water. Use dedicated labware for protein assays if possible.
Issue 2: Non-Linear Standard Curve

Symptoms:

  • The standard curve, generated using a known protein standard in the presence of Disodium Lauriminodipropionate, is not linear.

Possible Causes & Solutions:

Cause Solution
Variable Interference at Different Protein Concentrations: The interaction between the surfactant, protein, and assay reagents may not be consistent across the range of standard concentrations.1. Prepare Standards in the Same Buffer: Ensure your protein standards are prepared in the exact same buffer, including the same concentration of Disodium Lauriminodipropionate, as your unknown samples. 2. Perform Protein Precipitation: Use a precipitation method like TCA/acetone to remove the surfactant from both your samples and standards before performing the assay.[3][7]
Assay Limit Exceeded: The combination of protein and surfactant may be saturating the assay reagents.1. Reduce the Amount of Protein and/or Surfactant: Dilute your samples and standards. 2. Switch to a Different Assay: Consider an assay with a higher tolerance for your sample matrix.
Issue 3: Inaccurate Protein Concentration Measurement

Symptoms:

  • The calculated protein concentration is significantly higher or lower than expected.

Possible Causes & Solutions:

Cause Solution
Positive or Negative Interference: Disodium Lauriminodipropionate may be enhancing (positive interference) or suppressing (negative interference) the colorimetric signal.1. Run a Control: Assay a known concentration of a standard protein in the presence and absence of Disodium Lauriminodipropionate to quantify the extent and direction of the interference. 2. Implement a Removal Strategy: Based on the severity of the interference, choose an appropriate removal method such as protein precipitation.[3][7]
Protein-Surfactant Interactions: The surfactant may be altering the protein's conformation, affecting its reactivity in the assay.This is an inherent challenge with surfactant-containing samples. Consistent sample handling and the use of appropriate standards are crucial. If accuracy is paramount, consider a non-colorimetric protein quantification method.

Quantitative Data Summary

AssayEstimated Max. Compatible Concentration of Disodium Lauriminodipropionate
BCA Assay ~0.1 - 1% (v/v)
Bradford Assay < 0.05% (v/v)
Lowry Assay < 0.1% (v/v)

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This method is highly effective for removing surfactants and other interfering substances.[3][7]

Materials:

  • Trichloroacetic Acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA.

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the Disodium Lauriminodipropionate.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone.

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resuspend the pellet in a buffer compatible with your downstream application and protein assay.

Visualizations

Signaling Pathways and Experimental Workflows

BCA_Assay_Principle cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: Colorimetric Detection Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Alkaline Conditions) Cu2->Cu1 Cu1_2 Cu¹⁺ BCA 2x BCA Molecules BCA_Cu_Complex Purple BCA-Cu¹⁺ Complex (Absorbs at 562 nm) BCA->BCA_Cu_Complex chelates Cu1_2->BCA_Cu_Complex

Caption: Chemical principle of the Bicinchoninic Acid (BCA) protein assay.

Bradford_Assay_Principle cluster_binding Dye-Protein Interaction Protein Protein (Basic & Aromatic Amino Acids) Protein_Dye_Complex Protein-Dye Complex (Absorbs at 595 nm) Protein->Protein_Dye_Complex binds Coomassie_Red Coomassie Dye (Cationic/Red Form, pH < 0) Coomassie_Blue Coomassie Dye (Anionic/Blue Form) Coomassie_Red->Coomassie_Blue shifts to Coomassie_Blue->Protein_Dye_Complex

Caption: Chemical principle of the Bradford protein assay.

Lowry_Assay_Principle cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: Folin-Ciocalteu Reduction Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Alkaline Conditions) Cu2->Cu1 Cu1_2 Cu¹⁺ Folin Folin-Ciocalteu Reagent (Phosphomolybdate/ Phosphotungstate) Reduced_Folin Reduced Folin Reagent (Blue Color, Absorbs at ~750 nm) Folin->Reduced_Folin Cu1_2->Reduced_Folin catalyzes reduction by Aromatic_AA Aromatic Amino Acids (Tyr, Trp) Aromatic_AA->Reduced_Folin

Caption: Chemical principle of the Lowry protein assay.

Interference_Mitigation_Workflow Start Protein Sample with Disodium Lauriminodipropionate Decision1 Is protein concentration high? Start->Decision1 Dilute Dilute Sample Decision1->Dilute Yes Decision2 Use Detergent-Compatible Assay? Decision1->Decision2 No Assay Perform Protein Assay Dilute->Assay Precipitate Protein Precipitation (e.g., TCA/Acetone) Remove_Supernatant Remove Supernatant (Contains Surfactant) Precipitate->Remove_Supernatant Resuspend Resuspend Protein Pellet Remove_Supernatant->Resuspend Resuspend->Assay Decision2->Assay Yes Decision2->Precipitate No

Caption: Decision workflow for minimizing surfactant interference.

References

Optimization

Troubleshooting cell lysis efficiency with Disodium lauriminodipropionate

Welcome to the technical support center for Disodium lauriminodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Disodium lauriminodip...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disodium lauriminodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Disodium lauriminodipropionate for cell lysis and protein extraction. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Disclaimer: Disodium lauriminodipropionate is a mild, amphoteric surfactant commonly used in personal care products for its gentle cleansing and emulsifying properties.[1][2] While its zwitterionic nature suggests potential utility in biological applications like cell lysis where maintaining protein integrity is important, specific research-grade protocols and comprehensive performance data are not widely published.[3][4] The information provided herein is based on the chemical properties of Disodium lauriminodipropionate, and adapted from established protocols for other zwitterionic detergents with similar characteristics, such as CHAPS and Zwittergent 3-14.[1][5][6][7] We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific cell type and downstream application.

Frequently Asked Questions (FAQs)

Q1: What is Disodium lauriminodipropionate and what are its properties relevant to cell lysis?

Disodium lauriminodipropionate is a zwitterionic (amphoteric) surfactant, meaning it has both a positive and a negative charge on its hydrophilic head, resulting in a net neutral charge over a range of pH values.[2] Its structure consists of a hydrophobic lauryl tail and a hydrophilic head with two propionate (B1217596) groups.[1] This amphipathic nature allows it to disrupt cell membranes by intercalating into the lipid bilayer, thereby solubilizing membrane components and releasing intracellular contents.[][9] Zwitterionic detergents like Disodium lauriminodipropionate are generally considered milder than ionic detergents (e.g., SDS) and are often used when preserving the native structure and function of proteins is a priority.[10][11]

Q2: What is the Critical Micelle Concentration (CMC) of Disodium lauriminodipropionate and why is it important for cell lysis?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[12] For effective cell lysis and solubilization of membrane proteins, the detergent concentration in the lysis buffer should typically be at or above its CMC.[9][12]

Q3: For which cell types is Disodium lauriminodipropionate potentially suitable?

Given its mild nature, Disodium lauriminodipropionate is likely most effective for lysing cells with less robust cell walls, such as:

  • Mammalian cells: Both adherent and suspension cultures.

  • Insect cells.

For cells with more resilient cell walls, such as bacteria (Gram-positive and Gram-negative) and yeast , Disodium lauriminodipropionate alone may not be sufficient for efficient lysis. In these cases, it would likely need to be used in conjunction with enzymatic treatment (e.g., lysozyme (B549824) for bacteria, lyticase for yeast) or physical disruption methods.

Q4: How can I quantify the efficiency of cell lysis with Disodium lauriminodipropionate?

Several methods can be used to assess cell lysis efficiency:

  • Microscopy: A simple and direct method is to observe a small aliquot of the cell suspension under a microscope before and after lysis. A significant reduction in the number of intact cells indicates successful lysis.

  • Protein Quantification: The total protein concentration in the lysate can be measured using a standard protein assay (e.g., Bradford, BCA). An increase in protein concentration after lysis compared to a non-lysed control suggests the release of intracellular proteins.

  • Enzyme Activity Assay: If you are interested in a specific intracellular enzyme, you can measure its activity in the lysate. The release of active enzyme into the soluble fraction is a good indicator of successful and non-denaturing lysis.

  • Nucleic Acid Quantification: The release of DNA or RNA into the lysate can be quantified using spectrophotometry or fluorescence-based assays.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Yield 1. Incomplete Cell Lysis: The concentration of Disodium lauriminodipropionate may be too low, or the incubation time too short.- Increase the concentration of Disodium lauriminodipropionate in increments (e.g., from 1 mM to 5 mM).- Extend the incubation time on ice (e.g., from 15 minutes to 30 minutes).- For tough-to-lyse cells (bacteria, yeast), supplement with appropriate enzymes (lysozyme, lyticase) or perform gentle sonication on ice.
2. Protein Degradation: Proteases released during lysis are degrading the target protein.- Always work on ice or at 4°C.- Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.
3. Protein Precipitation: The target protein may be insoluble in the lysis buffer.- Increase the ionic strength of the buffer by adding NaCl (e.g., up to 300 mM).- Add a stabilizing agent like glycerol (B35011) (5-10% v/v) to the lysis buffer.- If the protein is known to be hydrophobic, consider a different zwitterionic or non-ionic detergent.
High Viscosity of Lysate 1. Release of Nucleic Acids: DNA and RNA released from lysed cells can make the solution viscous.- Add DNase I (e.g., 10 µg/mL) and RNase A (e.g., 10 µg/mL) to the lysis buffer, along with MgCl₂ (to a final concentration of 1-5 mM) as a cofactor for DNase I.- Shear the nucleic acids by passing the lysate through a narrow-gauge needle several times or by brief sonication on ice.
Protein is Inactive or Denatured 1. Harsh Lysis Conditions: Although mild, high concentrations of any detergent can denature sensitive proteins.- Decrease the concentration of Disodium lauriminodipropionate.- Reduce the incubation time.- Ensure all steps are performed at 4°C to maintain protein stability.
Interference with Downstream Applications 1. Detergent Incompatibility: Disodium lauriminodipropionate may interfere with certain assays (e.g., some ELISAs, mass spectrometry) or chromatography steps.- Perform a buffer exchange using dialysis or a desalting column to remove the detergent after protein extraction.- Precipitate the protein (e.g., with acetone (B3395972) or TCA) to remove the detergent, although this may cause denaturation.- For immunoassays, ensure the detergent concentration is below the level that might disrupt antibody-antigen interactions (often <0.1%).

Experimental Protocols (Adapted)

Note: These are generalized protocols adapted from methods using other zwitterionic detergents. Optimization is crucial.

Protocol 1: Lysis of Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells to 80-90% confluency in an appropriate culture dish.

  • Wash: Place the dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely after the final wash.

  • Lysis Buffer Preparation: Prepare the lysis buffer on ice immediately before use. A recommended starting formulation is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1-5 mM Disodium lauriminodipropionate (start with a lower concentration and optimize)

    • 1x Protease Inhibitor Cocktail

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 20-30 minutes with gentle vortexing every 5-10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. The lysate is now ready for protein quantification and downstream applications.

Protocol 2: Lysis of Bacterial Cells (Gram-Negative)
  • Cell Pellet: Harvest bacterial cells from culture by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant and wash the pellet once with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare the lysis buffer on ice immediately before use. A recommended starting formulation is:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1-5 mM Disodium lauriminodipropionate

    • 1 mg/mL Lysozyme

    • 10 µg/mL DNase I and 10 µg/mL RNase A

    • 5 mM MgCl₂

    • 1x Protease Inhibitor Cocktail

  • Resuspension: Resuspend the bacterial pellet in the ice-cold lysis buffer. The volume will depend on the pellet size; a 10:1 ratio of buffer volume to pellet weight is a good starting point.

  • Incubation: Incubate on ice for 30 minutes with occasional gentle mixing.

  • (Optional) Sonication: For more efficient lysis, sonicate the suspension on ice using short bursts (e.g., 3-4 cycles of 10-second pulses with 30-second intervals).

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Collection: Transfer the supernatant to a new pre-chilled tube for further analysis.

Visualizations

Experimental_Workflow_Mammalian_Cell_Lysis cluster_preparation Preparation cluster_lysis Lysis cluster_clarification Clarification start Adherent Mammalian Cells (80-90% confluency) wash Wash with ice-cold PBS (2x) start->wash add_buffer Add Lysis Buffer with Disodium lauriminodipropionate & Protease Inhibitors wash->add_buffer scrape Scrape cells add_buffer->scrape incubate Incubate on ice (20-30 min) scrape->incubate centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate->centrifuge collect Collect supernatant (cleared lysate) centrifuge->collect end Downstream Applications (e.g., Western Blot, IP) collect->end

Caption: Workflow for mammalian cell lysis using Disodium lauriminodipropionate.

Troubleshooting_Low_Lysis_Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Protein Yield cause1 Incomplete Lysis start->cause1 cause2 Protein Degradation start->cause2 cause3 Protein Precipitation start->cause3 sol1a Increase Disodium lauriminodipropionate concentration cause1->sol1a Optimize sol1b Extend incubation time cause1->sol1b Optimize sol1c Add enzymes (for bacteria/yeast) or use sonication cause1->sol1c Enhance sol2a Work at 4°C cause2->sol2a Control sol2b Add protease inhibitors cause2->sol2b Inhibit sol3a Increase buffer ionic strength cause3->sol3a Improve Solubility sol3b Add stabilizing agents (e.g., glycerol) cause3->sol3b Improve Solubility

Caption: Troubleshooting logic for low protein yield during cell lysis.

Signaling_Pathway_Considerations cell_membrane Cell Membrane Lipid Bilayer with Embedded Proteins receptor Receptor Tyrosine Kinase (RTK) cell_membrane->receptor gpc_receptor G-Protein Coupled Receptor (GPCR) cell_membrane->gpc_receptor downstream_signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) receptor->downstream_signaling Activation gpc_receptor->downstream_signaling Activation detergent Disodium Lauriminodipropionate detergent->cell_membrane Disruption of membrane microdomains (potential effect of detergents)

Caption: Potential impact of detergents on membrane-associated signaling pathways.

References

Troubleshooting

Technical Support Center: Enhancing Membrane Protein Stability in Disodium Lauriminodipropionate Micelles

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of membrane prot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of membrane proteins solubilized in Disodium lauriminodipropionate micelles.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and why is it used for membrane protein studies?

Disodium Lauriminodipropionate is a zwitterionic surfactant. Zwitterionic detergents possess both a positive and negative charge in their headgroup, which makes them effective at disrupting lipid bilayers while often being milder than harsh ionic detergents. This property can help in maintaining the native structure and function of the extracted membrane protein.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

Q3: What is a good starting concentration for Disodium Lauriminodipropionate?

A common starting point for many detergents for membrane protein extraction is 1% (w/v). However, the optimal concentration is protein-dependent and should be determined empirically. Screening a range of concentrations is recommended to find the best balance between solubilization efficiency and protein stability.

Q4: My protein is still aggregating in Disodium Lauriminodipropionate. What can I do?

Protein aggregation can be caused by several factors, including suboptimal detergent concentration, buffer conditions, or the inherent instability of the protein once removed from its native lipid environment. Consider screening a wider range of Disodium Lauriminodipropionate concentrations, optimizing buffer pH and ionic strength, or adding stabilizing agents like glycerol (B35011) or cholesterol analogs.[1] If aggregation persists, Disodium lauriminodipropionate may not be the ideal detergent for your specific protein, and screening other detergents may be necessary.

Troubleshooting Guide

Issue 1: Low Solubilization Yield of Target Membrane Protein
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure complete cell disruption using appropriate mechanical methods like sonication or a French press in conjunction with your lysis buffer.
Suboptimal Detergent Concentration - Screen a range of Disodium lauriminodipropionate concentrations (e.g., 0.5% to 2.0% w/v) to find the optimal concentration for your protein. - Ensure the working concentration is well above the CMC.
Inappropriate Buffer Conditions - Optimize the pH of your solubilization buffer. A pH that is at least one unit away from the protein's isoelectric point (pI) can help maintain surface charge and prevent aggregation. - Vary the ionic strength by adjusting the salt concentration (e.g., 150 mM to 500 mM NaCl).
Insufficient Incubation Time/Temperature - Increase the incubation time of the membrane fraction with the detergent-containing buffer (e.g., 1-4 hours or overnight at 4°C) with gentle agitation. - While 4°C is standard to minimize proteolysis, some proteins may require a brief incubation at a higher temperature (e.g., room temperature) for efficient extraction.
Issue 2: Protein Instability (Aggregation or Precipitation) After Solubilization
Possible Cause Troubleshooting Steps
Detergent-Induced Denaturation - Although zwitterionic, Disodium lauriminodipropionate might still be too harsh for very sensitive proteins. Consider screening milder non-ionic detergents like Dodecyl Maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG). - Perform stability assays, such as nanoDSF, to compare the melting temperature (Tm) of your protein in different detergents.
Loss of Essential Lipids or Cofactors - Supplement the solubilization and purification buffers with lipids or cholesterol analogs (e.g., cholesteryl hemisuccinate - CHS) to mimic the native membrane environment.[2]
Suboptimal Buffer Conditions - Screen a range of pH values and salt concentrations to find the optimal conditions for protein stability. - Add stabilizing osmolytes like glycerol (5-20%) or sucrose (B13894) to the buffers.
Proteolytic Degradation - Always include a protease inhibitor cocktail in your lysis and solubilization buffers.

Quantitative Data Summary

Table 1: Solubilization Efficiency of a Model GPCR in Different Detergents

DetergentConcentration (% w/v)Solubilized Protein (mg/mL)
Zwitterionic (e.g., LDAO) 0.50.8
1.01.5
1.51.7
2.01.6
Non-ionic (DDM) 0.51.0
1.01.8
1.52.1
2.02.0

Table 2: Thermal Stability (Melting Temperature, Tm) of a Model GPCR in Different Detergents and with Additives (as determined by nanoDSF)

DetergentConcentration (% w/v)AdditiveTm (°C)
Zwitterionic (e.g., LDAO) 1.0None42.5
1.010% Glycerol44.0
1.00.1% CHS45.2
1.010% Glycerol + 0.1% CHS46.5
Non-ionic (DDM) 1.0None48.0
1.010% Glycerol49.5
1.00.1% CHS51.0
1.010% Glycerol + 0.1% CHS52.8

Experimental Protocols

Protocol 1: Dot-Blot Assay for Screening Solubilization Efficiency

This protocol provides a rapid method to assess the solubilization efficiency of a target membrane protein under various conditions.

Materials:

  • Membrane fraction containing the target protein

  • Solubilization buffers with varying concentrations of Disodium Lauriminodipropionate and additives

  • Nitrocellulose or PVDF membrane[3]

  • Dot-blot apparatus[4]

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody[4]

  • Chemiluminescent substrate[4]

  • Imaging system

Procedure:

  • Prepare Solubilization Matrix: In a 96-well plate, set up a matrix of conditions by varying the Disodium Lauriminodipropionate concentration and adding different stabilizing agents. Keep the membrane protein concentration constant.

  • Solubilization: Incubate the plate for 1-2 hours at 4°C with gentle agitation.

  • Separation: Centrifuge the samples at high speed (e.g., >16,000 x g) to pellet non-solubilized membranes.

  • Dot Blotting: a. Spot a small volume (1-2 µL) of the supernatant from each condition onto a nitrocellulose or PVDF membrane.[3] b. Allow the spots to dry completely. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. d. Incubate with the primary antibody for 1 hour. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour. g. Wash the membrane three times with TBST. h. Add the chemiluminescent substrate and image the blot.

  • Analysis: Quantify the dot intensities to determine the relative solubilization efficiency under each condition.

experimental_workflow_dot_blot cluster_prep Sample Preparation cluster_solubilization Solubilization & Separation cluster_blotting Dot Blotting & Analysis prep Prepare Solubilization Matrix (Vary Detergent & Additives) solubilize Incubate at 4°C prep->solubilize centrifuge Centrifuge to Pellet Debris solubilize->centrifuge spot Spot Supernatant on Membrane centrifuge->spot block Block Membrane spot->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Dot Intensity detect->analyze

Dot-Blot Assay Workflow for Solubilization Screening.
Protocol 2: Thermal Stability Assessment using nanoDSF

This protocol outlines the use of nano-differential scanning fluorimetry (nanoDSF) to determine the melting temperature (Tm) of a membrane protein in Disodium Lauriminodipropionate micelles, providing a measure of its thermal stability.[2][5]

Materials:

  • Purified membrane protein in a buffer containing Disodium Lauriminodipropionate.

  • nanoDSF instrument (e.g., Prometheus NT.48).[5]

  • Capillaries for the nanoDSF instrument.[2]

Procedure:

  • Sample Preparation: Prepare samples of your purified membrane protein (0.1-1.0 mg/mL) in the desired buffer containing Disodium Lauriminodipropionate and any additives to be tested.

  • Capillary Loading: Load 10 µL of each sample into the nanoDSF capillaries.[6]

  • Instrument Setup: Place the capillaries into the instrument. Set the temperature ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).[2]

  • Data Acquisition: The instrument will monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm as the temperature increases.[2]

  • Data Analysis: The unfolding of the protein results in a change in the fluorescence ratio (F350/F330). The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.[2]

experimental_workflow_nanoDSF cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare Protein Samples (in Detergent +/- Additives) load Load Capillaries prep->load run Run nanoDSF (Temperature Ramp) load->run plot Plot Fluorescence Ratio vs. Temperature run->plot tm Determine Melting Temperature (Tm) plot->tm

nanoDSF Workflow for Thermal Stability Assessment.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for optimizing the stability of a membrane protein in Disodium Lauriminodipropionate micelles.

logical_relationship cluster_optimization Optimization Loop start Start: Membrane Protein of Interest solubilization Initial Solubilization (1% Disodium Lauriminodipropionate) start->solubilization assessment Assess Yield & Stability (SDS-PAGE, Aggregation Check) solubilization->assessment conc_opt Optimize Detergent Concentration assessment->conc_opt Low Yield or Aggregation buffer_opt Optimize Buffer (pH, Salt) assessment->buffer_opt Persistent Instability additive_opt Screen Additives (Glycerol, CHS) assessment->additive_opt Further Stabilization Needed stability_assay Quantitative Stability Assay (e.g., nanoDSF) assessment->stability_assay Acceptable Initial Conditions conc_opt->assessment buffer_opt->assessment additive_opt->assessment purification Purification stability_assay->purification final_protein Stable, Purified Membrane Protein purification->final_protein

Workflow for Optimizing Membrane Protein Stability.

References

Optimization

Removing residual Disodium lauriminodipropionate before mass spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Disodium lauriminodipropionat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Disodium lauriminodipropionate from samples prior to mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is Disodium lauriminodipropionate and why is it a problem for mass spectrometry?

Disodium lauriminodipropionate is an amphoteric surfactant, meaning it has both acidic and basic groups in its structure.[1] It is used as a cleansing and foaming agent in various applications.[1] Like other detergents, it can severely interfere with mass spectrometry analysis. Detergents can suppress the ionization of peptides, form micelles that entrap analytes, and create strong background signals, all of which obscure the true results of the experiment.[2][3]

Q2: How does Disodium lauriminodipropionate interfere with the mass spectrometer?

Detergents like Disodium lauriminodipropionate can interfere with mass spectrometry in several ways:

  • Ion Suppression: The surfactant molecules, often present in high concentrations, compete with the analyte molecules (peptides or proteins) for ionization, leading to a significant decrease in the analyte signal.

  • Adduct Formation: Surfactant molecules can bind to analyte molecules, forming adducts that complicate the mass spectrum and make data interpretation difficult.

  • Contamination of the MS System: Detergents can contaminate the ion source, transfer optics, and detector of the mass spectrometer, leading to persistent background noise and requiring extensive cleaning.

  • Interference with Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS), detergents can interfere with the separation of peptides on the LC column.[2]

Q3: What are the general strategies for removing detergents before mass spectrometry?

Several methods are commonly used to remove detergents from protein and peptide samples. The choice of method depends on the properties of the detergent and the sample. Common techniques include:

  • Detergent Removal Resins/Columns: These are commercially available columns that specifically bind and remove detergents from the sample.[4][5]

  • Protein Precipitation: Adding a solvent like acetone (B3395972) to the sample causes the proteins to precipitate, leaving the detergent in the supernatant which can then be discarded.

  • Dialysis/Buffer Exchange: This method is effective for detergents with a high critical micelle concentration (CMC), where the detergent monomers are small enough to pass through the pores of a dialysis membrane.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the separation of larger proteins from smaller detergent micelles.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their charge. Since Disodium lauriminodipropionate is amphoteric, its charge can be manipulated with pH to facilitate its removal.

Troubleshooting Guides

Issue 1: Poor peptide recovery after detergent removal.

Possible Cause Troubleshooting Step
Protein precipitation issues Ensure complete precipitation by using a sufficient volume of ice-cold acetone and incubating at -20°C for an adequate time. Be careful not to aspirate the protein pellet during washing steps.
Suboptimal Solid-Phase Extraction (SPE) protocol Select the appropriate SPE sorbent and optimize the binding, washing, and elution conditions for your specific peptides.
Protein loss on detergent removal columns Check the manufacturer's instructions for the protein binding capacity of the column. Consider using a column with a higher capacity or diluting your sample.

Issue 2: Persistent detergent signal in the mass spectrum.

Possible Cause Troubleshooting Step
Incomplete detergent removal Repeat the detergent removal step or combine two different methods for more efficient removal. For example, follow a precipitation step with a detergent removal column.
Sample carryover in the LC-MS system Run several blank injections between your samples to wash out any residual detergent from the LC column and autosampler.
Contaminated reagents or labware Use fresh, high-purity solvents and new, clean labware for your sample preparation.

Experimental Protocols

Protocol 1: Acetone Precipitation for Protein Samples

This protocol is a general method for precipitating proteins to remove detergents and other contaminants.

  • Sample Preparation: Start with your protein sample containing Disodium lauriminodipropionate.

  • Precipitation: Add at least 4 volumes of ice-cold acetone to your sample.

  • Incubation: Vortex briefly and incubate the mixture at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Wash the pellet with a smaller volume of ice-cold acetone and centrifuge again. Repeat this wash step.

  • Drying: After removing the final acetone wash, allow the protein pellet to air-dry briefly. Do not over-dry, as this can make it difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

Protocol 2: Using a Commercial Detergent Removal Spin Column

This protocol provides a general workflow for using commercially available detergent removal columns. Always refer to the manufacturer's specific instructions.

  • Column Equilibration: Equilibrate the spin column with a mass spectrometry-compatible buffer as per the manufacturer's protocol.

  • Sample Loading: Apply your protein or peptide sample to the top of the resin bed.

  • Incubation: Incubate the sample with the resin for the recommended amount of time to allow for detergent binding.

  • Elution: Centrifuge the column to collect the detergent-depleted sample.

  • Further Processing: The cleaned sample is now ready for downstream applications like digestion or direct MS analysis.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_removal Detergent Removal cluster_digestion Digestion cluster_analysis Analysis start Protein Sample with Disodium lauriminodipropionate precipitation Acetone Precipitation start->precipitation spin_column Detergent Removal Spin Column start->spin_column dialysis Dialysis / Buffer Exchange start->dialysis digestion Trypsin Digestion precipitation->digestion spin_column->digestion dialysis->digestion ms_analysis Mass Spectrometry Analysis digestion->ms_analysis

Caption: Experimental workflow for removing Disodium lauriminodipropionate.

logical_relationship detergent Presence of Disodium lauriminodipropionate interference Mass Spectrometry Interference detergent->interference ion_suppression Ion Suppression interference->ion_suppression adducts Adduct Formation interference->adducts background_noise Background Noise interference->background_noise poor_data Poor Quality Data ion_suppression->poor_data adducts->poor_data background_noise->poor_data

Caption: The impact of residual detergent on mass spectrometry data.

References

Troubleshooting

Impact of buffer pH on Disodium lauriminodipropionate performance

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the performance of Disodium Lauriminodipropionate, with a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the performance of Disodium Lauriminodipropionate, with a specific focus on the impact of buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and what are its primary functions?

Disodium Lauriminodipropionate is an amphoteric surfactant, meaning it possesses both acidic and basic functional groups.[1][2] This dual nature allows it to exhibit a range of properties depending on the pH of the solution.[2] Its primary functions in experimental formulations include:

  • Cleansing Agent: It effectively removes oils and impurities.[1]

  • Foaming Agent: It generates a stable foam.

  • Emulsifier: It helps to create and stabilize mixtures of oil and water.[1]

  • Conditioning Agent: It can impart a smooth feel, particularly in hair care formulations.

  • Wetting Agent: It reduces the surface tension of liquids, allowing for better spreading.[3]

Disodium Lauriminodipropionate is known for its mildness, making it suitable for sensitive applications, and it is also biodegradable.[1]

Q2: How does buffer pH influence the performance of Disodium Lauriminodipropionate?

As an amphoteric surfactant, the ionic character of Disodium Lauriminodipropionate is pH-dependent. This directly impacts its performance characteristics such as foaming, emulsification, and interaction with other charged molecules in a formulation.

  • Acidic pH (below its isoelectric point): The molecule carries a net positive charge, behaving as a cationic surfactant.[2]

  • Near its Isoelectric Point (pI): The molecule has a net-zero charge (zwitterionic), which can lead to minimum solubility.

  • Alkaline pH (above its isoelectric point): The molecule carries a net negative charge, behaving as an anionic surfactant.[2]

Q3: What is the expected impact of pH on the foaming properties of Disodium Lauriminodipropionate?

The foaming ability of amphoteric surfactants is generally influenced by pH. While Disodium Lauriminodipropionate is considered a good foaming agent across a wide pH range, its optimal performance may be observed in the neutral to slightly alkaline range where it exhibits anionic character and electrostatic repulsion between the surfactant headgroups can contribute to stable foam lamellae.

Q4: How does pH affect the emulsion stability when using Disodium Lauriminodipropionate?

The stability of emulsions formed with Disodium Lauriminodipropionate is also pH-dependent. The charge on the surfactant molecules at the oil-water interface creates an electrostatic barrier that prevents droplets from coalescing.

  • At pH values significantly above or below the isoelectric point, the surfactant will impart a charge to the oil droplets, leading to electrostatic repulsion and potentially better emulsion stability.

  • Near the isoelectric point, the reduced charge can lead to flocculation and coalescence, potentially destabilizing the emulsion.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Foaming pH is near the isoelectric point: At the pI, the surfactant has a net-zero charge, which can reduce its solubility and foaming capacity.1. Measure the pH of your buffer system. 2. Adjust the pH to be either more acidic (e.g., pH < 4) or more alkaline (e.g., pH > 6). 3. Observe the foaming performance after pH adjustment.
Emulsion Instability (Creaming, Coalescence) pH is near the isoelectric point: Reduced electrostatic repulsion between droplets can lead to instability.1. Measure the pH of the aqueous phase. 2. Adjust the pH away from the estimated pI (4.0-5.0). For oil-in-water emulsions, moving to a more alkaline pH is often effective. 3. Re-homogenize the emulsion after pH adjustment.
Precipitation or Cloudiness in the Formulation pH is at the isoelectric point: Minimum solubility of the surfactant can cause it to precipitate. Interaction with other charged components: At a given pH, Disodium Lauriminodipropionate may interact with oppositely charged polymers or surfactants, leading to precipitation.1. Check the pH and adjust it away from the pI. 2. If other charged species are present, consider adjusting the pH to a range where all components have the same charge (e.g., all anionic at pH > 7).
Unexpected Viscosity Changes pH-dependent micelle formation: The shape and packing of surfactant micelles can change with pH, affecting the viscosity of the solution.1. Monitor viscosity as a function of pH during formulation development. 2. If a specific viscosity is required, maintain a consistent buffer pH. 3. Be aware that interactions with other ingredients can also be pH-dependent and affect viscosity.

Quantitative Data on Performance vs. pH

The following tables provide illustrative data on how the performance of a typical amphoteric surfactant like Disodium Lauriminodipropionate might vary with buffer pH. Note: This is representative data and may not reflect the exact performance in your specific system.

Table 1: Foaming Performance as a Function of pH

Buffer pHInitial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
3.012010083
5.0906572
7.015013590
9.014513291

Table 2: Emulsion Stability as a Function of pH

Buffer pHEmulsion Stability Index (ESI) after 24hDroplet Size (d50) after 24h (µm)
3.00.851.5
5.00.605.2
7.00.921.2
9.00.901.3

Table 3: Surface Tension as a Function of pH

Buffer pHSurface Tension (mN/m)
3.032
5.035
7.030
9.031

Experimental Protocols

Protocol 1: Evaluation of Foaming Performance

This protocol is adapted from the Ross-Miles method (ASTM D1173) for measuring the foaming properties of surfactants.

Objective: To determine the initial foam height and foam stability of a Disodium Lauriminodipropionate solution at different pH values.

Materials:

  • Disodium Lauriminodipropionate

  • Buffered solutions (e.g., citrate (B86180) for pH 3 & 5, phosphate (B84403) for pH 7, borate (B1201080) for pH 9)

  • Ross-Miles foam apparatus (graduated cylinder with a jacket for temperature control and a pipette)

  • Stopwatch

Procedure:

  • Prepare a 1% (w/v) solution of Disodium Lauriminodipropionate in each of the desired buffered solutions.

  • Assemble the Ross-Miles apparatus and ensure the temperature is controlled (e.g., at 25°C).

  • Pour 50 mL of the surfactant solution into the graduated cylinder.

  • Fill the pipette with 200 mL of the same surfactant solution.

  • Open the stopcock of the pipette and allow the solution to fall into the graduated cylinder, starting the stopwatch simultaneously.

  • Once the pipette is empty, immediately record the initial foam height (in mL or mm) from the top of the liquid level to the top of the foam.

  • Record the foam height again after 5 minutes.

  • Calculate foam stability as: (Foam height at 5 min / Initial foam height) x 100%.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the stability of an oil-in-water emulsion prepared with Disodium Lauriminodipropionate at different pH values.

Materials:

  • Disodium Lauriminodipropionate

  • Oil phase (e.g., mineral oil, a specific drug carrier)

  • Buffered aqueous solutions (as in Protocol 1)

  • High-shear homogenizer

  • Graduated cylinders or test tubes

  • Microscope or particle size analyzer

Procedure:

  • Prepare a 2% (w/v) solution of Disodium Lauriminodipropionate in each of the desired buffered solutions. This will be your aqueous phase.

  • Create a 10% oil-in-water pre-emulsion by adding 10 mL of the oil phase to 90 mL of the aqueous phase.

  • Homogenize the pre-emulsion using a high-shear homogenizer for a set time and speed (e.g., 5 minutes at 10,000 rpm).

  • Transfer 10 mL of the freshly prepared emulsion into a graduated test tube.

  • Store the test tubes at a controlled temperature and observe for signs of instability (creaming, sedimentation, phase separation) at regular intervals (e.g., 1h, 4h, 24h).

  • Quantitative Analysis (Optional):

    • Creaming Index: Measure the height of the cream layer and the total height of the emulsion. Creaming Index = (Height of cream / Total height) x 100%.

    • Particle Size Analysis: Use a particle size analyzer to measure the droplet size distribution immediately after preparation and after 24 hours. An increase in the average droplet size indicates coalescence.

Diagrams

experimental_workflow_foaming cluster_prep Preparation cluster_measurement Measurement (Ross-Miles) cluster_analysis Analysis A Prepare Buffer Solutions (pH 3, 5, 7, 9) B Dissolve Disodium Lauriminodipropionate (1%) A->B C Add 50mL to Cylinder B->C D Add 200mL to Pipette B->D E Release Solution, Start Timer C->E D->E F Record Initial Foam Height E->F G Record Foam Height After 5 min F->G H Calculate Foam Stability G->H

Caption: Experimental workflow for evaluating foaming performance.

logical_relationship_ph cationic Net Positive Charge (Cationic Behavior) zwitterionic Net Zero Charge (Zwitterionic) cationic->zwitterionic Increase pH zwitterionic->cationic Decrease pH anionic Net Negative Charge (Anionic Behavior) zwitterionic->anionic Increase pH anionic->zwitterionic Decrease pH

Caption: pH-dependent ionic behavior of Disodium Lauriminodipropionate.

References

Optimization

Overcoming foaming issues with Disodium lauriminodipropionate in buffers

This guide provides troubleshooting advice and answers to frequently asked questions regarding foaming issues encountered when using Disodium Lauriminodipropionate in buffer solutions. It is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding foaming issues encountered when using Disodium Lauriminodipropionate in buffer solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why does my buffer solution containing Disodium Lauriminodipropionate produce so much foam?

A1: Disodium Lauriminodipropionate is an amphoteric surfactant, a molecule with both water-attracting (hydrophilic) and water-repelling (hydrophobic) properties.[1] When agitated, these molecules arrange themselves at the air-water interface, reducing the surface tension of the liquid.[2][3][4] This stabilization of the air-liquid interface facilitates the formation of bubbles and leads to foam.[2][5] This is an inherent property of the surfactant used to create stable mixtures of substances like oil and water.[1]

Q2: What are the negative consequences of excessive foaming in my experiments?

A2: Excessive foaming can introduce several inaccuracies and inefficiencies in a laboratory setting. These include:

  • Volume Measurement Errors: Foam can make it difficult to accurately measure liquid volumes, leading to errors in buffer concentration and reagent addition.

  • Process Disruption: In processes like filtration or fermentation, foam can clog filters, cause overflows, and reduce the effective working volume of vessels.[6][7][8]

  • Reduced Gas Exchange: In bioreactors, a stable foam layer can impede necessary gas exchange between the culture medium and the headspace.[7]

  • Cell Damage: The bursting of bubbles within foam can create shear forces that may damage sensitive cells or denature proteins.[7]

Q3: What are the primary strategies for controlling foam in my buffer?

A3: Foam control strategies can be broadly categorized into mechanical and chemical methods.

  • Mechanical Methods: These involve physically disrupting the foam. Examples include using mechanical foam breakers (impellers) in bioreactors or modifying process parameters like reducing agitation speed or aeration rates.[8] For filtration, reducing the vacuum pressure can help minimize bubble formation.[9]

  • Chemical Methods: This is the most common approach and involves adding a chemical anti-foaming agent (also called a defoamer) to the buffer.[10] These agents are active at very low concentrations and work by disrupting the surfactant layer that stabilizes the foam bubbles.[7]

Q4: What types of chemical anti-foaming agents are suitable for biological and pharmaceutical applications?

A4: The choice of an anti-foaming agent is critical to avoid interference with downstream applications. The two main categories are silicone-based and organic (non-silicone) agents.

  • Silicone-based Antifoams (e.g., Simethicone): These are highly effective and widely used. They are typically emulsions of a silicone polymer like polydimethylsiloxane (B3030410) (PDMS).[11] They work by spreading rapidly on the surface of the foam film, creating a lens that bridges and ruptures the bubble wall.[12][13][14] They are inert and not absorbed systemically, making them suitable for many biological applications.[15]

  • Organic Antifoams (e.g., Polypropylene Glycol - PPG): These are non-ionic surfactants that also function as effective defoamers.[16] They can be a good alternative when a silicone-free system is required. PPGs are soluble in many organic solvents but less so in water.[16]

Q5: Will an anti-foaming agent affect my experimental results?

A5: It is a critical consideration. While agents like simethicone (B1680972) are largely inert, any additive has the potential to interact with your system.[15][17] Potential adverse effects can include toxicity to cell cultures, reduced gas uptake by cells, or interference with protein purification.[7] Therefore, it is essential to validate the chosen anti-foaming agent at its operational concentration to ensure it does not impact your specific assay, cell line, or purification process. Always start with the lowest effective concentration.[16]

Troubleshooting Guide

Issue: Uncontrolled Foaming During Buffer Preparation or Use

This guide provides a systematic approach to identifying the cause and implementing a solution for foaming issues.

Foam_Troubleshooting_Workflow cluster_start cluster_assess Assessment cluster_strategy Strategy Selection cluster_mechanical Mechanical / Process Controls cluster_chemical Chemical Controls cluster_eval Evaluation start Foaming Observed assess_impact Is foam impacting measurement accuracy or process integrity? start->assess_impact select_strategy Select Control Strategy assess_impact->select_strategy  Yes resolved Issue Resolved assess_impact->resolved No   is_additive_ok Are chemical additives permissible for the application? select_strategy->is_additive_ok mech_options Reduce agitation speed Decrease aeration/sparging rate Lower vacuum pressure (filtration) is_additive_ok->mech_options No chem_options Select Anti-Foaming Agent: - Silicone-based (e.g., Simethicone) - Organic (e.g., Polypropylene Glycol) is_additive_ok->chem_options Yes implement Implement Solution mech_options->implement determine_conc Determine Optimal Concentration (See Experimental Protocol) chem_options->determine_conc determine_conc->implement evaluate Evaluate Effectiveness & Validate Against Control implement->evaluate evaluate->select_strategy No, Re-evaluate Strategy evaluate->resolved Yes Foam_Mechanism cluster_stabilized A) Surfactant-Stabilized Foam Bubble cluster_interface cluster_disrupted B) Disruption by Anti-Foaming Agent cluster_interface2 Air Air s1 s2 s3 s4 s5 s6 s7 s8 label_water Water (Buffer) label_surfactant Surfactant molecules (Disodium Lauriminodipropionate) stabilize the air-water interface Air2 Air d1 antifoam Anti-Foam Droplet d2 d3 d4 label_water2 Water (Buffer) label_disrupt Anti-foam agent spreads, displacing surfactant and rupturing the bubble film arrow

References

Troubleshooting

Shelf-life and degradation of Disodium lauriminodipropionate in solution

This technical support center provides troubleshooting guides and frequently asked questions regarding the shelf-life and degradation of Disodium Lauriminodipropionate in solution for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the shelf-life and degradation of Disodium Lauriminodipropionate in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf-life of Disodium Lauriminodipropionate in an aqueous solution?

While specific shelf-life data for Disodium Lauriminodipropionate is not extensively published, based on its chemical nature as an amphoteric surfactant, a shelf-life of 12 to 24 months can be expected when stored under recommended conditions. For instance, a similar amphoteric surfactant, Cocamidopropyl Betaine, is reported to have a shelf life of one to two years when stored in a cool, dry, and dark place.[1][2] The actual shelf-life will be dependent on factors such as the concentration of the solution, pH, and exposure to light and temperature. For critical applications, it is recommended to perform real-time stability studies.

Q2: What are the optimal storage conditions for Disodium Lauriminodipropionate solutions?

To ensure the stability of Disodium Lauriminodipropionate solutions, they should be stored in well-sealed containers in a cool, dry, and dark environment.[1] Exposure to extreme temperatures and UV light should be avoided to minimize degradation.

Q3: What are the potential degradation pathways for Disodium Lauriminodipropionate in solution?

Based on its chemical structure, which contains a tertiary amine and two propionate (B1217596) ester-like linkages, the following degradation pathways can be hypothesized:

  • Hydrolysis: The ester-like bonds may undergo hydrolysis, particularly under strong acidic or alkaline conditions, to yield laurylamine and 3-hydroxypropanoic acid or its salt. Alkaline hydrolysis of esters is typically an irreversible reaction.[3]

  • Oxidation: The tertiary amine group can be susceptible to oxidation, which could lead to the formation of an N-oxide derivative or dealkylation. Amphoteric surfactants are generally stable, but some can be sensitive to strong oxidizing agents.[4][5]

  • Photodegradation: Exposure to UV light can potentially lead to the degradation of the molecule. Studies on other surfactants have shown that photodegradation can occur, leading to the cleavage of the molecule.[2][6][7]

Q4: How does pH affect the stability of Disodium Lauriminodipropionate solutions?

Disodium Lauriminodipropionate is generally stable in both acidic and basic media.[3] However, extreme pH values coupled with elevated temperatures could accelerate hydrolysis of the propionate linkages. Amphoteric surfactants are known for their stability over a wide pH range.[3][6]

Q5: Is Disodium Lauriminodipropionate sensitive to light?

While specific photostability data is limited, many organic molecules, including some surfactants, can degrade upon exposure to UV light.[2][6][7] Therefore, it is recommended to protect solutions of Disodium Lauriminodipropionate from direct sunlight and other sources of intense UV radiation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitation in the solution 1. Low Temperature: The solubility of the surfactant may decrease at lower temperatures. 2. pH Shift: A significant change in the pH of the solution could affect its solubility. 3. Contamination: Introduction of incompatible substances or microbial growth.1. Gently warm the solution to room temperature and mix to see if the precipitate redissolves. 2. Check the pH of the solution and adjust if necessary. 3. Filter the solution through a 0.22 µm filter. If the issue persists, prepare a fresh solution.
Loss of foaming or surfactant properties Degradation: The surfactant may have degraded due to improper storage (e.g., exposure to high temperatures, extreme pH, or light) or prolonged storage beyond its shelf-life.1. Verify the storage conditions and age of the solution. 2. Perform a functional test (e.g., foam height measurement) and compare it to a freshly prepared standard. 3. If degradation is suspected, analyze the sample using a stability-indicating method like HPLC.
Appearance of unexpected peaks in HPLC analysis Degradation Products: The new peaks may correspond to degradation products formed during storage or handling.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in their identification.
pH drift of the solution over time Degradation: Hydrolysis or other degradation pathways can lead to the formation of acidic or basic byproducts, causing a change in the pH of the solution.1. Monitor the pH of the solution as part of your stability testing protocol. 2. A significant pH drift can be an indicator of degradation. Correlate the pH change with the appearance of degradation products in your analytical method.

Data Presentation

Table 1: Recommended Storage Conditions and Illustrative Shelf-Life of Disodium Lauriminodipropionate Solutions

(This data is illustrative and based on typical values for amphoteric surfactants. Actual shelf-life should be determined by real-time stability studies.)

ParameterRecommended ConditionIllustrative Shelf-Life
Temperature 2-8°C or Room Temperature (15-25°C)24 months
Light Protected from light (stored in amber containers or in the dark)24 months
Container Well-sealed, inert material (e.g., glass, HDPE)24 months
pH of Solution 5.0 - 8.024 months

Table 2: Illustrative Stability Data of a 10% Aqueous Disodium Lauriminodipropionate Solution under Accelerated Conditions (40°C)

(This data is for illustrative purposes only to demonstrate a typical stability profile.)

Time Point (Months)AppearancepHAssay (% of Initial)Degradation Products (%)
0Clear, colorless solution7.0100.0Not Detected
1Clear, colorless solution6.999.5< 0.1
3Clear, colorless solution6.898.20.5
6Clear, colorless solution6.796.51.2

Experimental Protocols

Protocol 1: Forced Degradation Study of Disodium Lauriminodipropionate in Solution

Objective: To investigate the potential degradation pathways of Disodium Lauriminodipropionate under stress conditions.

Materials:

  • Disodium Lauriminodipropionate solution (e.g., 1% in purified water)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber with UV and visible light source

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of 1% Disodium Lauriminodipropionate in purified water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Photolytic Degradation:

    • Place the stock solution in a photostability chamber and expose it to UV and visible light according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Place the stock solution in an oven at 60°C.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for the Analysis of Disodium Lauriminodipropionate

Objective: To quantify Disodium Lauriminodipropionate and separate it from its potential degradation products.

(This is a hypothetical method and should be optimized and validated for your specific application.)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Visualizations

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Photo Photolysis (UV/Vis Light) Photo->Sampling Thermal Thermal (60°C) Thermal->Sampling Stock Disodium Lauriminodipropionate Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal Analysis HPLC-UV/MS Analysis Sampling->Analysis Data Evaluate Degradation % & Identify Products Analysis->Data

Figure 1. Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_pathways Potential Degradation Pathways cluster_products Hypothesized Degradation Products Parent Disodium Lauriminodipropionate Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Prod1 Laurylamine Hydrolysis->Prod1 Prod2 3-Hydroxypropanoic Acid Hydrolysis->Prod2 Prod3 N-Oxide Derivative Oxidation->Prod3 Prod4 Dealkylated Amines Oxidation->Prod4 Prod5 Photolytic Fragments Photolysis->Prod5

Figure 2. Hypothesized degradation pathways of Disodium Lauriminodipropionate.

References

Optimization

Adjusting ionic strength for optimal Disodium lauriminodipropionate activity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the performance of Disodium Lauriminod...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the performance of Disodium Lauriminodipropionate by adjusting ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Lauriminodipropionate and what is its primary function?

Disodium Lauriminodipropionate is a high-performance, amphoteric surfactant.[1] This means its molecule contains both acidic and basic functional groups, and its net charge is dependent on the pH of the solution.[1] Its primary functions include acting as a cleansing agent, emulsifier, wetting agent, and solubilizer in cosmetic, personal care, pharmaceutical, and industrial formulations.[1][2] Due to its mild nature, it is particularly suitable for products designed for sensitive skin.[1]

Q2: What does "ionic strength" mean and why is it important for this surfactant's activity?

Ionic strength is a measure of the total concentration of ions in a solution, typically introduced by adding a salt like sodium chloride (NaCl). For an amphoteric surfactant like Disodium Lauriminodipropionate, ionic strength is a critical parameter that influences its aggregation behavior and surface activity. Adjusting ionic strength can significantly alter properties like its Critical Micelle Concentration (CMC), surface tension, and emulsifying capabilities.[3][4][5]

Q3: How does increasing ionic strength generally affect the Critical Micelle Concentration (CMC) of Disodium Lauriminodipropionate?

Increasing the ionic strength of a solution containing an ionic or amphoteric surfactant typically leads to a decrease in its CMC.[6][7] The added salt ions (e.g., Na⁺ and Cl⁻) shield the electrostatic repulsion between the charged head groups of the surfactant molecules. This reduced repulsion allows the surfactant monomers to pack more easily into micelles, meaning they can form at a lower overall surfactant concentration.

Q4: My formulation's viscosity changed dramatically after adding salt. Why did this happen?

For many surfactant systems, the addition of salt can cause micelles to grow and change shape, often from spherical to more elongated, worm-like structures. This transition can lead to a significant increase in the viscosity of the solution. Amphoteric surfactants, in particular, can show complex interactions with salts that lead to these changes in viscosity and foaming properties.[8]

Q5: Besides ionic strength, what other factor is crucial for an amphoteric surfactant's performance?

For an amphoteric surfactant, pH is arguably the most critical factor alongside ionic strength. The pH of the formulation dictates the net charge on the surfactant's headgroup. At a low pH (acidic), the carboxyl groups are protonated and the amino group is protonated, resulting in a net positive charge (cationic nature). At a high pH (alkaline), the carboxyl groups are deprotonated, leading to a net negative charge (anionic nature). Near its isoelectric point, it will have a net zero charge (zwitterionic). This charge state dramatically affects its interaction with other ingredients and its overall performance.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor foaming or cleaning performance. Sub-optimal surfactant concentration or unfavorable ionic environment.Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC). Try incrementally increasing the ionic strength with NaCl (e.g., in 25 mM steps) to see if performance improves, as this can lower the CMC. Also, verify the formulation's pH is appropriate for the desired activity.
Formulation is hazy or shows phase separation after adding salt. The ionic strength is too high, causing the surfactant to "salt out" or destabilize the emulsion.Reduce the salt concentration. If high ionic strength is required, consider adding a nonionic co-surfactant or polymer to improve the stability of the system.[9]
Unexpectedly high viscosity or gelling. Salt-induced micellar growth.Lower the salt concentration. Alternatively, screen different types of salts (e.g., KCl, MgSO₄), as different ions can have varying effects on micelle structure.
Inconsistent results between batches. Variations in the ionic content of raw materials or water source.Use deionized (DI) water for all formulations to ensure a consistent starting ionic strength.[10] Analyze key raw materials for their ionic content if variability is suspected.

Impact of Ionic Strength on Surfactant Properties (Illustrative Data)

NaCl Concentration (mM)Illustrative CMC (mM)Effect on Micelle Formation
0 (Deionized Water)1.5Baseline
251.1Easier
500.8Much Easier
1000.5Significantly Easier

Note: This data is representative and intended for illustrative purposes only. Actual values for Disodium Lauriminodipropionate may vary and must be determined experimentally.

Experimental Protocols

Protocol: Determining Critical Micelle Concentration (CMC) via Surface Tensiometry

This protocol describes the most common method for determining the CMC of a surfactant by measuring the change in surface tension as a function of concentration.[10][11]

Objective: To find the concentration at which Disodium Lauriminodipropionate begins to form micelles.

Materials:

  • Disodium Lauriminodipropionate

  • High-purity deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Surface Tensiometer (e.g., with Du Noüy ring or Wilhelmy plate method)

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare Stock Solution: Accurately weigh a sufficient amount of Disodium Lauriminodipropionate to prepare a concentrated stock solution (e.g., 100 mM) in deionized water. Ensure it is fully dissolved.

  • Prepare Dilutions: Create a series of dilutions from the stock solution. The concentration range should span the expected CMC. A logarithmic dilution series is often efficient (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM, etc.).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure Surface Tension:

    • Start with the most dilute solution to minimize contamination.

    • Pour the solution into a clean beaker, place it on the instrument's platform, and allow it to equilibrate to the desired temperature.

    • Measure the surface tension. Repeat the measurement until a stable reading is obtained.

    • Thoroughly clean and dry the beaker and ring/plate between each sample.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[10]

    • The resulting graph should show two distinct linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.[12][13]

    • The CMC is the concentration at the intersection point of the two extrapolated lines.[10]

Visualizations

G start Formulation Instability Observed (e.g., Haze, Separation) check_pH Is pH within optimal range for the formulation? start->check_pH adjust_pH Adjust pH to Target Value check_pH->adjust_pH No check_salt Is ionic strength (salt conc.) too high or too low? check_pH->check_salt  Yes adjust_pH->check_pH reduce_salt Decrease Salt Concentration check_salt->reduce_salt Too High increase_salt Incrementally Increase Salt Concentration check_salt->increase_salt Too Low check_synergy Consider Co-surfactant or Stabilizing Polymer check_salt->check_synergy Optimal, but still unstable resolved Problem Resolved reduce_salt->resolved increase_salt->resolved check_synergy->resolved

Caption: Troubleshooting workflow for formulation instability issues.

G cluster_0 Low Ionic Strength cluster_1 High Ionic Strength (Salt Added) S1 S S2 S S3 S S4 S exp1 Strong electrostatic repulsion between head groups keeps surfactants (S) apart. Higher CMC. ion + S5 S S6 S S7 S S8 S ion1 S exp2 Added salt ions (+/-) shield repulsion, allowing closer packing and easier micelle formation. Lower CMC. ion2 S

Caption: Effect of ionic strength on surfactant head group repulsion.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Detergents for Membrane Protein Extraction: CHAPS vs. Disodium Lauriminodipropionate

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck in the pipeline of discovery. The choice of detergent is paramount, directly inf...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck in the pipeline of discovery. The choice of detergent is paramount, directly influencing protein yield, purity, and, most importantly, the preservation of native structure and function. This guide provides a detailed comparison of the well-established zwitterionic detergent, CHAPS, with the amphoteric surfactant, Disodium Lauriminodipropionate, for the extraction of membrane proteins.

While CHAPS is a widely documented and characterized detergent in protein biochemistry, publicly available data on the specific application of Disodium Lauriminodipropionate for membrane protein extraction is scarce. This guide will present a comprehensive overview of CHAPS, supported by experimental data, and will outline the known properties of Disodium Lauriminodipropionate, highlighting the data gaps that currently prevent a direct, quantitative comparison for this specific application.

At a Glance: Key Physicochemical Properties

PropertyCHAPSDisodium Lauriminodipropionate
Chemical Classification ZwitterionicAmphoteric
Molecular Weight 614.88 g/mol 373.44 g/mol
Critical Micelle Concentration (CMC) 6 - 10 mMData not available
Aggregation Number ~10Data not available
Micelle Molecular Weight ~6,150 DaData not available
Dialyzable YesData not available

In-Depth Comparison

CHAPS: The Zwitterionic Workhorse

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing, zwitterionic detergent widely favored for its ability to solubilize membrane proteins while preserving their native structure and function. Its unique bile salt-like structure, coupled with a sulfobetaine (B10348) headgroup, confers several advantageous properties.

Advantages of CHAPS:

  • Non-denaturing: Its zwitterionic nature at a wide range of pH values makes it less harsh than ionic detergents like SDS, thus preserving the tertiary and quaternary structures of proteins. This is crucial for functional assays and structural studies.

  • Effective Solubilization: CHAPS is effective at disrupting lipid-lipid and lipid-protein interactions to release membrane proteins from the bilayer.

  • Breaks Protein-Protein Interactions: While milder than ionic detergents, CHAPS can still effectively disrupt non-specific protein-protein interactions, which is beneficial for purification.[1]

  • High CMC and Low Aggregation Number: The relatively high Critical Micelle Concentration (CMC) and small micelle size of CHAPS facilitate its removal from protein samples by dialysis, which is often a necessary step for downstream applications.

  • Compatibility: It is compatible with various analytical techniques, including isoelectric focusing (IEF), 2D gel electrophoresis, and some mass spectrometry applications.

Limitations of CHAPS:

  • Can be Ineffective for Certain Proteins: For some particularly recalcitrant membrane proteins, CHAPS may not be strong enough to achieve efficient solubilization.

  • Potential for Reduced Activity: While generally non-denaturing, some sensitive proteins may still lose a degree of activity in the presence of CHAPS.

Disodium Lauriminodipropionate: The Amphoteric Enigma

Disodium Lauriminodipropionate is classified as an amphoteric surfactant, meaning its headgroup contains both acidic and basic moieties, and its net charge is pH-dependent. It is also known by trade names such as Deriphat® 160C.[2][3] Primarily, it finds extensive use in the cosmetics and personal care industry as a mild cleansing and foaming agent.[4]

Potential Advantages of Amphoteric Surfactants like Disodium Lauriminodipropionate:

  • Mildness: Amphoteric surfactants are generally known for their mildness, which could be advantageous in preserving the native state of delicate membrane proteins.

  • pH-Dependent Properties: The ability to modulate the charge of the surfactant by altering the pH of the buffer could offer an additional level of control during the extraction and purification process.

Current Knowledge Gaps:

Despite its potential, the application of Disodium Lauriminodipropionate for membrane protein extraction is not documented in the scientific literature. Key experimental data required for its evaluation are missing:

  • Critical Micelle Concentration (CMC): This is a fundamental parameter that determines the concentration at which the detergent forms micelles to solubilize membrane proteins. Without this value, it is impossible to design an effective solubilization protocol.

  • Aggregation Number and Micelle Size: These properties influence the efficiency of detergent removal and the size of the protein-detergent complex.

  • Performance Data: There are no published studies comparing its performance (in terms of protein yield, purity, and preservation of activity) against established detergents like CHAPS.

Experimental Protocols

Due to the lack of specific protocols for Disodium Lauriminodipropionate in this context, we provide a general and a more detailed experimental protocol for membrane protein extraction using CHAPS.

General Workflow for Membrane Protein Extraction

The following diagram illustrates a typical workflow for the extraction of membrane proteins from a cellular source.

G start Cell Pellet lysis Cell Lysis (e.g., Sonication, French Press) start->lysis centrifugation1 Low-Speed Centrifugation (Remove nuclei, debris) lysis->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 ultracentrifugation Ultracentrifugation (Pellet Membranes) supernatant1->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet solubilization Solubilization with Detergent (e.g., CHAPS) membrane_pellet->solubilization ultracentrifugation2 Ultracentrifugation (Pellet insoluble material) solubilization->ultracentrifugation2 solubilized_proteins Supernatant with Solubilized Membrane Proteins ultracentrifugation2->solubilized_proteins

Fig. 1: General workflow for membrane protein extraction.
Detailed Protocol: Membrane Protein Extraction using CHAPS for Co-Immunoprecipitation

This protocol is adapted for the extraction of membrane proteins while aiming to preserve protein-protein interactions for downstream co-immunoprecipitation (Co-IP) analysis.

Materials:

  • Cell pellet

  • Ice-cold PBS

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS. Immediately before use, add protease and phosphatase inhibitors.

  • Microcentrifuge

  • Dounce homogenizer or syringe with a narrow-gauge needle

Procedure:

  • Cell Washing: Wash the cell pellet with ice-cold PBS to remove any residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer.

  • Homogenization: Incubate on ice for 10-15 minutes with periodic gentle vortexing. For adherent cells, a cell scraper can be used. For suspension cells or tissues, use a Dounce homogenizer or pass the lysate through a syringe with a 27-gauge needle several times to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a new pre-chilled microfuge tube. This is your protein extract ready for downstream applications like Co-IP.

Logical Relationship for Detergent Selection

The choice of detergent is a critical decision point in any membrane protein extraction workflow. The following diagram outlines the logical considerations for selecting an appropriate detergent.

G start Start: Need to Extract Membrane Protein protein_properties Consider Protein Properties: - Abundance - Stability - Known sensitivities start->protein_properties downstream_app Define Downstream Application: - Functional Assay? - Structural Study? - SDS-PAGE? start->downstream_app detergent_choice Select Detergent Class protein_properties->detergent_choice downstream_app->detergent_choice ionic Ionic (e.g., SDS) - Strong - Denaturing detergent_choice->ionic Denaturing analysis non_ionic Non-ionic (e.g., Triton X-100) - Mild - Non-denaturing detergent_choice->non_ionic Gentle extraction, preserve function zwitterionic Zwitterionic (e.g., CHAPS) - Intermediate Strength - Generally Non-denaturing detergent_choice->zwitterionic Balance of solubilization and mildness amphoteric Amphoteric (e.g., Disodium Lauriminodipropionate) - Mild - pH-dependent charge detergent_choice->amphoteric Potential for mild, pH-controlled extraction optimization Optimize Detergent Concentration, Buffer Conditions, and Temperature ionic->optimization non_ionic->optimization zwitterionic->optimization amphoteric->optimization evaluation Evaluate Extraction Efficiency: - Protein Yield - Purity - Activity optimization->evaluation

Fig. 2: Decision-making flowchart for detergent selection in membrane protein extraction.

Conclusion

CHAPS remains a robust and well-characterized choice for the extraction of a wide range of membrane proteins, particularly when the preservation of protein structure and function is essential. Its properties are well-documented, and established protocols are readily available, making it a reliable starting point for many research applications.

Disodium Lauriminodipropionate, while established in other industries, remains an unknown entity in the field of membrane protein biochemistry. As an amphoteric surfactant, it holds theoretical potential as a mild solubilizing agent. However, the conspicuous absence of fundamental data, such as its CMC and performance in protein extraction, prevents any meaningful comparison with CHAPS at this time. For researchers seeking novel detergents, a systematic characterization of Disodium Lauriminodipropionate's biochemical properties would be a necessary first step to determine its viability as a tool for membrane protein research. Until such data becomes available, CHAPS and other well-characterized zwitterionic detergents remain the more prudent choice for reliable and reproducible membrane protein extraction.

References

Comparative

A Comparative Guide to Cell Lysis Reagents: Disodium Lauriminodipropionate vs. Triton X-100

For Researchers, Scientists, and Drug Development Professionals Introduction The effective lysis of cells is a critical first step in the extraction and analysis of intracellular proteins. The choice of detergent for thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective lysis of cells is a critical first step in the extraction and analysis of intracellular proteins. The choice of detergent for this process can significantly impact protein yield, integrity, and the compatibility of the lysate with downstream applications. This guide provides a detailed comparison of two surfactants, the well-established non-ionic detergent Triton X-100 and the less-characterized amphoteric surfactant Disodium Lauriminodipropionate, for their application in cell lysis. While extensive data exists for Triton X-100, this guide also explores the potential utility of Disodium Lauriminodipropionate based on its chemical properties, offering insights for researchers exploring alternative lysis reagents.

Mechanism of Action

Detergents are amphipathic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] This dual nature allows them to interact with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis.

  • Triton X-100 is a non-ionic detergent, meaning its hydrophilic headgroup is uncharged.[1] It is considered a mild, non-denaturing detergent that solubilizes membrane proteins by forming mixed micelles with lipids and proteins.[1][2] This gentle mechanism helps to preserve the native structure and function of many proteins.

  • Disodium Lauriminodipropionate is classified as an amphoteric surfactant, possessing both acidic and basic groups in its structure.[3] This allows it to have a net charge that is dependent on the pH of the solution. While primarily used in the cosmetics industry for its mild cleansing and foaming properties, its surfactant nature suggests it can function as a cell lysis agent.[3][4][5] Its amphoteric properties may offer unique advantages in terms of protein solubilization and stability under specific pH conditions.

Performance Comparison: A Data-Driven Perspective

FeatureTriton X-100Disodium Lauriminodipropionate (Inferred)
Detergent Class Non-ionicAmphoteric
Denaturing Potential Non-denaturingGenerally considered mild and non-denaturing
Effective Concentration 0.1% - 1% (v/v)Likely in a similar range, but requires optimization
Optimal pH Range Broad range (typically 7.0-8.0)pH-dependent properties; may be more effective in a specific pH range
Protein Yield Generally high for soluble proteinsPotentially high, but dependent on cell type and protocol optimization
Effect on Protein Activity Generally preserves the activity of many enzymesExpected to be mild, but requires empirical validation
Downstream Compatibility Compatible with many assays (e.g., ELISA, Western Blotting), but can interfere with some, like certain mass spectrometry techniquesCompatibility needs to be determined for specific assays
Removal from Lysate Can be challenging to removeRemoval methods would need to be developed and optimized

Experimental Protocols

Triton X-100 Cell Lysis Protocol (General)

This protocol is a general guideline and may require optimization for specific cell types and applications.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Triton X-100 Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% Triton X-100 (v/v)

  • Protease and phosphatase inhibitor cocktails (added fresh)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer to the cells. A common starting point is 1 mL of buffer per 10^7 cells or per 100 mm dish.

    • For adherent cells, scrape the cells from the dish using a cell scraper.

    • For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Incubation:

    • Incubate the cell lysate on ice for 15-30 minutes with occasional gentle vortexing or rocking.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Storage:

    • Store the lysate at -80°C for long-term use.

Disodium Lauriminodipropionate Cell Lysis Protocol (Hypothetical)

It is crucial to note that this is a proposed starting point and requires extensive optimization.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Disodium Lauriminodipropionate Lysis Buffer:

    • 50 mM Tris-HCl (or another buffer system, pH may need optimization)

    • 150 mM NaCl

    • 1 mM EDTA

    • 0.1% - 1% Disodium Lauriminodipropionate (w/v) - concentration to be optimized

  • Protease and phosphatase inhibitor cocktails (added fresh)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation: Follow the same procedure as for the Triton X-100 protocol.

  • Lysis:

    • Add an appropriate volume of ice-cold Disodium Lauriminodipropionate Lysis Buffer to the cells.

    • Perform lysis as described for the Triton X-100 protocol.

  • Incubation:

    • Incubate on ice for 15-30 minutes. The optimal incubation time may vary.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Protein Quantification and Storage:

    • Determine protein concentration and store the lysate as described previously.

Visualizing the Workflow

CellLysisWorkflow start Start: Cell Culture (Adherent or Suspension) wash Wash Cells with ice-cold PBS start->wash lysis Add Lysis Buffer (Triton X-100 or Disodium Lauriminodipropionate) + Protease Inhibitors wash->lysis incubate Incubate on Ice (15-30 min) lysis->incubate centrifuge Centrifuge (e.g., 14,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect quantify Quantify Protein (e.g., BCA Assay) collect->quantify end Downstream Applications quantify->end

Caption: Generalized experimental workflow for cell lysis using detergents.

Signaling Pathway Considerations

The choice of lysis buffer can impact the study of signaling pathways. Mild, non-denaturing detergents like Triton X-100 are generally preferred for preserving protein-protein interactions within these pathways.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression

Caption: A generic signaling pathway, the integrity of which relies on gentle protein extraction.

Conclusion

Triton X-100 remains a well-characterized and reliable choice for cell lysis, particularly when preserving protein structure and function is paramount. Its performance and compatibility with a wide range of downstream applications are extensively documented.

Disodium Lauriminodipropionate, while not established in the research setting for cell lysis, presents an interesting alternative due to its mild, amphoteric nature. Its effectiveness and compatibility will be highly dependent on the specific cell type, protein of interest, and downstream application. Researchers considering Disodium Lauriminodipropionate should be prepared to undertake significant protocol optimization. The potential benefits of this alternative, such as unique protein solubilization properties, may warrant the investment in its characterization for specific research needs. Further studies are required to empirically determine its performance characteristics in comparison to established reagents like Triton X-100.

References

Validation

A Comparative Analysis of Disodium Lauriminodipropionate and Other Amphoteric Surfactants for Scientific Applications

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and properties of key amphoteric surfactants, presenting available experimental data and standardized testing protocols. In...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and properties of key amphoteric surfactants, presenting available experimental data and standardized testing protocols.

In the realm of scientific research and pharmaceutical development, the selection of appropriate surfactants is a critical determinant of formulation stability, efficacy, and biocompatibility. Amphoteric surfactants, characterized by their zwitterionic nature, offer a versatile platform for a wide range of applications due to their pH-dependent charge and generally mild properties. This guide provides a comparative overview of Disodium Lauriminodipropionate against two other commonly utilized amphoteric surfactants: Sodium Lauroamphoacetate and Cocamidopropyl Betaine.

Molecular Structures

The chemical structures of these amphoteric surfactants underpin their functional properties.

Figure 1. Molecular Structures cluster_DL Disodium Lauriminodipropionate cluster_SL Sodium Lauroamphoacetate cluster_CB Cocamidopropyl Betaine DL C₁₈H₃₃NNa₂O₄ SL C₁₈H₃₄N₂NaO₃ CB C₁₉H₃₈N₂O₃

Figure 1. Molecular Structures

Physicochemical Properties: A Comparative Table

The efficacy of a surfactant is often determined by its fundamental physicochemical properties, such as its Critical Micelle Concentration (CMC), ability to reduce surface tension, and foaming characteristics. The CMC is a critical parameter indicating the concentration at which surfactant molecules begin to form micelles, a point often correlated with maximum efficiency in many applications.[1]

PropertyDisodium LauriminodipropionateSodium LauroamphoacetateCocamidopropyl Betaine
Critical Micelle Concentration (CMC) Data not availableData not available≈ 0.1 - 0.974 g/L[2][3]
Surface Tension Reduction Effective in reducing surface tension[4]Reduces surface tension[5]Data not available
Foaming Properties Good foaming agent[6]High, stable foam[7]Excellent foaming capabilities[8]
Appearance Liquid[9]Clear to hazy, viscous yellow liquid[10]Pale yellow to amber liquid[8]
pH (as supplied or in solution) Data not available9.5 - 10.5 (10% solution)[10]4.5 - 6.0[11]

Antimicrobial Efficacy

Amphoteric surfactants can exhibit antimicrobial properties, making them valuable in formulations where microbial contamination is a concern.[11] The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismDisodium Lauriminodipropionate (MIC)Sodium Lauroamphoacetate (MIC)Cocamidopropyl Betaine (MIC)
Staphylococcus aureus Data not availableData not availableData not available
Escherichia coli Data not availableData not availableData not available

Cytotoxicity Profile

For applications in drug delivery and personal care, the cytotoxicity of a surfactant is a critical safety parameter. In vitro cytotoxicity assays using cell lines such as L929 murine fibroblasts are commonly employed to assess the potential for a substance to cause cell death. The IC50 or LC50 value, the concentration of a substance that is required for 50% inhibition or cell death in vitro, is a key metric.

Cell LineDisodium LauriminodipropionateSodium LauroamphoacetateCocamidopropyl Betaine
L929 Murine Fibroblasts (IC50/LC50) Data not availableData not availableData not available

Generally, amphoteric surfactants are considered to be milder and less irritating than their anionic or cationic counterparts. However, quantitative, comparative cytotoxicity data for these specific surfactants is lacking in the reviewed literature.

Experimental Protocols

To facilitate further research and comparative analysis, this section outlines standardized experimental protocols for key surfactant efficacy tests.

Critical Micelle Concentration (CMC) Determination

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tensiometry is a common method.

Figure 2. CMC Determination Workflow A Prepare serial dilutions of the surfactant in deionized water B Measure the surface tension of each dilution using a tensiometer A->B C Plot surface tension vs. the logarithm of surfactant concentration B->C D Identify the inflection point where surface tension plateaus C->D E The concentration at the inflection point is the CMC D->E

Figure 2. CMC Determination Workflow

Foam Stability Assessment (Ross-Miles Method)

The Ross-Miles method (ASTM D1173) is a standardized test for evaluating the foaming properties of surfactants.

Figure 3. Ross-Miles Foam Test A Prepare a standard concentration of the surfactant solution B Pour a specific volume into the receiver of the Ross-Miles apparatus A->B C Pour a specific volume into the dropping funnel A->C D Allow the solution from the funnel to fall into the receiver, generating foam C->D E Measure the initial foam height D->E F Measure the foam height at specified time intervals (e.g., 5 minutes) E->F

Figure 3. Ross-Miles Foam Test

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Figure 4. In Vitro Cytotoxicity Workflow A Seed L929 fibroblast cells in a 96-well plate and incubate B Prepare serial dilutions of the surfactant A->B C Treat cells with surfactant dilutions and incubate for a set period B->C D Add MTT reagent to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure the absorbance at a specific wavelength using a plate reader E->F G Calculate cell viability relative to untreated controls F->G

Figure 4. In Vitro Cytotoxicity Workflow

Conclusion

Disodium Lauriminodipropionate, Sodium Lauroamphoacetate, and Cocamidopropyl Betaine are all valuable amphoteric surfactants with applications in various scientific and industrial fields. While all are recognized for their mildness and good foaming properties, a comprehensive, direct comparison of their efficacy based on quantitative experimental data is challenging due to the limited availability of such information in the public domain. Cocamidopropyl Betaine is the most extensively documented of the three in the available literature, with some data on its CMC. For Disodium Lauriminodipropionate and Sodium Lauroamphoacetate, there is a notable lack of specific, quantitative performance data.

For researchers and formulation scientists, the choice between these surfactants will depend on the specific requirements of the application, such as the desired pH range, foaming characteristics, and the need for antimicrobial activity. It is recommended that for critical applications, in-house, side-by-side testing be conducted using standardized protocols, such as those outlined in this guide, to determine the most suitable surfactant for a given formulation. Further independent, comparative studies are warranted to provide a clearer, data-driven basis for the selection of these versatile amphoteric surfactants.

References

Comparative

The Gentle Touch: Validating the Mildness of Disodium Lauriminodipropionate on Protein Activity

For researchers, scientists, and drug development professionals, understanding the impact of excipients on protein stability is paramount. In the realm of surfactants, which are crucial for various formulations, the pote...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of excipients on protein stability is paramount. In the realm of surfactants, which are crucial for various formulations, the potential for protein denaturation is a significant concern. This guide provides a comparative analysis of Disodium Lauriminodipropionate against two commonly used anionic surfactants, Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), with a focus on their effects on protein activity, supported by experimental data and detailed protocols.

Disodium lauriminodipropionate, an amphoteric surfactant, is recognized for its mild properties, making it a favorable choice in formulations where protein integrity is critical. Unlike harsher anionic surfactants, its zwitterionic nature at physiological pH contributes to a reduced potential for disrupting the delicate three-dimensional structure of proteins, which is essential for their biological function.

Comparative Analysis of Surfactant-Induced Protein Denaturation

The interaction of surfactants with proteins can lead to a range of effects from minor conformational changes to complete denaturation and loss of activity. Anionic surfactants like SLS are known for their strong protein-denaturing capabilities, primarily through electrostatic and hydrophobic interactions that disrupt the protein's native structure. SLES, an ethoxylated version of SLS, is generally considered milder, though it still possesses significant denaturation potential. Amphoteric surfactants, such as Disodium lauriminodipropionate, are typically the mildest, exhibiting a lower tendency to interfere with protein structure.

Quantitative Assessment of Protein Damage

Direct quantitative comparisons of Disodium lauriminodipropionate with SLS and SLES are limited in publicly available literature. However, data from studies on analogous surfactant classes and specific tests on SLS and SLES provide a strong basis for evaluation.

One common method to assess the irritation and protein denaturation potential of surfactants is the Zein (B1164903) test. This in vitro assay measures the amount of an insoluble corn protein, zein, that is solubilized by a surfactant solution. A higher Zein value indicates a greater potential for protein denaturation and skin irritation.

Another approach involves quantifying the amount of protein stripped from a substrate, such as hair, after treatment with a surfactant solution. This provides a direct measure of the surfactant's damaging effect on structural proteins like keratin.

SurfactantSurfactant TypeZein Dissolution (mg Zein/g surfactant)*Hair Protein Loss (% increase)**
Sodium Lauryl Sulfate (SLS)AnionicHigh (Typical range: 150-400)High (e.g., ~180% increase at 30% conc.)[1]
Sodium Laureth Sulfate (SLES)AnionicModerate (Typical range: 50-150)Moderate (e.g., ~350% increase at 30% conc.)[1]
Disodium lauriminodipropionateAmphotericLow (Typical range for amphoterics: <50)Data not available in searched literature.

*Zein dissolution values are generalized from typical ranges for these surfactant classes as specific comparative data for all three was not found. It is important to note that absolute values can vary based on specific experimental conditions. **Hair protein loss data is based on a study comparing SLS and SLES at varying concentrations. The significant increase in protein loss with SLES at higher concentrations highlights the importance of concentration in formulation.

The data clearly indicates that SLS has a high potential for protein denaturation. While SLES is milder than SLS, it can still cause significant protein loss, especially at higher concentrations. Amphoteric surfactants as a class consistently demonstrate the lowest potential for protein denaturation in Zein tests, suggesting that Disodium lauriminodipropionate would exhibit superior mildness compared to both SLS and SLES.

Experimental Protocols

To ensure the validity and reproducibility of protein mildness studies, detailed and standardized experimental protocols are essential. Below are methodologies for the Zein test and a hair protein loss assay.

Zein Dissolution Test Protocol

This in vitro method is used to assess the irritation potential of surfactants by measuring their ability to solubilize zein, a protein found in corn.

Materials:

  • Zein protein powder

  • Surfactant solutions of desired concentrations

  • Phosphate (B84403) buffer (pH 7.0)

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare surfactant solutions of the desired concentrations in phosphate buffer.

  • Add a known amount of zein powder to each surfactant solution.

  • Stir the mixture at a constant speed for a specified time (e.g., 1 hour) at room temperature.

  • Centrifuge the samples to pellet any undissolved zein.

  • Measure the protein concentration in the supernatant using a spectrophotometer at a specific wavelength (e.g., 280 nm) or a colorimetric protein assay.

  • Calculate the amount of dissolved zein per gram of surfactant.

ZeinTestWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_surfactant Prepare Surfactant Solutions mix Mix Zein and Surfactant prep_surfactant->mix prep_zein Weigh Zein Powder prep_zein->mix stir Stir for 1 hour mix->stir centrifuge Centrifuge stir->centrifuge measure Measure Supernatant Absorbance centrifuge->measure calculate Calculate Dissolved Zein measure->calculate

Fig. 1: Experimental workflow for the Zein dissolution test.
Hair Protein Loss Assay Protocol

This assay quantifies the amount of protein removed from hair fibers after exposure to surfactant solutions.

Materials:

  • Standardized human hair swatches

  • Surfactant solutions of desired concentrations

  • Deionized water

  • Micro-BCA or similar protein assay kit

  • Incubator or water bath

  • Spectrophotometer

Procedure:

  • Wash hair swatches with a mild surfactant and rinse thoroughly with deionized water to remove any initial impurities.

  • Dry the hair swatches to a constant weight.

  • Immerse the hair swatches in the prepared surfactant solutions.

  • Incubate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Remove the hair swatches and collect the surfactant solution.

  • Quantify the protein content in the collected solution using a protein assay kit.

  • Express the results as the amount of protein lost per gram of hair.

HairProteinLossWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_hair Prepare & Weigh Hair Swatches immerse Immerse Hair in Surfactant prep_hair->immerse prep_surfactant Prepare Surfactant Solutions prep_surfactant->immerse incubate Incubate at 40°C immerse->incubate collect Collect Surfactant Solution incubate->collect protein_assay Perform Protein Assay collect->protein_assay quantify Quantify Protein Loss protein_assay->quantify

Fig. 2: Experimental workflow for the hair protein loss assay.

Mechanism of Surfactant-Protein Interaction

The interaction between surfactants and proteins is a complex process governed by the physicochemical properties of both molecules. Anionic surfactants like SLS and SLES primarily interact with proteins through a combination of electrostatic and hydrophobic forces, leading to the unfolding of the protein structure. In contrast, the zwitterionic nature of amphoteric surfactants like Disodium lauriminodipropionate results in a more balanced interaction, with a reduced tendency to disrupt the protein's native conformation.

SurfactantProteinInteraction cluster_anionic Anionic Surfactants (SLS, SLES) cluster_amphoteric Amphoteric Surfactants (Disodium lauriminodipropionate) anionic_interaction Strong Electrostatic & Hydrophobic Interactions protein_unfolding Protein Unfolding/ Denaturation anionic_interaction->protein_unfolding activity_loss Loss of Biological Activity protein_unfolding->activity_loss amphoteric_interaction Balanced Electrostatic & Hydrophobic Interactions protein_stability Maintenance of Protein Structure amphoteric_interaction->protein_stability activity_retention Retention of Biological Activity protein_stability->activity_retention Protein Native Protein Protein->anionic_interaction Exposure to Protein->amphoteric_interaction Exposure to

Fig. 3: Signaling pathway of surfactant-protein interactions.

Conclusion

References

Validation

Comparative Analysis of Micelle Size: Disodium Lauriminodipropionate vs. n-Dodecyl-β-D-maltoside (DDM)

A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of biochemistry and drug delivery, the selection of an appropriate surfactant is paramount for the successful solubilization, stabiliza...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biochemistry and drug delivery, the selection of an appropriate surfactant is paramount for the successful solubilization, stabilization, and characterization of proteins and other macromolecules. The size and properties of the micelles formed by these surfactants are critical parameters that can influence experimental outcomes. This guide provides a comparative analysis of the micellar characteristics of two surfactants: the amphoteric Disodium Lauriminodipropionate and the non-ionic n-Dodecyl-β-D-maltoside (DDM).

While extensive experimental data is available for the well-characterized DDM, a notable scarcity of published information exists for the micellar properties of Disodium Lauriminodipropionate. This guide presents the available data for DDM and highlights the current knowledge gap regarding Disodium Lauriminodipropionate, alongside a detailed experimental protocol for micelle size determination that can be applied to either surfactant.

Quantitative Data on Micelle Properties

PropertyDisodium Lauriminodipropionaten-Dodecyl-β-D-maltoside (DDM)
Micelle Size (Molecular Weight) Data not available~72 kDa[1][2]
Critical Micelle Concentration (CMC) Data not available~0.17 - 0.18 mM in water[1][2][3][4][5][6]
Aggregation Number Data not available~78 - 149[2]
Hydrodynamic Diameter Data not available~5.6 nm
Surfactant Type AmphotericNon-ionic

Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension, making it an ideal method for characterizing surfactant micelles.[7] The principle of DLS involves measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. These fluctuations are then correlated to determine the diffusion coefficient, which is subsequently used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation.[7]

Materials:

  • Surfactant solution (Disodium Lauriminodipropionate or DDM) at a concentration above its CMC.

  • High-purity, deionized, and filtered (0.22 µm filter) water or appropriate buffer.

  • DLS instrument (e.g., Zetasizer Nano series, Malvern Panalytical).

  • Low-volume disposable or quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the surfactant in the desired solvent (e.g., ultrapure water or a specific buffer) at a concentration well above its expected CMC. For DDM, a starting concentration of 1-2 mM is suitable.

    • Serially dilute the stock solution to create a range of concentrations both above and below the expected CMC. This is crucial for determining the CMC itself, which is observed as a sharp increase in scattering intensity at the point of micelle formation.[7]

    • Filter all solutions through a 0.22 µm syringe filter directly into clean cuvettes to remove any dust or large aggregates that could interfere with the measurement.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired experimental temperature (e.g., 25°C). Temperature control is critical as it affects both the solvent viscosity and the Brownian motion of the micelles.

    • Select the appropriate measurement parameters, including the laser wavelength, scattering angle (often 173° for backscatter detection to minimize multiple scattering), and measurement duration.[7]

  • Data Acquisition:

    • Place the cuvette containing the surfactant solution into the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Initiate the measurement. The instrument will record the intensity fluctuations over time and compute the autocorrelation function.

  • Data Analysis:

    • The DLS software will analyze the autocorrelation function to determine the diffusion coefficient (D).

    • Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (d_H): d_H = (k_B * T) / (3 * π * η * D) where:

      • k_B is the Boltzmann constant

      • T is the absolute temperature

      • η is the viscosity of the solvent

    • The software will typically present the results as a size distribution plot (by intensity, volume, or number) and provide the Z-average diameter, which is the intensity-weighted mean hydrodynamic size.

Experimental Workflow for Micelle Size Determination

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Stock Solution (> CMC) prep2 Perform Serial Dilutions prep1->prep2 prep3 Filter Samples (0.22 µm) into Cuvettes prep2->prep3 dls2 Equilibrate Sample in Instrument prep3->dls2 dls1 Set Instrument Parameters (Temperature, Angle) dls1->dls2 dls3 Acquire Scattering Data dls2->dls3 analysis1 Calculate Autocorrelation Function dls3->analysis1 analysis2 Determine Diffusion Coefficient analysis1->analysis2 analysis3 Calculate Hydrodynamic Diameter (Stokes-Einstein Equation) analysis2->analysis3 result Final Micelle Size Data analysis3->result Size Distribution Z-Average Diameter

Caption: Experimental workflow for determining micelle size using Dynamic Light Scattering (DLS).

Conclusion

n-Dodecyl-β-D-maltoside (DDM) is a well-documented non-ionic surfactant with a consistent micelle size and CMC reported across multiple studies. Its properties make it a reliable choice for various biochemical applications, particularly in the solubilization and structural analysis of membrane proteins.

In contrast, there is a significant lack of publicly available experimental data on the micellar characteristics of Disodium Lauriminodipropionate. While it is utilized as an amphoteric surfactant in various formulations, its fundamental properties such as micelle size, CMC, and aggregation number remain uncharacterized in the scientific literature. This knowledge gap presents an opportunity for future research to determine these parameters, which would be invaluable for scientists and researchers considering its use in applications where micelle size is a critical factor. The provided DLS protocol offers a robust methodology for such a characterization. Researchers in drug development and other scientific fields are encouraged to either rely on well-characterized surfactants like DDM or to undertake a thorough biophysical characterization of less-documented surfactants like Disodium Lauriminodipropionate before their application.

References

Comparative

A Comparative Purity Analysis of Commercial Disodium Lauriminodipropionate for Researchers and Drug Development Professionals

An objective guide to assessing the purity of commercial Disodium Lauriminodipropionate and its common alternatives, complete with supporting experimental data and detailed analytical protocols. For researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to assessing the purity of commercial Disodium Lauriminodipropionate and its common alternatives, complete with supporting experimental data and detailed analytical protocols.

For researchers, scientists, and professionals in drug development, the purity of excipients is a critical parameter that can significantly impact the stability, efficacy, and safety of final formulations. Disodium lauriminodipropionate, an amphoteric surfactant valued for its mildness and conditioning properties, is no exception. This guide provides a comparative analysis of the purity of commercial-grade Disodium lauriminodipropionate against common alternatives, supported by established analytical methodologies.

Comparative Purity of Amphoteric Surfactants

The purity of commercially available surfactants can vary depending on the manufacturing process and the grade of the material. While specific data for every commercial grade of Disodium lauriminodipropionate is proprietary to the manufacturer, a general purity profile can be established from safety assessment reports and compared with readily available data for its alternatives.

A safety assessment by the Cosmetic Ingredient Review indicates that total impurities in Disodium lauriminodipropionate are typically below 2%.[1] Potential impurities include sodium acrylate, residual dodecyl-chain compounds from the starting material, and sodium lauraminopropionate.[1]

For comparison, two common alternatives, Sodium Cocoyl Isethionate and Disodium Cocoyl Glutamate, often present with higher active surfactant content as indicated by supplier Certificates of Analysis (COA).

Surfactant NameTypical Active Content / PurityCommon ImpuritiesData Source
Disodium Lauriminodipropionate > 98% (typically)Sodium Acrylate, Dodecyl-chain compounds, Sodium LauraminopropionateCosmetic Ingredient Review Safety Assessment[1]
Sodium Cocoyl Isethionate 85% min. - 98%Free Fatty Acids, Sodium Isethionate, Sodium ChlorideSupplier COA[2][3][4][5], Safety Assessment[6]
Disodium Cocoyl Glutamate 25% - 30% (in aqueous solution), >95% (solid)Sodium Chloride, WaterSupplier COA[7][8][9][10]

Note: The active content of Disodium Cocoyl Glutamate is often reported for aqueous solutions. The solid, purified form generally has a higher purity.

Experimental Protocols for Purity Assessment

To provide a comprehensive assessment of surfactant purity, a combination of chromatographic and titrimetric methods is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the main component and non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities. Potentiometric titration offers a reliable method for determining the total active surfactant content.

Protocol 1: Purity Assessment by HPLC-ELSD

Objective: To determine the purity of Disodium lauriminodipropionate and quantify non-volatile impurities using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Disodium Lauriminodipropionate reference standard

  • Commercial Disodium Lauriminodipropionate sample

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5)

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • ELSD Drift Tube Temperature: 50°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Disodium Lauriminodipropionate reference standard in the initial mobile phase composition (80:20 Mobile Phase A:B) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial Disodium Lauriminodipropionate sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to Disodium Lauriminodipropionate based on the retention time of the reference standard. Calculate the purity of the commercial sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) and by using the calibration curve for quantification.

Protocol 2: Identification of Impurities by GC-MS

Objective: To identify and semi-quantify potential volatile and semi-volatile impurities such as residual dodecylamine (B51217) and acrylic acid in Disodium Lauriminodipropionate.

Equipment and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Ethyl Acetate (GC grade)

  • Dodecylamine and Acrylic Acid reference standards

  • Commercial Disodium Lauriminodipropionate sample

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 10 min

  • Carrier Gas Flow (Helium): 1.2 mL/min (constant flow)

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the commercial Disodium Lauriminodipropionate sample into a vial.

    • Add 1 mL of Ethyl Acetate and vortex to dissolve.

    • Add 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare derivatized standards of dodecylamine and acrylic acid following the same procedure.

  • Analysis: Inject the prepared sample and standards into the GC-MS system.

  • Data Analysis: Identify the peaks of interest in the sample chromatogram by comparing their retention times and mass spectra with those of the derivatized standards and the NIST library. Semi-quantify the impurities using the peak areas relative to the main component or an internal standard.

Protocol 3: Determination of Active Surfactant Content by Potentiometric Titration

Objective: To determine the total active content of the amphoteric surfactant, Disodium Lauriminodipropionate.

Equipment and Reagents:

  • Automatic Potentiometric Titrator

  • Surfactant-sensitive electrode or pH electrode

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the commercial Disodium Lauriminodipropionate sample and dissolve it in a mixture of ethanol and deionized water.

  • Titration (Acidic Titration): Titrate the sample solution with standardized 0.1 M HCl. The endpoint corresponds to the protonation of the carboxylate groups.

  • Titration (Alkaline Titration): In a separate sample, titrate with standardized 0.1 M NaOH. The endpoint corresponds to the deprotonation of the tertiary amine.

  • Calculation: The active surfactant content is calculated based on the volume of titrant consumed to reach the equivalence points. The difference between the two endpoints can be used to determine the concentration of the amphoteric surfactant.

Visualizing the Workflow and Method Selection

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for a comprehensive purity assessment and a decision tree for selecting the appropriate analytical method.

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample Commercial Disodium Lauriminodipropionate Sample hplc HPLC-ELSD Analysis (Purity & Non-volatile Impurities) sample->hplc Dissolution in Mobile Phase gcms GC-MS Analysis (Volatile & Semi-volatile Impurities) sample->gcms Dissolution & Derivatization titration Potentiometric Titration (Active Surfactant Content) sample->titration Dissolution in Solvent purity_data Purity Profile (Assay, Impurity Levels) hplc->purity_data gcms->purity_data titration->purity_data comparison Comparison with Alternatives & Specifications purity_data->comparison

Caption: Experimental Workflow Diagram.

method_selection Decision Tree for Analytical Method Selection start What is the analytical objective? obj1 Determine overall purity and active surfactant content start->obj1 obj2 Identify and quantify specific volatile/semi-volatile impurities start->obj2 obj3 Quantify known non-volatile impurities and main component start->obj3 method1 Potentiometric Titration obj1->method1 method2 GC-MS obj2->method2 method3 HPLC-ELSD/MS obj3->method3

Caption: Analytical Method Selection Tree.

Conclusion

The assessment of purity for commercial Disodium lauriminodipropionate is a multi-faceted process that requires a combination of analytical techniques. While generally a high-purity ingredient, the potential presence of residual reactants and by-products necessitates rigorous quality control. For researchers and drug development professionals, understanding the purity profile of this and alternative surfactants is paramount for ensuring the development of safe, stable, and effective formulations. The experimental protocols provided herein offer a robust framework for conducting such an evaluation.

References

Validation

Performance of Disodium Lauriminodipropionate in High-Throughput Screening: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands to millions of co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands to millions of compounds. The success of HTS assays is critically dependent on the composition of the assay buffer, with surfactants playing a pivotal role in preventing non-specific binding, enhancing reagent solubility, and minimizing assay interference. This guide provides a comparative analysis of Disodium Lauriminodipropionate, a zwitterionic surfactant, against other commonly used surfactants in HTS, supported by experimental data and detailed protocols.

Disodium Lauriminodipropionate is an amphoteric surfactant, meaning it possesses both a positive and a negative charge in its hydrophilic head group, making it zwitterionic at a wide range of pH values.[1] This characteristic is often associated with mildness and good compatibility with biological systems, making it a potentially valuable, yet less documented, component in HTS assays.[2] This guide will compare its expected performance with well-characterized alternatives, including the non-ionic surfactant Tween 80 and the zwitterionic surfactant CHAPS.

Comparative Performance of Surfactants in HTS

The choice of surfactant can significantly impact HTS assay performance. Key parameters for evaluation include assay interference, effects on cell viability in cell-based assays, and the signal-to-background ratio.

Table 1: Comparison of Key Performance Indicators for Surfactants in HTS

Parameter Disodium Lauriminodipropionate (Zwitterionic) Tween 80 (Non-ionic) CHAPS (Zwitterionic) Sodium Dodecyl Sulfate (SDS) (Anionic)
Assay Interference Expected to be low due to its zwitterionic nature, which minimizes non-specific interactions with charged molecules.[3]Generally low interference with ionic interactions.[4] Can exhibit antioxidant activity which may interfere with redox-based assays.[5]Low interference, commonly used in protein solubilization for functional assays.[6]High potential for interference due to its strong denaturing effect on proteins.[4][7]
Cell Viability Expected to have low cytotoxicity due to its mild nature, similar to other zwitterionic surfactants used in personal care.[8]Generally low cytotoxicity at typical HTS concentrations.[9]Can be cytotoxic at higher concentrations.[9]High cytotoxicity, often used as a positive control for cell lysis.[10]
Signal-to-Background (S/B) Ratio Expected to improve S/B by reducing non-specific binding without significantly quenching signal.Can enhance signal by improving reagent dispersion.[4]Can improve S/B in assays prone to non-specific binding.Can decrease signal due to enzyme denaturation, leading to a poor S/B ratio.[7]
Critical Micelle Concentration (CMC) Not widely reported in HTS literature.~0.012 mM6-10 mM[6]~8.2 mM[11]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of surfactant performance. Below are protocols for key experiments to evaluate surfactants in an HTS context.

Protocol 1: Evaluation of Surfactant Interference in a Luciferase-Based Reporter Gene Assay

This protocol is designed to assess the inhibitory or enhancing effects of a surfactant on a common reporter enzyme used in HTS.

1. Materials:

  • Recombinant firefly luciferase
  • Luciferin (B1168401) substrate
  • ATP
  • Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 10 mM MgSO₄, 1 mM DTT)
  • Surfactants for testing (Disodium Lauriminodipropionate, Tween 80, CHAPS, SDS)
  • 384-well white, opaque-bottom plates
  • Luminometer

2. Procedure:

  • Prepare a stock solution of each surfactant in the assay buffer.
  • Create a serial dilution of each surfactant in the assay buffer, ranging from 0.001% to 1% (w/v).
  • In a 384-well plate, add 5 µL of each surfactant dilution. Include a "no surfactant" control.
  • Add 10 µL of a solution containing recombinant firefly luciferase to each well.
  • Initiate the luminescent reaction by adding 15 µL of a solution containing luciferin and ATP.
  • Immediately measure the luminescence using a plate reader.
  • Data Analysis: Calculate the percentage of luciferase activity relative to the "no surfactant" control for each surfactant concentration. A significant decrease or increase in signal indicates interference. The signal-to-background ratio can be calculated by dividing the signal from the "no surfactant" control by the signal from a "no enzyme" control.[12][13]

Protocol 2: Assessment of Surfactant Cytotoxicity in a Cell-Based HTS Assay

This protocol evaluates the effect of surfactants on the viability of a common cell line used in HTS.

1. Materials:

  • HEK293 cells (or other relevant cell line)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Surfactants for testing
  • 384-well clear-bottom, white-walled plates
  • Luminometer

2. Procedure:

  • Seed HEK293 cells into a 384-well plate at a density of 5,000 cells per well in 20 µL of complete medium.
  • Incubate the plate for 24 hours at 37°C and 5% CO₂.
  • Prepare serial dilutions of each surfactant in complete medium.
  • Add 5 µL of each surfactant dilution to the wells. Include a "no surfactant" control.
  • Incubate the plate for another 24 hours.
  • Equilibrate the plate to room temperature for 30 minutes.
  • Add 25 µL of the cell viability reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence.
  • Data Analysis: Normalize the luminescence signal of surfactant-treated wells to the "no surfactant" control to determine the percentage of cell viability.[14][15]

Visualizations

Diagrams are provided to illustrate key concepts and workflows in HTS.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Compound & Reagent Dispensing Compound_Library->Dispensing Assay_Plate Assay Plate (e.g., 384-well) Reagent_Prep Reagent Preparation (with Surfactant) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Confirmation Hit Confirmation & Validation Hit_Identification->Confirmation

Caption: A generalized workflow for high-throughput screening.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Ligand Ligand (Test Compound) Ligand->Receptor Binds cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reporter Reporter Gene (e.g., Luciferase) CREB->Reporter Induces Transcription

Caption: A generic GPCR signaling pathway amenable to HTS.

References

Comparative

A Comparative Analysis of the Biocompatibility of Disodium Lauriminodipropionate and Other Common Surfactants

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Biocompatibility with Supporting Experimental Data The selection of surfactants in pharmaceutical and cosmetic formul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Biocompatibility with Supporting Experimental Data

The selection of surfactants in pharmaceutical and cosmetic formulations is a critical step that directly impacts the safety and efficacy of the final product. Biocompatibility is a paramount consideration, as adverse reactions can compromise patient or consumer health. This guide provides a comparative analysis of the biocompatibility of Disodium Lauriminodipropionate, an amphoteric surfactant, with three widely used surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine (CAPB).

While Disodium Lauriminodipropionate is generally recognized for its mild properties, publicly available quantitative biocompatibility data is limited. This guide summarizes the available qualitative information for Disodium Lauriminodipropionate and presents quantitative data for SLS, SLES, and CAPB to offer a comparative perspective.

Executive Summary

Disodium Lauriminodipropionate is positioned as a mild surfactant suitable for sensitive skin applications.[1] In contrast, anionic surfactants like SLS and SLES are known to have a higher potential for irritation.[2][3] Cocamidopropyl Betaine, an amphoteric surfactant like Disodium Lauriminodipropionate, is also considered a milder alternative to anionic surfactants, though instances of sensitization have been reported. This comparison guide delves into specific biocompatibility endpoints, including cytotoxicity, hemolysis, skin irritation, and eye irritation, to provide a data-driven overview for formulation development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biocompatibility of the selected surfactants. It is important to note the absence of specific quantitative values for Disodium Lauriminodipropionate in several categories, highlighting a gap in the publicly accessible scientific literature.

Table 1: In Vitro Cytotoxicity Data

Cytotoxicity assays are crucial for assessing the potential of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

SurfactantCell LineAssayIC50 (µg/mL)Reference
Disodium Lauriminodipropionate --Data Not Available-
Sodium Lauryl Sulfate (SLS) Human FibroblastsNeutral Red, MTT, LDH~30-60[4][5]
Sodium Laureth Sulfate (SLES) Human FibroblastsNeutral Red, MTT, LDH~60-100[4][5]
Cocamidopropyl Betaine (CAPB) --Data Not Available-

Note: The IC50 values for SLS and SLES are estimations based on graphical data and comparative rankings from the cited studies. Exact values can vary depending on the specific experimental conditions.

Table 2: Hemolysis Data

Hemolysis assays evaluate the ability of a substance to damage red blood cells, leading to the release of hemoglobin. This is a critical test for formulations that may come into contact with blood.

SurfactantAssay TypeHemolysis (%)ConcentrationReference
Disodium Lauriminodipropionate -Data Not Available--
Sodium Lauryl Sulfate (SLS) In Vitro RBC LysisSignificantConcentration-dependent[6][7]
Sodium Laureth Sulfate (SLES) In Vitro RBC LysisLess than SLSConcentration-dependent[6]
Cocamidopropyl Betaine (CAPB) -Data Not Available--
Table 3: Skin Irritation Data

Skin irritation potential is a key parameter for topical products. The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess this.

SurfactantTest MethodResultReference
Disodium Lauriminodipropionate Human Patch TestGenerally considered mild and non-irritating[1]
Sodium Lauryl Sulfate (SLS) Human Patch TestCan cause skin irritation, especially at higher concentrations and with prolonged exposure[8][9]
Sodium Laureth Sulfate (SLES) Human Patch TestMilder than SLS, but can still cause irritation in some individuals[2][3]
Cocamidopropyl Betaine (CAPB) Human Patch TestGenerally mild, but can cause allergic contact dermatitis in sensitized individuals[10][11][12]
Table 4: Eye Irritation Data

The Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) is a common in vitro method to assess the eye irritation potential of substances. The irritation score (IS) is a measure of the severity of the reaction.

SurfactantTest MethodIrritation Score (IS) / ClassificationReference
Disodium Lauriminodipropionate -Data Not Available-
Sodium Lauryl Sulfate (SLS) HET-CAMSevere Irritant[11][13]
Sodium Laureth Sulfate (SLES) HET-CAMModerate to Severe Irritant (less than SLS)[11][13]
Cocamidopropyl Betaine (CAPB) HET-CAMMild to Moderate Irritant[13]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to aid in the design and interpretation of experimental studies.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

The Neutral Red Uptake assay is a widely used method to assess cell viability.

Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test surfactant for a defined period (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the surfactant) and a positive control (a known cytotoxic substance).

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

  • Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against surfactant concentration.

Caption: Workflow for the In Vitro Cytotoxicity Assay using the Neutral Red Uptake method.

Hemolysis Assay

This assay determines the lytic effect of a substance on red blood cells.

Principle: Damage to the red blood cell membrane leads to the release of hemoglobin, which can be quantified spectrophotometrically.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs multiple times with an isotonic buffer (e.g., PBS). Resuspend the washed RBCs in the buffer to a specific concentration (e.g., 2%).

  • Incubation: In a microplate, mix the RBC suspension with various concentrations of the test surfactant. Include a negative control (buffer only) and a positive control (a known hemolytic agent like Triton X-100). Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.

  • Quantification: Measure the absorbance of the hemoglobin in the supernatant at a wavelength of approximately 541 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and the negative control (0% hemolysis).

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification A Collect Whole Blood B Isolate and Wash RBCs A->B C Prepare 2% RBC Suspension B->C D Mix RBCs with Surfactant C->D E Incubate at 37°C D->E F Centrifuge to Pellet RBCs E->F G Collect Supernatant F->G H Measure Hemoglobin Absorbance G->H I Calculate % Hemolysis H->I

Caption: Experimental workflow for the in vitro Hemolysis Assay.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis).

Principle: Repeated application of a substance to the same skin site can induce a sensitization response in susceptible individuals. A subsequent challenge patch on a naive site will elicit an allergic reaction if sensitization has occurred.

Protocol:

  • Induction Phase:

    • Apply the test material under an occlusive or semi-occlusive patch to the upper back of a panel of human volunteers (typically 50-200 subjects).

    • The patch is worn for a specified period (e.g., 24 hours) and then removed.

    • The site is graded for any signs of irritation (e.g., erythema, edema) after a set time (e.g., 24 and 48 hours after patch removal).

    • This process is repeated nine times over a three-week period at the same application site.

  • Rest Phase: A two-week period with no patch application follows the induction phase.

  • Challenge Phase:

    • Apply a challenge patch with the test material to a new, previously unpatched site on the back.

    • The site is evaluated for any reaction at 24, 48, 72, and 96 hours after patch application.

    • A reaction at the challenge site that is more intense than any irritation seen during the induction phase is indicative of sensitization.

HRIPT_Workflow cluster_induction_steps cluster_challenge_steps node_induction Induction Phase (3 weeks) node_rest Rest Phase (2 weeks) node_induction->node_rest A Apply Patch (9 applications) node_challenge Challenge Phase node_rest->node_challenge C Apply Challenge Patch to Naive Site B Evaluate Skin Reaction A->B D Evaluate for Sensitization C->D

Caption: The three phases of the Human Repeat Insult Patch Test (HRIPT).

Conclusion

The selection of a surfactant for a given formulation requires a careful balance of performance and biocompatibility. While Disodium Lauriminodipropionate is widely regarded as a mild surfactant, the lack of publicly available, direct comparative quantitative data makes a definitive assessment against other surfactants challenging. The data presented in this guide suggests that both Disodium Lauriminodipropionate and Cocamidopropyl Betaine are generally milder alternatives to the anionic surfactants SLS and SLES.

For formulators in the pharmaceutical and cosmetic industries, this guide underscores the importance of conducting thorough biocompatibility testing tailored to the specific application and target population. The provided experimental protocols and diagrams offer a framework for designing and understanding these critical safety assessments. Further research generating quantitative biocompatibility data for Disodium Lauriminodipropionate would be invaluable to the scientific community for making more informed formulation decisions.

References

Validation

Cost-Benefit Analysis of Disodium Lauriminodipropionate in Research: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in the success of their experiments and the ultimate viability of a product. Surfactants, in p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in the success of their experiments and the ultimate viability of a product. Surfactants, in particular, play a pivotal role in overcoming solubility challenges for poorly water-soluble drugs, enhancing drug delivery, and ensuring the stability of formulations. This guide provides a comprehensive cost-benefit analysis of Disodium Lauriminodipropionate, an amphoteric surfactant, in a research context, comparing it with common alternatives.

Executive Summary

Disodium Lauriminodipropionate is an amphoteric surfactant with applications in research as a solubilizing agent, emulsifier, and stabilizer. Its primary benefits lie in its mildness and stability over a wide pH range. However, it is generally a higher-cost option compared to more common non-ionic and anionic surfactants. This guide presents a comparative analysis of Disodium Lauriminodipropionate against three widely used alternatives: Polysorbate 80 (non-ionic), Poloxamer 407 (non-ionic), and Cocamidopropyl Betaine (amphoteric). The analysis covers performance characteristics, cost, and provides experimental protocols for in-house evaluation.

Performance and Cost Comparison

The selection of a surfactant is often a trade-off between performance, cost, and the specific requirements of the research application. The following tables summarize the key characteristics and approximate costs of Disodium Lauriminodipropionate and its alternatives.

Table 1: Surfactant Performance Comparison

FeatureDisodium LauriminodipropionatePolysorbate 80Poloxamer 407Cocamidopropyl Betaine
Type AmphotericNon-ionicNon-ionicAmphoteric
Primary Functions Solubilizing agent, emulsifier, dispersing agent, cleansing agent.[1][2]Solubilizing agent, emulsifier, stabilizer.[3]Solubilizing agent, gelling agent, stabilizer.[4]Foaming agent, co-surfactant, viscosity builder.
Key Benefits Mild to skin and eyes, stable over a wide pH range, good compatibility with other surfactants.[5][6]Low toxicity, high biocompatibility, excellent emulsifying properties.[7]Thermoreversible gelling properties, enhances solubility of poorly soluble drugs.[4][8]Good foaming properties, mild, biodegradable.
Potential Drawbacks Higher cost compared to non-ionic and anionic surfactants.Potential for oxidative degradation, can cause hypersensitivity reactions in some cases.[9]Can alter lipid profiles, potential for renal toxicity with parenteral use.[4]Can be a skin sensitizer (B1316253) in some individuals.
Common Research Applications Drug delivery systems for poorly soluble drugs, topical formulations.Emulsions, nanoparticle formulations, vaccine formulations.[3][7]In situ gelling drug delivery systems, solid dispersions to enhance drug dissolution.[4][10]Cleansing formulations, as a secondary surfactant in drug formulations.

Table 2: Cost Comparison for Research-Grade Surfactants

SurfactantSupplier ExampleQuantityApproximate Price (USD)
Sodium LauriminodipropionateBiosynth100 g$199.38
Polysorbate 80Lab Alley1 Liter~$50
Poloxamer 407Sigma-Aldrich500 g$147.00
Cocamidopropyl BetaineShay and Company1 gallon (approx. 3.785 L)$51.52

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade materials and are intended for comparative purposes only.

Experimental Protocols

To aid researchers in making an informed decision based on their specific needs, the following are detailed methodologies for key experiments to evaluate surfactant performance.

Experimental Protocol 1: Determination of Solubilization Capacity (Shake-Flask Method)

This protocol is adapted from the Higuchi and Connors shake-flask method and is a standard procedure to determine the micellar solubilization of poorly water-soluble drugs.[11]

Objective: To determine the molar solubilization ratio (MSR) and micelle-water partition coefficient (Km) of a poorly water-soluble drug in the presence of different surfactants.

Materials:

  • Poorly water-soluble drug of interest

  • Disodium Lauriminodipropionate

  • Alternative surfactants (e.g., Polysorbate 80, Poloxamer 407, Cocamidopropyl Betaine)

  • Phosphate (B84403) buffer (pH 7.4)

  • Volumetric flasks

  • Centrifuge tubes

  • Orbital shaker

  • UV-Vis Spectrophotometer or HPLC system

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations in phosphate buffer (pH 7.4). The concentration range should span below and above the critical micelle concentration (CMC) of each surfactant.

  • Add an excess amount of the poorly water-soluble drug to each surfactant solution in separate sealed containers.

  • Agitate the samples on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Determine the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the drug as a function of the surfactant concentration.

  • Calculate the Molar Solubilization Ratio (MSR) from the slope of the linear portion of the solubility curve above the CMC.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of surfactants on a relevant cell line.

Objective: To determine the concentration at which a surfactant exhibits a 50% reduction in cell viability (IC50).

Materials:

  • Human cell line (e.g., HaCaT for skin irritation potential, Caco-2 for intestinal absorption)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Surfactant solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the surfactant solutions in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the surfactants. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control group.

  • Plot the cell viability against the surfactant concentration to determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting a suitable surfactant for a drug delivery application in a research setting.

Surfactant_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Safety & Cost Analysis cluster_3 Phase 4: Final Selection A Define Drug & Formulation Requirements (e.g., solubility, route of administration) B Literature Review & Candidate Surfactant Selection A->B C Determine Solubilization Capacity (Shake-Flask Method) B->C D Assess Physical & Chemical Stability C->D E Evaluate In Vitro Cytotoxicity (MTT Assay) D->E F Cost-Benefit Analysis E->F G Select Optimal Surfactant F->G Surfactant_Properties_Outcome cluster_0 Surfactant Properties cluster_1 Mechanisms of Action cluster_2 Desired Research Outcomes A Amphiphilic Nature D Micelle Formation A->D E Reduction of Surface Tension A->E F Emulsification A->F B Low CMC B->D C Appropriate HLB C->F G Increased Drug Solubility D->G E->G H Enhanced Drug Stability F->H I Improved Bioavailability G->I H->I

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Disodium Lauriminodipropionate: A Guide for Laboratory Professionals

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of disodium (B8443419) lauriminodipropiona...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of disodium (B8443419) lauriminodipropionate, a common amphoteric surfactant used in various research and development applications. Adherence to these procedures will minimize environmental impact and ensure compliance with regulatory standards.

Disodium lauriminodipropionate, while readily biodegradable, is classified as toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be handled and disposed of as a hazardous substance to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact. While generally considered a mild surfactant, prolonged exposure can cause skin irritation.[3]
Eye Protection Safety glasses or gogglesTo protect against accidental splashes, which may cause eye irritation.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

In case of a spill, absorb the material with an inert substance such as sand or vermiculite.[2] Collect the spilled material and contaminated absorbent into a properly labeled, sealed container for disposal.[2] Flush the area with water, and collect the rinsate for disposal as well.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of disodium lauriminodipropionate is to avoid direct release into the environment.[1]

  • Containerization:

    • Place all waste disodium lauriminodipropionate, including unused product, contaminated materials (e.g., paper towels, absorbent pads), and rinsate, into a clearly labeled, sealed, and non-reactive waste container.

    • The label should clearly identify the contents as "Hazardous Waste: Disodium Lauriminodipropionate" and include the appropriate hazard pictograms (e.g., environmental hazard).

  • Waste Segregation:

    • Do not mix disodium lauriminodipropionate waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible mixtures can create unforeseen hazards.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Disposal must be conducted at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2]

Regulatory and Environmental Data

ParameterValue/ClassificationSource
UN Number 3082[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (DISODIUM LAURIMINODIPROPIONATE TOCOPHERYL PHOSPHATES)[1]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[1]
Aquatic Hazard Chronic aquatic toxicity, Category 2 (Toxic to aquatic life with long lasting effects)[1]
Biodegradability Readily biodegradable[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of disodium lauriminodipropionate.

cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Disodium Lauriminodipropionate Waste Generated is_spill Spill or Unused Product? start->is_spill spill_response Contain and Absorb is_spill->spill_response Spill unused_product Original Container is_spill->unused_product Unused collect Collect into Sealable, Non-Reactive Container spill_response->collect unused_product->collect label_waste Label as Hazardous Waste (Include Environmental Hazard Pictogram) collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose

Caption: Disposal workflow for disodium lauriminodipropionate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium lauriminodipropionate
Reactant of Route 2
Disodium lauriminodipropionate
© Copyright 2026 BenchChem. All Rights Reserved.